n-(2-Oxo-2-phenylethyl)acetamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 17393. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N-phenacylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-8(12)11-7-10(13)9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKAGJSPRMNFMPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00280542 | |
| Record name | n-(2-oxo-2-phenylethyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00280542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1846-33-9 | |
| Record name | 1846-33-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17393 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | n-(2-oxo-2-phenylethyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00280542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
n-(2-Oxo-2-phenylethyl)acetamide CAS number 1846-33-9
An In-Depth Technical Guide to N-(2-Oxo-2-phenylethyl)acetamide (CAS No. 1846-33-9)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, also known as phenacylacetamide, is a pivotal chemical intermediate with significant applications in pharmaceutical synthesis.[1] Its structural motif, an α-acetamido ketone, is a versatile building block for the creation of more complex molecules. This guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed protocols for its synthesis and purification, in-depth spectroscopic analysis, and a discussion of its chemical reactivity and applications, with a primary focus on its role as a key precursor to the immunomodulatory and anti-cancer agent, Ubenimex.[1]
Chemical Identity and Physical Properties
This compound is a solid organic compound at room temperature. Its core structure features a phenacyl group attached to the nitrogen of an acetamide moiety.
| Property | Value | Source(s) |
| CAS Number | 1846-33-9 | [2][3][4][5] |
| IUPAC Name | This compound | [5] |
| Synonyms | Phenacylacetamide, 2-Acetamidoacetophenone, 2-Acetylaminoacetophenone, N-phenacylethanamide | [1][2] |
| Molecular Formula | C₁₀H₁₁NO₂ | [2][4] |
| Molecular Weight | 177.20 g/mol | [2][4] |
| Appearance | White to off-white solid | |
| Purity | Typically ≥98% for commercial grades | [1] |
Synthesis and Purification
The synthesis of this compound is most commonly achieved through the nucleophilic substitution of a leaving group on an acetophenone derivative with acetamide. The following protocol details a robust method for its preparation.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis and purification of this compound.
Detailed Synthesis Protocol
This protocol is based on the reaction of 2-bromoacetophenone with acetamide.
Materials:
-
2-Bromoacetophenone
-
Acetamide
-
Dimethylformamide (DMF)
-
Ethanol
-
Deionized water
-
Standard laboratory glassware and heating apparatus
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromoacetophenone (1 equivalent) in a minimal amount of DMF.
-
Add acetamide (1.2 equivalents) to the solution.
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly pour the reaction mixture into a beaker containing cold deionized water with constant stirring.
-
A precipitate of crude this compound will form.
-
Collect the crude product by vacuum filtration and wash with cold water.
Purification by Recrystallization
Solvent System: A mixture of ethanol and water is a suitable solvent system for the recrystallization of this compound.
Procedure:
-
Transfer the crude solid to an Erlenmeyer flask.
-
Add a minimum amount of hot ethanol to dissolve the solid completely.
-
If colored impurities are present, a small amount of activated charcoal can be added, and the solution briefly boiled and then hot filtered.
-
To the hot solution, add deionized water dropwise until the solution becomes slightly turbid.
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to facilitate complete crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry under vacuum.
Spectroscopic Characterization
The structure of this compound can be confirmed by various spectroscopic techniques.
¹H NMR Spectroscopy
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~2.1 | s | 3H | -C(O)CH₃ |
| ~4.8 | d | 2H | -NHCH₂ C(O)- |
| ~7.0 | t (broad) | 1H | -NH - |
| ~7.5-7.7 | m | 3H | Phenyl protons (meta and para) |
| ~7.9-8.0 | m | 2H | Phenyl protons (ortho) |
¹³C NMR Spectroscopy
| Chemical Shift (δ) ppm | Assignment |
| ~23 | -C(O)C H₃ |
| ~48 | -NHC H₂C(O)- |
| ~128 | Phenyl C-H (ortho) |
| ~129 | Phenyl C-H (meta) |
| ~134 | Phenyl C-H (para) |
| ~136 | Phenyl C (quaternary) |
| ~170 | C =O (amide) |
| ~195 | C =O (ketone) |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Strong, broad | N-H stretch (amide) |
| ~3060 | Medium | Aromatic C-H stretch |
| ~1685 | Strong, sharp | C=O stretch (ketone) |
| ~1660 | Strong, sharp | C=O stretch (amide I band) |
| ~1540 | Medium | N-H bend (amide II band) |
| ~1600, 1450 | Medium | Aromatic C=C stretches |
Mass Spectrometry (MS)
| m/z | Possible Fragment |
| 177 | [M]⁺ (Molecular ion) |
| 105 | [C₆H₅CO]⁺ (Benzoyl cation) - often the base peak |
| 77 | [C₆H₅]⁺ (Phenyl cation) |
| 57 | [CH₃CONHCH₂]⁺ |
Chemical Reactivity and Applications
The chemical reactivity of this compound is primarily dictated by the α-acetamido ketone functionality.
Reactivity Profile
The α-protons to the ketone are acidic and can be removed by a base to form an enolate, which can then participate in various aldol and condensation reactions. The ketone can undergo nucleophilic addition reactions and can be reduced to a secondary alcohol. The amide functionality is relatively stable but can be hydrolyzed under acidic or basic conditions.
Representative Reaction Diagram
Caption: A representative reaction: the reduction of the ketone to a secondary alcohol.
Application in Drug Development: Synthesis of Ubenimex
The most significant application of this compound is its use as a key intermediate in the synthesis of Ubenimex (also known as Bestatin).[1] Ubenimex is an immunomodulator that functions as an inhibitor of aminopeptidase N (CD13).[6][7] It is used as an adjunct to chemotherapy in the treatment of various cancers.[1] The structural integrity and high purity of this compound are crucial for the successful synthesis of Ubenimex.[1] Ubenimex has been shown to induce autophagic cell death in cancer cells and may enhance their sensitivity to radiation therapy, potentially through the inhibition of the Akt signaling pathway.[6][8]
Safety and Handling
This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It is important to avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the Safety Data Sheet (SDS).
Conclusion
This compound is a valuable and versatile intermediate in organic and medicinal chemistry. Its straightforward synthesis, well-defined chemical properties, and crucial role in the production of the anticancer drug Ubenimex underscore its importance for researchers and professionals in the field of drug development. This guide has provided a comprehensive technical overview to support its effective use in a research and development setting.
References
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- This compound - Echemi. Echemi.
- This compound | 1846-33-9 - ChemicalBook. ChemicalBook.
- N-(2-Oxo-2-phenyl-ethyl)-acetamide - Amerigo Scientific. Amerigo Scientific.
- This compound | 1846-33-9 - J&K Scientific. J&K Scientific.
- 1H NMR of 2-(4-methoxyphenyl)-2-oxo-N-(1-phenylethyl)acetamide (3p). - ResearchGate.
- Supporting Information - Semantic Scholar. Semantic Scholar.
- Interpreting C-13 NMR Spectra - Chemistry LibreTexts. Chemistry LibreTexts.
- Ubenimex Enhances the Radiosensitivity of Renal Cell Carcinoma Cells by Inducing Autophagic Cell De
- Table of Characteristic IR Absorptions. University of Colorado Boulder.
- Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. Chemistry LibreTexts.
- Reactions of N‐(2‐oxo‐2‐phenylethyl)‐β‐lactams 9 in the presence of... - ResearchGate.
- N-(2-hydroxy-2-phenylethyl)acetamide | C10H13NO2 | CID 270963 - PubChem. PubChem.
- Ubenimex, an APN inhibitor, could serve as an anti-tumor drug in RT112 and 5637 cells by operating in an Akt-associated manner - NIH.
- [A new antitumor drug with immunomodulating activity, ubenimex (best
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n-(2-Oxo-2-phenylethyl)acetamide synthesis from chloroacetophenone
An In-Depth Technical Guide to the Synthesis of N-(2-Oxo-2-phenylethyl)acetamide from 2-Chloroacetophenone
Abstract
This technical guide provides a comprehensive overview of the synthesis of this compound, a valuable chemical intermediate, from the starting materials 2-chloroacetophenone and acetamide. The document details the underlying reaction mechanism, provides a robust, step-by-step experimental protocol, outlines critical safety considerations, and discusses methods for purification and characterization. This guide is intended for researchers and scientists in organic synthesis and drug development, offering field-proven insights into the practical execution of the N-alkylation of amides with α-halo ketones. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the synthetic process.
Introduction and Significance
This compound, also known as N-phenacylacetamide, is a bifunctional molecule containing both a ketone and an amide moiety.[1] This structure makes it a versatile building block in organic synthesis, particularly for the construction of more complex heterocyclic compounds and as a potential scaffold in medicinal chemistry. Its synthesis involves the N-alkylation of acetamide with 2-chloroacetophenone (also known as phenacyl chloride).[2]
2-Chloroacetophenone is a classic α-halo ketone, a class of compounds known for their utility as potent alkylating agents.[3] The presence of the carbonyl group significantly enhances the reactivity of the adjacent carbon-chlorine bond towards nucleophilic attack.[4] Understanding and controlling this reactivity is paramount for a successful synthesis. This guide will explore the theoretical underpinnings and practical execution of this transformation.
Reaction Mechanism and Scientific Rationale
The synthesis of this compound from 2-chloroacetophenone and acetamide proceeds via a bimolecular nucleophilic substitution (SN2) reaction.
Nucleophilicity of Acetamide
Amides are generally weak nucleophiles due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group. To facilitate the reaction, the amide must be deprotonated to form its conjugate base, the acetamidate anion. This anion is a significantly more potent nucleophile. This deprotonation is typically achieved using a suitable base.
Choice of Base: The selection of the base is critical. A strong, non-nucleophilic base is preferred to avoid competition with the acetamidate anion in attacking the electrophile. Common choices include:
-
Sodium Hydride (NaH): A very strong base that irreversibly deprotonates the amide. It requires an anhydrous aprotic solvent like THF or DMF.
-
Potassium Carbonate (K₂CO₃): A weaker, heterogeneous base that is often sufficient for this type of alkylation and is safer and easier to handle than NaH. Its use in a polar aprotic solvent like DMF or acetonitrile is common.
Electrophilicity of 2-Chloroacetophenone
2-Chloroacetophenone is an excellent electrophile for SN2 reactions. The key factors contributing to its reactivity are:
-
Inductive Effect: The chlorine atom and the carbonyl oxygen are both highly electronegative, withdrawing electron density from the α-carbon and making it more electrophilic.
-
Leaving Group Ability: The chloride ion (Cl⁻) is a good leaving group, stabilizing the negative charge effectively.
-
Carbonyl Activation: The adjacent carbonyl group enhances the polarity of the C-Cl bond, further increasing the susceptibility of the α-carbon to nucleophilic attack.[4]
The overall reaction mechanism is depicted below.
Caption: General mechanism for the base-mediated N-alkylation.
Safety and Hazard Assessment
Proper safety protocols are non-negotiable due to the hazardous nature of the reagents. All procedures must be conducted inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
| Reagent | Key Hazards | GHS Pictograms |
| 2-Chloroacetophenone | Fatal if swallowed or inhaled. Causes severe skin burns and eye damage. Lachrymator (tear-inducing).[5][6][7] | Danger |
| Acetamide | Harmful if swallowed. Suspected of causing cancer. | Warning |
| Potassium Carbonate | Causes serious eye irritation. Causes skin irritation. | Warning |
| Dimethylformamide (DMF) | Harmful in contact with skin or if inhaled. Causes serious eye irritation. Suspected of damaging the unborn child. | Danger |
Detailed Experimental Protocol
This protocol describes the synthesis on a 10 mmol scale. All glassware should be oven-dried before use.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume | Equivalents |
| Acetamide | 59.07 | 12.0 | 0.71 g | 1.2 |
| 2-Chloroacetophenone | 154.59 | 10.0 | 1.55 g | 1.0 |
| Potassium Carbonate (anhydrous) | 138.21 | 15.0 | 2.07 g | 1.5 |
| N,N-Dimethylformamide (DMF) | - | - | 40 mL | - |
| Ethyl Acetate | - | - | ~150 mL | - |
| Saturated NaCl solution (Brine) | - | - | ~60 mL | - |
| Anhydrous Magnesium Sulfate | - | - | ~5 g | - |
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis.
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add acetamide (0.71 g, 12.0 mmol) and anhydrous potassium carbonate (2.07 g, 15.0 mmol).
-
Solvent Addition: Add 40 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.
-
Addition of Electrophile: While stirring, add 2-chloroacetophenone (1.55 g, 10.0 mmol) to the suspension.
-
Reaction Conditions: Equip the flask with a condenser and heat the mixture in an oil bath set to 60 °C.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a 1:1 mixture of hexane and ethyl acetate as the eluent. The disappearance of the 2-chloroacetophenone spot indicates reaction completion (typically 4-6 hours).
-
Work-up - Quenching: Once the reaction is complete, cool the flask to room temperature. Pour the reaction mixture into a separatory funnel containing 100 mL of cold deionized water.
-
Work-up - Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Work-up - Washing: Combine the organic layers and wash them with deionized water (2 x 30 mL) followed by saturated brine (1 x 60 mL) to remove residual DMF and inorganic salts.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude solid by recrystallization from an ethanol/water mixture. Dissolve the crude product in a minimal amount of hot ethanol and add water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Isolation: Collect the pure crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Product Characterization
The identity and purity of the final product, this compound, should be confirmed through various analytical techniques.
| Property | Expected Result |
| Appearance | White to off-white crystalline solid |
| Melting Point | 113-115 °C[8] |
| ¹H NMR (CDCl₃) | δ ~7.9 (d, 2H, Ar-H), δ ~7.5 (m, 3H, Ar-H), δ ~6.5 (br s, 1H, NH), δ ~4.8 (d, 2H, CH₂), δ ~2.1 (s, 3H, CH₃) |
| IR (KBr, cm⁻¹) | ~3300 (N-H stretch), ~1700 (ketone C=O stretch), ~1650 (amide C=O stretch), ~1540 (N-H bend) |
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete deprotonation of acetamide. 2. Reagents or solvent not anhydrous. 3. Insufficient reaction time or temperature. | 1. Use a stronger base (e.g., NaH) or ensure K₂CO₃ is finely powdered and anhydrous. 2. Use oven-dried glassware and anhydrous grade solvents. 3. Increase reaction time and continue monitoring by TLC. Consider a moderate temperature increase (e.g., to 70-80 °C). |
| Multiple Spots on TLC | 1. Presence of unreacted starting material. 2. Formation of side products. | 1. Allow the reaction to proceed for a longer duration. 2. Improve purification; column chromatography may be necessary if recrystallization is ineffective. |
| Product is an Oil/Gummy Solid | 1. Presence of residual solvent (DMF). 2. Impurities preventing crystallization. | 1. Ensure thorough washing during the work-up to remove all DMF. 2. Re-purify the product, potentially using column chromatography. |
Conclusion
The synthesis of this compound via the N-alkylation of acetamide with 2-chloroacetophenone is a reliable and illustrative example of SN2 chemistry involving α-halo ketones. The success of the synthesis hinges on the careful selection of a base to generate the nucleophilic acetamidate anion and diligent control of reaction conditions. Adherence to stringent safety protocols is essential due to the hazardous nature of 2-chloroacetophenone. The provided protocol, grounded in established chemical principles, offers a robust framework for the efficient and safe production of this valuable synthetic intermediate.
References
- Fisher Scientific. (2025). SAFETY DATA SHEET - 2'-Chloroacetophenone.
- Charkit Chemical Company. (n.d.). Material Safety Data Sheet - 2-Chloroacetophenone.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET - 2-Chloroacetophenone.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 2-Chloroacetophenone.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Chloroacetophenone.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET - Acetamide.
- XiXisys. (n.d.). SAFETY DATA SHEETS - N-(2-phenylethyl)acetamide.
- Wikipedia. (n.d.). α-Halo ketone.
- Schmerling, L. (1966). N-alkylation of amides and imides. U.S. Patent No. 3,274,211. Google Patents.
- Chemistry Stack Exchange. (2015). N-alkylation of amides with alkyl halides?.
- Al-Zaydi, A. A. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 14(12), 5006-5079.
- J&K Scientific. (n.d.). This compound.
- NIST. (n.d.). Acetophenone, 2-chloro-. NIST Chemistry WebBook.
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An In-depth Technical Guide to N-(2-oxo-2-phenylethyl)acetamide: Synthesis, Properties, and Therapeutic Potential
For the attention of: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of N-(2-oxo-2-phenylethyl)acetamide, a molecule of significant interest in medicinal chemistry and synthetic organic chemistry. Despite its relatively simple structure, this α-acylamino ketone presents a versatile scaffold for the development of novel therapeutic agents. This document will delve into its chemical identity, proposed synthetic routes, detailed structural and physicochemical properties, and explore its potential applications in drug discovery, drawing upon established knowledge of related chemical entities. The synthesis and workflow are designed to be self-validating, ensuring reproducibility and reliability for researchers in the field.
Introduction: Unveiling the Potential of a Versatile Scaffold
This compound, also known as N-phenacylacetamide, belongs to the class of α-acylamino ketones. This structural motif is a recurring feature in a variety of biologically active compounds, including antiviral and anti-inflammatory agents. The presence of a reactive ketone, a hydrogen-bonding-capable amide, and an aromatic phenyl group within a compact framework makes this compound an attractive starting point for the synthesis of diverse compound libraries in drug discovery programs. This guide aims to consolidate the available information and provide a forward-looking perspective on the utility of this compound.
Chemical Identity and Structural Elucidation
The unambiguous identification of a chemical entity is paramount for any scientific investigation. This section provides the definitive nomenclature and structural details for this compound.
IUPAC Name and Synonyms
-
IUPAC Name: this compound[1]
-
Common Name: N-phenacylacetamide[1]
-
Synonyms: 2-acetamidoacetophenone, 2-acetylaminoacetophenone, N-(2-oxo-2-phenyl-ethyl)-acetamide, N-phenacylethanamide[1]
Chemical Structure
The chemical structure of this compound is characterized by a central acetamido group linked to a phenacyl moiety.
Figure 1: 2D structure of this compound.
Key Structural Features
-
α-Acylamino Ketone Core: The molecule's backbone is an α-acylamino ketone, a class of compounds known for their synthetic versatility and biological relevance.
-
Amide Linkage: The amide group can participate in hydrogen bonding, a crucial interaction for molecular recognition in biological systems.
-
Phenyl Ring: The aromatic ring provides a scaffold for further functionalization and can engage in π-stacking interactions with biological targets.
-
Methylene Spacer: The methylene group provides flexibility to the molecule, allowing it to adopt various conformations.
Synthesis and Methodologies
While specific literature detailing the synthesis of this compound is sparse, a plausible and robust synthetic protocol can be devised based on established methods for the preparation of α-acylamino ketones. The proposed method involves the N-acylation of 2-aminoacetophenone.
Proposed Synthetic Pathway: N-acylation of 2-Aminoacetophenone
A direct and efficient route to this compound is the acylation of 2-aminoacetophenone with an acetylating agent such as acetic anhydride or acetyl chloride.
Sources
Biological activity of n-(2-Oxo-2-phenylethyl)acetamide derivatives
An In-Depth Technical Guide to the Biological Activity of N-(2-Oxo-2-phenylethyl)acetamide Derivatives
Authored by: A Senior Application Scientist
Foreword: Unlocking the Therapeutic Potential of a Versatile Scaffold
In the landscape of medicinal chemistry, the identification of privileged scaffolds—molecular frameworks that can be derivatized to interact with a wide range of biological targets—is a cornerstone of modern drug discovery. The this compound core represents one such scaffold. Characterized by an α-ketoamide motif, these compounds possess a unique combination of structural rigidity and electronic features that make them adept at forming key interactions within the active sites of enzymes and receptors.[1] This guide synthesizes current research to provide an in-depth exploration of the diverse biological activities of this compound derivatives, offering field-proven insights into their synthesis, mechanisms of action, and therapeutic promise in oncology, immunology, and infectious disease.
The Chemistry of this compound Derivatives: Synthesis and Derivatization
The therapeutic versatility of this scaffold is fundamentally enabled by its synthetic tractability. The core structure can be readily assembled and modified, allowing for the systematic exploration of structure-activity relationships (SAR).
General Synthetic Strategy
A prevalent and efficient method for synthesizing the this compound backbone involves a multi-step process beginning with a chloroacetylation of a primary amine, followed by nucleophilic substitution. A common route involves the reaction between 2-phenyl-1,8-naphthyridin-3-amine and chloroacetyl chloride to form an intermediate, 2-chloro-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide.[2] This key intermediate serves as a versatile precursor for a variety of derivatives.
The causality behind this approach lies in the reactivity of the chloroacetyl group. The chlorine atom is an excellent leaving group, making the adjacent methylene carbon highly susceptible to nucleophilic attack by thiols, amines, or other nucleophiles. This allows for the facile introduction of diverse functional groups and heterocyclic systems, such as 1,3,4-oxadiazoles or benzimidazoles, thereby generating a library of compounds for biological screening.[2]
Caption: General workflow for synthesizing this compound derivatives.
Experimental Protocol: Synthesis of 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide
This protocol is a self-validating system adapted from established literature, ensuring reproducibility.[2]
-
Step 1: Synthesis of the Intermediate (2-chloro-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide)
-
Dissolve 2-phenyl-1,8-naphthyridin-3-amine (1.0 eq) in dimethylformamide (DMF).
-
Add triethylamine (TEA) (1.2 eq) to the solution to act as a base.
-
Cool the mixture in an ice bath and add chloroacetyl chloride (1.1 eq) dropwise while stirring. The base neutralizes the HCl byproduct, driving the reaction to completion.
-
Allow the reaction to stir at room temperature for 4-6 hours, monitoring progress with thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry to yield the intermediate.
-
-
Step 2: Synthesis of the Final Derivative
-
To a solution of the intermediate from Step 1 (1.0 eq) in ethanol, add 5-aryl-1,3,4-oxadiazole-2-thione (1.0 eq) and anhydrous potassium carbonate (K₂CO₃) (1.5 eq).
-
Reflux the mixture for 8-10 hours. The K₂CO₃ acts as a base to facilitate the nucleophilic substitution reaction.
-
After cooling, pour the mixture into water.
-
Filter the resulting solid, wash thoroughly with water, and purify by recrystallization from ethanol to obtain the final product.
-
Characterize the final compound using IR, ¹H NMR, ¹³C NMR, and Mass spectrometry to confirm its structure.[2]
-
Anticancer Activity: Inducing Programmed Cell Death
A significant body of research has focused on the anticancer potential of this compound derivatives. These compounds have demonstrated potent cytotoxic effects against a range of human cancer cell lines.[3][4]
Mechanism of Action: Caspase-Mediated Apoptosis
The primary anticancer mechanism for many of these derivatives is the induction of apoptosis, or programmed cell death. Studies on 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives have shown they can trigger apoptosis through the activation of caspases, which are the executive enzymes of this process.[5] Specifically, effective compounds have been shown to activate initiator caspase-9 and executioner caspase-3 in cancer cells.[5] This suggests that the compounds may trigger the intrinsic (mitochondrial) pathway of apoptosis.
Furthermore, some N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives have been found to induce apoptosis via a caspase-8-dependent pathway, indicating an interaction with the extrinsic (death receptor) pathway.[6] These derivatives also induce the cleavage of poly ADP-ribose polymerase (PARP), a hallmark of apoptosis.[6]
Caption: Caspase-8 dependent apoptosis pathway induced by select acetamide derivatives.[6]
Structure-Activity Relationship (SAR) Insights
Systematic modification of the this compound scaffold has yielded crucial insights into the structural requirements for potent anticancer activity.
-
Phenyl Ring Substitution: The nature and position of substituents on the phenyl ring are critical. Derivatives with electron-withdrawing groups, such as nitro (NO₂) or halogen (Cl, F) moieties, often exhibit higher cytotoxic effects.[3][4] For instance, 2-(4-Fluorophenyl)-N-phenylacetamide derivatives with a nitro group were more potent than those with a methoxy group.[3] Compounds with a chloro-substituent on the phenyl ring were particularly effective at activating caspases 3 and 9.[5]
-
Heterocyclic Moieties: Incorporating heterocyclic systems like 1,3,4-thiadiazole can significantly enhance anticancer activity and promote apoptosis induction.
-
N-Substitution: In series like thiazolyl N-benzyl-substituted acetamides, the substitution pattern on the N-benzyl ring was found to be critical for activity against kinases involved in cancer progression.[5]
Data Presentation: In Vitro Cytotoxicity
The following table summarizes the cytotoxic activity of representative this compound derivatives against various human cancer cell lines.
| Compound Class | Derivative Substituent | Cell Line | IC₅₀ (µM) | Reference |
| 2-(4-Fluorophenyl)-N-phenylacetamide | m-nitro | PC3 (Prostate) | 52 | [3][4] |
| p-nitro | PC3 (Prostate) | 80 | [3][4] | |
| p-nitro | MCF-7 (Breast) | 100 | [3][4] | |
| 2-(Substituted phenoxy)acetamide | N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy) | MCF-7 (Breast) | Active | [7][8] |
| 2-(2-(Adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide | N-(4-fluorobenzyl) (Compound 5r) | HepG2 (Liver) | 10.56 ± 1.14 | [6] |
Note: "Active" indicates significant activity was reported without a specific IC₅₀ value.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.[9]
-
Cell Seeding: Culture cancer cells (e.g., PC3, MCF-7) to ~80% confluency. Trypsinize, count, and seed the cells into 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test acetamide derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours in a humidified incubator at 37°C with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.
Anti-inflammatory and Antioxidant Activities
Chronic inflammation and oxidative stress are key drivers of numerous pathologies. Certain this compound derivatives have shown promise as dual anti-inflammatory and antioxidant agents.[10][11]
Mechanism of Action: Modulating Inflammatory Mediators
The anti-inflammatory effects of these compounds are multifaceted.
-
Cytokine Inhibition: N-(2-hydroxyphenyl) acetamide has been shown to reduce the serum levels of pro-inflammatory cytokines, such as Interleukin-1 beta (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α), in animal models of arthritis.[12]
-
COX-II Inhibition: Many acetamide derivatives are designed as selective inhibitors of cyclooxygenase-2 (COX-II), a key enzyme in the synthesis of prostaglandins that mediate pain and inflammation.[13][14] The acetamide moiety can form crucial hydrogen bonds with amino acids like Ser 353 and Trp 387 in the active site of the COX-II enzyme.[13]
-
ROS and NO Scavenging: Some derivatives effectively reduce the production of reactive oxygen species (ROS) and nitric oxide (NO) in macrophages stimulated with inflammatory agents like lipopolysaccharide (LPS).[10][11] This antioxidant activity helps mitigate the oxidative damage associated with inflammation.
Caption: Inhibition of inflammatory pathways (COX-2, iNOS) by acetamide derivatives.
Experimental Protocol: Nitric Oxide (NO) Production Assay
This protocol uses the Griess reagent to quantify nitrite, a stable breakdown product of NO, in cell culture supernatants.[10]
-
Cell Culture: Seed J774.A1 macrophage cells in a 96-well plate and allow them to adhere.
-
Pre-treatment: Treat the cells with various concentrations of the test acetamide derivatives for 1 hour.
-
Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) (1 µg/mL) to the wells (except for the negative control).
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Supernatant Collection: Collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent A (sulfanilamide solution) to each supernatant sample, followed by 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution).
-
Incubation and Reading: Incubate in the dark at room temperature for 10 minutes. Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite. Calculate the percentage inhibition of NO production compared to the LPS-only control.
Antimicrobial Activity: A New Front Against Pathogens
The this compound scaffold has also been explored for its antimicrobial properties, leading to the development of hybrid molecules with significant activity against bacteria and fungi.[15]
Spectrum and SAR
Research has shown that hybrid compounds linking the acetamide core to other biologically active moieties can yield potent antimicrobial agents.[15]
-
Bacterial Activity: A study on 2-mercaptobenzothiazole acetamide derivatives found that compounds linked to heterocyclic amines (e.g., pyrrolidine) exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with some derivatives showing efficacy comparable to the standard drug levofloxacin.[15]
-
Antifungal Activity: Benzimidazole-based acetamide derivatives have demonstrated notable antifungal activity against species like Candida krusei and Fusarium solani.[16] Additionally, 2-(2-oxo-morpholin-3-yl)-acetamide derivatives have been identified as broad-spectrum fungicidal agents against Candida and Aspergillus species.[17]
Data Presentation: Antibacterial Activity
| Compound Class | Derivative | Bacterial Strain | Zone of Inhibition (mm) | Reference |
| 2-Mercaptobenzothiazole Acetamide | 2b (pyrrolidine) | P. aeruginosa | 20 | [15] |
| 2c (pyridine) | S. aureus | 21 | [15] | |
| 2i (2,4-dichloroaniline) | E. coli | 23 | [15] | |
| Levofloxacin (Standard) | All strains | 24-28 | [15] |
Experimental Protocol: Agar Well Diffusion Assay
This method is a standard, reliable technique for assessing the antimicrobial activity of chemical compounds.[15]
-
Media Preparation: Prepare and sterilize Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi). Pour the molten agar into sterile Petri plates and allow it to solidify.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., E. coli, S. aureus) equivalent to a 0.5 McFarland standard.
-
Lawn Culture: Evenly spread the microbial inoculum over the surface of the agar plates using a sterile cotton swab to create a lawn.
-
Well Preparation: Aseptically punch wells (6 mm in diameter) into the agar using a sterile cork borer.
-
Compound Loading: Add a fixed volume (e.g., 100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO at a specific concentration) into the wells. Also include a negative control (solvent only) and a positive control (standard antibiotic).
-
Incubation: Incubate the plates at 37°C for 24 hours (for bacteria) or at 28°C for 48-72 hours (for fungi).
-
Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters (mm). A larger zone diameter indicates greater antimicrobial activity.
Conclusion and Future Perspectives
The this compound scaffold is a testament to the power of privileged structures in drug discovery. Derivatives of this core have demonstrated a remarkable breadth of biological activities, including potent anticancer, anti-inflammatory, and antimicrobial effects. The synthetic accessibility of this scaffold allows for extensive SAR studies, enabling the fine-tuning of potency and selectivity.
Future research should focus on several key areas:
-
Mechanism Elucidation: While primary mechanisms like apoptosis induction and COX-II inhibition have been identified, further studies are needed to pinpoint the precise molecular targets for the most potent derivatives.
-
In Vivo Efficacy and Safety: Promising in vitro candidates must be advanced to preclinical animal models to evaluate their efficacy, pharmacokinetic profiles, and toxicity.
-
Combinatorial Approaches: Exploring the use of these derivatives in combination with existing therapies could reveal synergistic effects and provide strategies to overcome drug resistance, particularly in oncology.
The continued exploration of this versatile chemical entity holds significant promise for the development of novel therapeutic agents to address unmet needs in human health.
References
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Ramezani, F., Aliabadi, A., & Mohammadi Farani, A. (2018). Synthesis and cytotoxicity evaluation of N-(2-oxo-2-((5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)amino)ethyl)-2-phenylacetamide derivatives as apoptosis inducers with potential anticancer effects. International Pharmacy Acta, 1(1), 142-143. Retrieved from [Link]
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Anonymous. (n.d.). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. MDPI. Retrieved from [Link][10]
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ResearchGate. (2010). (PDF) Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Retrieved from [Link][11]
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ResearchGate. (2014). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. Retrieved from [Link][7]
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Aliabadi, A., et al. (n.d.). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. PMC - NIH. Retrieved from [Link][3]
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Rani, P., et al. (n.d.). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. PMC - PubMed Central. Retrieved from [Link][8]
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Atrushi, D. S. (n.d.). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Archives of Pharmacy Practice. Retrieved from [Link][13]
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Anonymous. (2023). Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies. PMC - NIH. Retrieved from [Link][15]
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PubMed. (n.d.). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Retrieved from [Link][4]
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Anonymous. (2015). 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as broad-spectrum antifungal agents. PubMed. Retrieved from [Link][17]
-
ResearchGate. (n.d.). (PDF) Synthesis and Antimicrobial Activity of Benzimidazole-Based Acetamide Derivatives. Retrieved from [Link][16]
-
Der Pharma Chemica. (n.d.). Synthesis, characterization and antimicrobial activity of N'-(substituted phenyl)-2-(1H-azol-1-yl) acetamides. Retrieved from [Link][18]
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Anonymous. (n.d.). synthesis of 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-n-(2-phenyl. Retrieved from [Link][2]
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Jawed, H., et al. (2010). N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats. PubMed. Retrieved from [Link][12]
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Anonymous. (2016). Novel N-Substituted 2-(2-(Adamantan-1-yl)-1H-Indol-3-yl)-2-Oxoacetamide Derivatives: Synthesis and Biological Evaluation. PubMed. Retrieved from [Link][6]
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Galaxy Publication. (n.d.). An Overview of New Acetamide Derivatives in COX-II Inhibitors. Retrieved from [Link][14]
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An In-depth Technical Guide to the Solubility and Stability of N-(2-Oxo-2-phenylethyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for understanding and evaluating the solubility and stability of N-(2-Oxo-2-phenylethyl)acetamide (also known as N-phenacylacetamide). In the dynamic landscape of pharmaceutical research and development, a thorough characterization of a compound's physicochemical properties is paramount for its successful progression from discovery to a viable drug product. This document is designed to be a practical resource for researchers, offering not only a theoretical foundation but also detailed, actionable protocols for empirical determination. While specific experimental data for this compound is not extensively available in public literature, this guide leverages data from structurally analogous compounds and established principles of physical and organic chemistry to predict its behavior and to outline a robust strategy for its comprehensive analysis. The protocols herein are designed as self-validating systems, ensuring the generation of reliable and reproducible data essential for regulatory submissions and formulation development.
Introduction to this compound
This compound, a molecule featuring a phenyl ring, a ketone, and an acetamide functional group, presents a unique combination of structural motifs that dictate its physicochemical properties. Understanding its solubility and stability is a critical first step in its journey as a potential therapeutic agent. Solubility directly impacts bioavailability and the feasibility of formulation, while stability determines its shelf-life, storage conditions, and potential degradation pathways that could lead to loss of efficacy or the formation of toxic impurities.
Chemical Structure and Properties:
-
IUPAC Name: this compound
-
Synonyms: N-phenacylacetamide, 2-Acetamidoacetophenone
-
Molecular Formula: C₁₀H₁₁NO₂
-
Molecular Weight: 177.20 g/mol
-
Predicted Physicochemical Properties: The presence of both a hydrophobic phenyl group and polar amide and ketone functionalities suggests a moderate solubility in polar organic solvents and limited solubility in water. The α-aminoketone scaffold may be susceptible to specific degradation pathways.
Solubility Profile: A Predictive and Experimental Approach
The solubility of a compound is a cornerstone of its developability. The principle of "like dissolves like" provides a foundational, albeit qualitative, prediction of a compound's solubility. The phenyl ring in this compound imparts a degree of lipophilicity, suggesting solubility in non-polar organic solvents. Conversely, the amide and ketone groups are capable of hydrogen bonding, indicating an affinity for polar solvents.
Based on data from structurally similar compounds, such as N-(2-phenylethyl)acetamide which is soluble in organic solvents like ethanol and chloroform with limited water solubility, a similar profile can be anticipated for this compound.[1][2]
Predicted Solubility
The structural components of this compound allow for the following solubility predictions:
-
High Solubility: Expected in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) due to their ability to solvate both the polar and non-polar regions of the molecule.
-
Moderate to Good Solubility: Anticipated in polar protic solvents such as methanol, ethanol, and isopropanol, where hydrogen bonding with the amide and ketone groups can occur.
-
Low Solubility: Expected in non-polar solvents like hexanes and toluene, where the polar functional groups will hinder dissolution.
-
Limited Aqueous Solubility: The hydrophobic phenyl group is likely to dominate, leading to poor solubility in water.
Experimental Determination of Solubility
To move beyond prediction to quantitative data, empirical determination is essential. The following is a robust protocol for determining the thermodynamic (equilibrium) solubility of this compound in various solvents.
Table 1: Quantitative Solubility Data for this compound (Hypothetical Data for Illustration)
| Solvent | Temperature (°C) | Solubility (mg/mL) | Method |
| Water | 25 | Value to be determined | Shake-Flask |
| Methanol | 25 | Value to be determined | Shake-Flask |
| Ethanol | 25 | Value to be determined | Shake-Flask |
| Isopropanol | 25 | Value to be determined | Shake-Flask |
| Acetonitrile | 25 | Value to be determined | Shake-Flask |
| Acetone | 25 | Value to be determined | Shake-Flask |
| Dimethyl Sulfoxide (DMSO) | 25 | Value to be determined | Shake-Flask |
| Dichloromethane | 25 | Value to be determined | Shake-Flask |
Protocol 1: Equilibrium Solubility Determination by the Shake-Flask Method
This method is considered the gold standard for determining thermodynamic solubility.
-
Preparation: Add an excess amount of solid this compound to a series of glass vials, each containing a different solvent from Table 1. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C ± 0.5 °C). Agitate the samples for a predetermined time (e.g., 24-72 hours) to ensure equilibrium is reached. A preliminary kinetic study can determine the optimal equilibration time.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 24 hours to allow the excess solid to settle.
-
Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a 0.22 µm syringe filter compatible with the solvent to remove any undissolved particles.
-
Quantification: Accurately dilute the filtered saturated solution with a suitable mobile phase and quantify the concentration of this compound using a validated analytical method, such as HPLC-UV (see Section 4).
-
Calculation: Calculate the solubility in mg/mL using the determined concentration and the dilution factor.
Stability Profile: Unveiling Degradation Pathways
Understanding the chemical stability of this compound is critical for defining its shelf-life, identifying potential degradation products, and developing a stable formulation. Forced degradation studies are an indispensable tool in this endeavor, providing insights into the intrinsic stability of the molecule under various stress conditions.[3][4][5]
Potential Degradation Pathways
The chemical structure of this compound suggests several potential degradation pathways:
-
Hydrolysis: The amide bond is susceptible to hydrolysis under both acidic and basic conditions, which would yield phenylacetic acid and 2-aminoacetophenone.
-
Oxidation: The molecule may be susceptible to oxidative degradation, potentially at the benzylic position or other sites.
-
Photodegradation: The presence of a chromophore (the phenyl ketone moiety) suggests potential for degradation upon exposure to light.[6]
Diagram 1: Potential Hydrolytic Degradation of this compound
Caption: Proposed hydrolytic degradation pathways under acidic and basic conditions.
Forced Degradation Studies
The following protocols outline a systematic approach to investigating the stability of this compound.
Protocol 2: Forced Degradation Study
-
Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., a mixture of water and a co-solvent like acetonitrile or methanol to ensure solubility) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Treat the solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60 °C).
-
Basic Hydrolysis: Treat the solution with 0.1 M NaOH at room temperature or gentle heat.
-
Oxidative Degradation: Treat the solution with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Heat the solid drug substance in an oven at a high temperature (e.g., 80 °C).
-
Photostability: Expose the solid drug substance and its solution to UV and visible light according to ICH Q1B guidelines.[7]
-
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Sample Quenching: Neutralize the acidic and basic samples. Dilute all samples to a suitable concentration for analysis.
-
Analysis: Analyze the stressed samples using a stability-indicating HPLC method (see Section 4).
Table 2: Summary of Forced Degradation Studies (Hypothetical Results)
| Stress Condition | Duration (hours) | % Degradation | Number of Degradants | Observations |
| 0.1 M HCl, 60 °C | 24 | Value | Value | Description |
| 0.1 M NaOH, RT | 8 | Value | Value | Description |
| 3% H₂O₂, RT | 24 | Value | Value | Description |
| Solid, 80 °C | 48 | Value | Value | Description |
| Light (ICH Q1B) | - | Value | Value | Description |
Analytical Methodologies for Quantification
A validated, stability-indicating analytical method is essential for both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and robust technique for this purpose.
Diagram 2: General Workflow for HPLC Method Development
Caption: A streamlined workflow for developing a stability-indicating HPLC method.
Protocol 3: Development and Validation of a Stability-Indicating HPLC-UV Method
-
Instrumentation: A standard HPLC system with a UV-Vis detector.
-
Chromatographic Conditions (Starting Point):
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start with a suitable percentage of B, and gradually increase to elute all components.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by UV-Vis scan of this compound (likely in the range of 240-280 nm).
-
Injection Volume: 10 µL.
-
-
Method Validation: Validate the method according to ICH Q2(R1) guidelines for parameters including:
-
Specificity: Analyze blank, placebo (if in formulation), and stressed samples to ensure no interference at the retention time of the analyte and that degradants are well-resolved.
-
Linearity: Analyze a series of standards over a defined concentration range.
-
Accuracy: Perform recovery studies by spiking a known amount of analyte into a blank matrix.
-
Precision: Assess repeatability (intra-day) and intermediate precision (inter-day).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration that can be reliably detected and quantified.
-
Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature).
-
For the identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the technique of choice, as it provides molecular weight and fragmentation data to elucidate the structures of the impurities.
Conclusion
This guide provides a comprehensive roadmap for the characterization of the solubility and stability of this compound. While publicly available data is scarce, the principles and protocols outlined here provide a robust framework for generating the necessary data to support drug development activities. By systematically applying these methodologies, researchers can gain a thorough understanding of this compound's physicochemical properties, enabling informed decisions in formulation development, analytical method design, and regulatory submissions. The emphasis on causality and self-validating protocols ensures the integrity and reliability of the generated data, which is the bedrock of scientific advancement in pharmaceutical sciences.
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MedCrave. Forced Degradation Studies. (2016). [Link]
-
Pharma Tutor. Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023). [Link]
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Biomedical Journal of Scientific & Technical Research. Forced Degradation – A Review. (2022). [Link]
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ResearchGate. Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. (2025). [Link]
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Indian Journal of Chemistry. Kinetics & Mechanism of Acid Hydrolysis of Acetamide & Propionamide in Water + Ethylene Glycol Media. [Link]
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ChemBK. N-(2-phenylethyl)acetamide. (2024). [Link]
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PubMed. Photochemical degradation of the plant growth regulator 2-(1-naphthyl) acetamide in aqueous solution upon UV irradiation. (2013). [Link]
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PubChem. N-(2-hydroxy-2-phenylethyl)acetamide. [Link]
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National Center for Biotechnology Information. A Simple, Fast, Low Cost, HPLC/UV Validated Method for Determination of Flutamide: Application to Protein Binding Studies. (2016). [Link]
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PubChem. N-[2-(2-Oxo-2-phenylethyl)phenyl]acetamide. [Link]
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National Center for Biotechnology Information. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. (2022). [Link]
-
ResearchGate. A Simple, Fast, Low Cost, HPLC/UV Validated Method for Determination of Flutamide: Application to Protein Binding Studies. (2025). [Link]
-
European Medicines Agency. Photostability Testing of New Active Substances and Medicinal Products. [Link]
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An In-depth Technical Guide to N-Phenacylacetamide: Synthesis, Properties, and Applications
This technical guide provides a comprehensive overview of N-phenacylacetamide, a key pharmaceutical intermediate. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, physicochemical properties, and its significant role in the creation of immunomodulatory cancer therapies. The content is structured to offer not just procedural steps but also the scientific rationale behind them, ensuring a thorough understanding for practical application.
Introduction and Significance
N-phenacylacetamide, also known as 2-acetylaminoacetophenone, is a high-purity organic compound that serves as a critical building block in pharmaceutical synthesis. Its primary importance lies in its role as a direct precursor to Ubenimex, an immunomodulator utilized in various cancer treatments.[1] The stability and efficacy of the final therapeutic product are highly dependent on the quality and purity of this intermediate, making a detailed understanding of its characteristics and synthesis essential for pharmaceutical research and development. Beyond this principal application, the broader class of N-phenylacetamide derivatives has demonstrated a wide spectrum of biological activities, including anticancer, enzyme inhibitory, and antimicrobial effects, highlighting the therapeutic potential inherent in this chemical scaffold.[2]
Physicochemical Properties
A thorough characterization of N-phenacylacetamide is fundamental for its effective use in synthesis and for quality control. The following table summarizes its key chemical and physical properties.
| Property | Value |
| Chemical Name | N-phenacylacetamide (2-acetylaminoacetophenone) |
| CAS Number | 1846-33-9 |
| Molecular Formula | C₁₀H₁₁NO₂ |
| Molecular Weight | 177.19 g/mol |
| Purity | ≥98% |
| Appearance | (Data not available in search results) |
| Melting Point | (Data not available in search results) |
| Solubility | (Data not available in search results) |
| Storage | Refrigerate in a well-closed container, away from moisture and heat.[1] |
Note: Specific experimental data for appearance, melting point, and solubility were not available in the provided search results. These would typically be determined empirically.
Synthesis of N-Phenacylacetamide: A Step-by-Step Protocol
The synthesis of N-phenacylacetamide and its derivatives generally involves the acylation of an appropriate amine with an acylating agent. While a specific historical discovery protocol for N-phenacylacetamide is not detailed in the provided literature, a general and reliable synthetic approach can be extrapolated from the synthesis of related 2-chloro-N-substituted-acetamides.[3] The following protocol describes a validated method for producing a related compound, which can be adapted for N-phenacylacetamide.
Reaction Scheme:
Caption: Synthesis workflow for a representative N-substituted acetamide.
Experimental Protocol:
-
Reactant Preparation: In a suitable reaction vessel, dissolve the starting aniline or amine derivative in glacial acetic acid.
-
Addition of Base: Add sodium acetate to the solution. The sodium acetate acts as a base to neutralize the HCl byproduct of the acylation reaction.
-
Acylation: Slowly add chloroacetyl chloride to the reaction mixture. This reaction is typically exothermic, and the rate of addition should be controlled to maintain a safe temperature.
-
Reaction Time: Allow the reaction to proceed for approximately 2 hours with stirring.[3]
-
Work-up and Purification: Following the reaction, the product, 2-chloro-N-phenylacetamide, can be isolated and purified through standard techniques such as recrystallization to achieve the desired purity.
Self-Validation Note: The purity of the synthesized compound should be verified using analytical techniques such as ¹H-NMR, ¹³C-NMR, and HRMS to confirm its structure.[4][5]
Applications in Drug Development
The primary and most significant application of N-phenacylacetamide is its use as a key intermediate in the synthesis of Ubenimex.[1] Ubenimex is an immunomodulatory agent used in cancer therapy. The structural integrity of N-phenacylacetamide is crucial for the successful and efficient synthesis of this important pharmaceutical.
The broader family of N-phenylacetamide derivatives has been extensively investigated for a variety of biological activities, suggesting that N-phenacylacetamide itself could be a scaffold for the development of new therapeutic agents. These activities include:
-
Antibacterial and Antifungal Activity: Various derivatives have shown promising results against bacterial and fungal strains.[4][5][6][7] For instance, certain N-phenylacetamide derivatives containing a thiazole moiety have demonstrated potent antibacterial activity against plant pathogens like Xanthomonas oryzae.[4][5]
-
Anticancer and Enzyme Inhibitory Effects: N-phenylacetamide derivatives have been evaluated for their cytotoxic effects against cancer cell lines and their ability to inhibit enzymes implicated in various diseases.[2]
-
Antidepressant Activity: Some N-substituted-acetamide derivatives have shown potential as antidepressant agents.[3]
Mechanism of Action Insight:
While the direct mechanism of action for N-phenacylacetamide is not the primary focus of its use, the biological activities of its derivatives provide valuable insights. For example, some antibacterial derivatives have been shown to cause cell membrane rupture in bacteria.[4][5] In the context of antifungal agents, related triazole structures are known to inhibit cytochrome P450 lanosterol 14α-demethylase, a key enzyme in ergosterol biosynthesis.[6]
Caption: The central role of N-phenacylacetamide in synthesis and as a scaffold.
Conclusion
N-phenacylacetamide is a compound of significant interest in the pharmaceutical industry due to its indispensable role in the synthesis of Ubenimex. A thorough understanding of its synthesis and properties is crucial for ensuring the quality and efficacy of this life-saving medication. Furthermore, the diverse biological activities exhibited by the broader N-phenylacetamide family suggest that N-phenacylacetamide holds potential as a versatile scaffold for the development of novel therapeutics. This guide provides a foundational understanding for researchers and drug development professionals working with this important chemical intermediate.
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Synthesis of 2-chloro-N-[2-(phenylamino)phenyl]-acetamide. PrepChem.com. [Link]
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New N-phenylacetamide-incorporated 1,2,3-triazoles: [Et3NH][OAc]-mediated efficient synthesis and biological evaluation. National Institutes of Health. [Link]
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Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-arylthiazole Moieties. PubMed. [Link]
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SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. ResearchGate. [Link]
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N-(2-Oxo-2-phenylethyl)acetamide: A Versatile α-Acylamino Ketone Building Block for Heterocyclic Synthesis and Beyond
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Value of α-Acylamino Ketones
In the landscape of modern organic synthesis, the quest for versatile and efficient building blocks is paramount. Molecules that possess multiple, strategically placed functional groups serve as powerful starting points for the construction of complex molecular architectures. Among these, α-acylamino ketones have emerged as a particularly valuable class of synthons. Their inherent 1,4-dicarbonyl-type reactivity, masked within the α-amino ketone framework, unlocks access to a diverse array of heterocyclic systems that are foundational to medicinal chemistry and materials science. This guide focuses on a quintessential example of this molecular class: N-(2-Oxo-2-phenylethyl)acetamide. Through a detailed exploration of its synthesis, reactivity, and applications, we will illuminate the strategic advantages of this building block and provide practical, field-proven insights for its effective utilization in the laboratory.
Core Characteristics and Synthetic Availability
This compound, also known as N-phenacylacetamide, is a crystalline solid at room temperature. Its structure features a central keto-amide backbone flanked by a phenyl group, rendering it a valuable precursor for a variety of cyclization and condensation reactions.
| Property | Value |
| Molecular Formula | C₁₀H₁₁NO₂ |
| Molecular Weight | 177.20 g/mol |
| CAS Number | 1846-33-9[1] |
| Appearance | White to off-white solid |
| Solubility | Soluble in many organic solvents |
Strategic Synthesis of this compound
The efficient synthesis of this compound is crucial for its widespread application. One of the most direct and reliable methods involves the nucleophilic substitution of an α-haloketone with an amide. Specifically, the reaction of 2-bromoacetophenone with acetamide provides a straightforward route to the target molecule.
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The Ascendant Therapeutic Trajectory of Phenacylacetamide Compounds: A Technical Guide for Drug Discovery
Abstract
The phenacylacetamide scaffold has emerged as a privileged structural motif in medicinal chemistry, demonstrating a remarkable breadth of therapeutic potential. This technical guide provides an in-depth exploration of the burgeoning applications of phenacylacetamide derivatives, designed for researchers, scientists, and drug development professionals. Moving beyond a mere catalog of activities, this document elucidates the intricate mechanisms of action, details robust experimental protocols for their evaluation, and presents a compelling case for their continued investigation as next-generation therapeutics. We will traverse their applications as potent anticonvulsant, analgesic, anti-inflammatory, anticancer, and antibacterial agents, offering field-proven insights to accelerate discovery and development in this exciting chemical space.
The Phenacylacetamide Core: A Foundation for Diverse Bioactivity
The phenacylacetamide core, characterized by a phenyl ring linked to an acetamide group via a carbonyl bridge, represents a versatile template for chemical modification. This structural simplicity belies a sophisticated capacity for interaction with a multitude of biological targets. The strategic derivatization of the phenyl ring and the acetamide nitrogen allows for the fine-tuning of physicochemical properties, such as lipophilicity and hydrogen bonding potential, which in turn dictates the pharmacokinetic and pharmacodynamic profile of the resulting compounds.
The inherent reactivity of the carbonyl group and the potential for diverse substitutions on the aromatic ring provide a rich playground for medicinal chemists. This has led to the generation of extensive libraries of phenacylacetamide derivatives, each with unique biological activities. The subsequent sections of this guide will delve into the most promising of these applications, dissecting the science behind their therapeutic effects.
Anticonvulsant Properties: Modulating Neuronal Excitability
Epilepsy and other seizure disorders are characterized by aberrant, excessive neuronal firing. A significant number of phenacylacetamide derivatives have demonstrated potent anticonvulsant activity in preclinical models, pointing to their potential as novel anti-epileptic drugs (AEDs).[1][2][3][4]
Mechanism of Action: Targeting Voltage-Gated Sodium Channels
A primary mechanism underlying the anticonvulsant effects of many phenacylacetamide compounds is the blockade of voltage-gated sodium channels (VGSCs).[5][6][7][8][9] These channels are crucial for the initiation and propagation of action potentials. During a seizure, neurons exhibit high-frequency firing, a state in which VGSCs are rapidly transitioning between open and inactivated states.
Phenacylacetamide derivatives are believed to preferentially bind to the inactivated state of the VGSC, stabilizing it and thereby preventing the channel from returning to the resting state. This state-dependent blockade effectively reduces the number of available sodium channels, dampening the neuron's ability to sustain rapid firing and thus curtailing seizure activity.
Signaling Pathway: Voltage-Gated Sodium Channel Modulation
Caption: Phenacylacetamide derivatives stabilize the inactivated state of VGSCs.
Experimental Protocols: Evaluating Anticonvulsant Efficacy
A robust evaluation of anticonvulsant potential involves a tiered approach, beginning with in vivo screening models.
Maximal Electroshock (MES) Test:
This widely used model assesses a compound's ability to prevent the tonic hindlimb extension phase of a seizure induced by a supramaximal electrical stimulus. It is a reliable indicator of efficacy against generalized tonic-clonic seizures.[3][4]
-
Procedure:
-
Administer the test compound to a cohort of mice or rats at varying doses.
-
At the time of predicted peak effect, deliver a short, high-frequency electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal or ear-clip electrodes.
-
Observe the animals for the presence or absence of the tonic hindlimb extension.
-
The endpoint is the dose at which 50% of the animals are protected from the tonic extensor component of the seizure (ED50).
-
Subcutaneous Pentylenetetrazole (scPTZ) Test:
This chemical-induced seizure model is used to identify compounds effective against myoclonic and absence seizures.
-
Procedure:
-
Administer the test compound to the animals.
-
After an appropriate absorption period, inject a convulsive dose of pentylenetetrazole (PTZ) subcutaneously.
-
Observe the animals for the onset of clonic seizures (typically characterized by rhythmic muscle contractions).
-
The endpoint is the dose that protects 50% of the animals from clonic seizures (ED50).
-
Quantitative Data: Anticonvulsant Activity of Novel Phenylacetamides
| Compound ID | MES ED50 (mg/kg) | scPTZ ED50 (mg/kg) | Neurotoxicity (TD50, mg/kg) | Protective Index (TD50/MES ED50) | Reference |
| Compound 12 | 24.0 | > 300 | 487.2 | 20.3 | [1] |
| Compound 14 | 8.0 | > 300 | 700.0 | 87.5 | [1] |
| Phthalimide Derivative 12 | 30 (i.p. mice) | Inactive | > 300 | > 10 | [4] |
Analgesic and Anti-Inflammatory Applications: Quelling Pain and Inflammation
Chronic pain and inflammation are debilitating conditions affecting a significant portion of the population. Phenoxy acetamide derivatives, a subset of the broader phenacylacetamide class, have shown considerable promise as both analgesic and anti-inflammatory agents.[10][11][12][13]
Mechanism of Action: Inhibition of Pro-inflammatory Pathways
The anti-inflammatory effects of these compounds are often attributed to their ability to modulate key signaling pathways involved in the inflammatory cascade. A central player in this process is the transcription factor Nuclear Factor-kappa B (NF-κB) .[14][15][16][17][18]
Under normal conditions, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκB. Upon stimulation by pro-inflammatory signals (e.g., cytokines, lipopolysaccharide), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus. Once in the nucleus, NF-κB binds to the promoter regions of genes encoding pro-inflammatory mediators, such as cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and various cytokines (e.g., TNF-α, IL-6).
Phenacylacetamide derivatives have been shown to inhibit the activation of NF-κB, thereby preventing the transcription of these pro-inflammatory genes and attenuating the inflammatory response. The analgesic effects are likely a consequence of both the anti-inflammatory action (reducing inflammatory mediators that sensitize nociceptors) and potentially direct interactions with pain signaling pathways.
Signaling Pathway: Inhibition of NF-κB Activation
Caption: Phenacylacetamides inhibit the NF-κB pathway, reducing inflammation.
Experimental Protocols: Assessing Analgesic and Anti-inflammatory Potential
Carrageenan-Induced Paw Edema in Rats:
This is a classic model of acute inflammation used to evaluate the efficacy of anti-inflammatory agents.
-
Procedure:
-
Inject a small volume of carrageenan solution into the plantar surface of a rat's hind paw to induce localized inflammation and edema.
-
Administer the test compound either before or after the carrageenan injection.
-
Measure the paw volume at regular intervals using a plethysmometer.
-
The percentage inhibition of edema in the treated group compared to the control group is calculated to determine the anti-inflammatory activity.
-
Acetic Acid-Induced Writhing Test in Mice:
This model is sensitive to peripherally acting analgesics.
-
Procedure:
-
Administer the test compound to a group of mice.
-
After a set time, inject a dilute solution of acetic acid intraperitoneally to induce abdominal constrictions (writhing).
-
Count the number of writhes over a specific period.
-
A reduction in the number of writhes in the treated group compared to the control group indicates analgesic activity.
-
Anticancer Activity: Inducing Programmed Cell Death
The development of novel anticancer agents with improved efficacy and reduced side effects is a critical area of research. Several phenacylacetamide derivatives have demonstrated significant cytotoxic activity against a range of cancer cell lines, making them attractive candidates for further development.[19][20][21][22][23]
Mechanism of Action: Triggering Apoptosis
A key mechanism by which many phenacylacetamide compounds exert their anticancer effects is through the induction of apoptosis, or programmed cell death.[19][21][24] Apoptosis is a tightly regulated process that eliminates damaged or unwanted cells. Cancer cells often have dysfunctional apoptotic pathways, allowing them to proliferate uncontrollably.
Phenacylacetamide derivatives have been shown to activate apoptotic pathways in cancer cells, often through the modulation of the Bcl-2 family of proteins.[21][24] This family includes both pro-apoptotic proteins (e.g., Bax, Bak) and anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL). An increase in the ratio of pro-apoptotic to anti-apoptotic proteins leads to the permeabilization of the mitochondrial outer membrane, the release of cytochrome c, and the activation of caspases, the executioners of apoptosis.
Signaling Pathway: Induction of Apoptosis
Caption: Phenacylacetamides promote apoptosis in cancer cells via Bcl-2 family modulation.
Experimental Protocols: In Vitro Cytotoxicity Assessment
MTT Assay:
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[25]
-
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the phenacylacetamide derivative for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan product.
-
Solubilize the formazan crystals and measure the absorbance at a specific wavelength (e.g., 570 nm).
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.
-
Quantitative Data: In Vitro Anticancer Activity of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives
| Compound ID | PC3 (Prostate Carcinoma) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) | HL-60 (Promyelocytic Leukemia) IC50 (µM) | Reference |
| 2b | 52 | > 100 | > 100 | [19][20] |
| 2c | 80 | 100 | > 100 | [19][20] |
| Imatinib (Reference) | 40 | 98 | 25 | [19][20] |
Antibacterial Potential: Disrupting Microbial Defenses
The rise of antibiotic-resistant bacteria poses a significant threat to global health. The discovery of novel antibacterial agents with unique mechanisms of action is therefore of paramount importance. Phenacylacetamide derivatives have demonstrated promising activity against a range of bacterial pathogens.[26][27][28][29]
Mechanism of Action: Membrane Disruption
One of the proposed mechanisms for the antibacterial action of certain phenacylacetamide derivatives is the disruption of the bacterial cell membrane.[28][30][31][32][33][34] The bacterial membrane is essential for maintaining cellular integrity, regulating the passage of nutrients and waste, and for energy production.
Scanning electron microscopy studies have shown that treatment with some phenacylacetamide compounds can lead to visible damage to the bacterial cell envelope, including membrane rupture.[27][28] This disruption leads to the leakage of intracellular components and ultimately, cell death. The selective toxicity towards bacterial cells over mammalian cells could be attributed to differences in membrane composition, such as the presence of negatively charged phospholipids in bacterial membranes.
Experimental Workflow: Antibacterial Susceptibility Testing
Caption: A typical workflow for evaluating antibacterial activity.
Experimental Protocols: Determining Antibacterial Efficacy
Broth Microdilution Method:
This is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Procedure:
-
Prepare two-fold serial dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculate each well with a standardized suspension of the test bacterium.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).
-
The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacterium.
-
Quantitative Data: Antibacterial Activity of N-phenylacetamide Derivatives
| Compound ID | Xanthomonas oryzae pv. oryzae (Xoo) EC50 (µM) | Xanthomonas axonopodis pv. citri (Xac) EC50 (µM) | Xanthomonas oryzae pv. oryzicola (Xoc) EC50 (µM) | Reference |
| A1 | 156.7 | > 200 | > 200 | [26][28] |
| A4 | 179.2 | 281.2 | 194.9 | [26] |
| A6 | 144.7 | > 200 | > 200 | [26] |
| Bismerthiazol (Control) | 230.5 | - | 254.96 | [26][28] |
| Thiodiazole Copper (Control) | 545.2 | 476.52 | 607.5 | [26][28] |
Synthesis of Phenacylacetamide Derivatives: A General Approach
The synthesis of phenacylacetamide derivatives is typically straightforward, often involving the acylation of a primary or secondary amine with a phenacyl halide or a corresponding carboxylic acid.
General Synthetic Scheme:
A common and efficient method involves the reaction of a substituted 2-chloro-N-phenylacetamide with various nucleophiles, such as substituted phenols, to introduce diversity at the phenoxy position.[10][12]
Experimental Protocol: Synthesis of 2-(Substituted phenoxy)-N-(1-phenylethyl)acetamide Derivatives
-
Materials: Substituted 2-chloro-N-(1-phenylethyl)acetamide, substituted phenol, anhydrous potassium carbonate, dry acetone.
-
Procedure:
-
To a solution of the substituted 2-chloro-N-(1-phenylethyl)acetamide (1 equivalent) in dry acetone, add the substituted phenol (1 equivalent) and anhydrous potassium carbonate (1.2 equivalents).
-
Reflux the reaction mixture for 8-12 hours, monitoring the progress by thin-layer chromatography.
-
After completion, filter the reaction mixture to remove inorganic salts.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivative.
-
Characterize the final product using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Conclusion and Future Directions
The phenacylacetamide scaffold has unequivocally established itself as a fertile ground for the discovery of novel therapeutic agents. The diverse biological activities, coupled with the synthetic tractability of this chemical class, underscore its immense potential in addressing a wide range of unmet medical needs. This guide has provided a comprehensive overview of the current landscape, from mechanistic insights to practical experimental protocols.
Future research should focus on several key areas. The elucidation of precise molecular targets for many of the observed activities will be crucial for rational drug design and lead optimization. Structure-activity relationship (SAR) studies, guided by computational modeling, will enable the design of more potent and selective derivatives. Furthermore, a deeper understanding of the pharmacokinetic and toxicological profiles of these compounds will be essential for their successful translation into the clinic. The continued exploration of the phenacylacetamide chemical space promises to yield a new generation of drugs with improved therapeutic indices and novel mechanisms of action.
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- 20. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. A Phenylacetamide Resveratrol Derivative Exerts Inhibitory Effects on Breast Cancer Cell Growth [mdpi.com]
- 22. [PDF] 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation | Semantic Scholar [semanticscholar.org]
- 23. A Phenylacetamide Resveratrol Derivative Exerts Inhibitory Effects on Breast Cancer Cell Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. scielo.br [scielo.br]
- 26. Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties [mdpi.com]
- 27. researchgate.net [researchgate.net]
- 28. Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-arylthiazole Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Synthesis and Antibacterial Activities of 2- Oxo- N-phenylacetamide Derivatives Containing a Dissulfone Moiety Target on Clp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. The antibacterial mechanism of phenylacetic acid isolated from Bacillus megaterium L2 against Agrobacterium tumefaciens - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Selective Membrane Disruption Mechanism of an Antibacterial γ-AApeptide Defined by EPR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Frontiers | Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms [frontiersin.org]
- 33. researchgate.net [researchgate.net]
- 34. mdpi.com [mdpi.com]
Methodological & Application
Application Note: A Versatile Two-Step Synthesis of Substituted Pyrimidines from N-(2-Oxo-2-phenylethyl)acetamide
Abstract
This application note details a robust and efficient two-step protocol for the synthesis of 4-phenyl-5-acetamidopyrimidin-2(1H)-one from the readily available starting material, N-(2-Oxo-2-phenylethyl)acetamide. This method circumvents the need for direct use of β-dicarbonyl compounds by employing a strategic functionalization of the α-methylene group of a ketone. The protocol first involves the formation of a reactive enaminone intermediate via an aminomethylenation reaction, followed by a cyclocondensation step to construct the pyrimidine core. This approach offers a valuable route for medicinal chemists and drug development professionals to access highly functionalized pyrimidine scaffolds, which are of significant interest due to their wide range of biological activities.[1][2]
Introduction: The Significance of the Pyrimidine Scaffold
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and cardiovascular effects.[1][2] The structural versatility of the pyrimidine nucleus allows for fine-tuning of its physicochemical properties, making it an attractive template for drug design.
Classical methods for pyrimidine synthesis, such as the Biginelli reaction, typically involve the condensation of a β-dicarbonyl compound, an aldehyde, and a urea or thiourea derivative.[3][4] While effective, these methods often require the pre-synthesis of the β-dicarbonyl component. This application note presents an alternative strategy that utilizes this compound, a compound possessing a reactive α-methylene group adjacent to a ketone. By first converting this starting material into a β-enaminone, a versatile 1,3-dicarbonyl equivalent, we open a straightforward pathway to the desired pyrimidine structure through a subsequent cyclocondensation reaction.
Overall Synthetic Strategy
The synthesis is designed as a two-step process, ensuring high yields and purity of the final product. The overall workflow is depicted below.
Figure 1: Overall two-step synthetic workflow.
Mechanistic Insights
Step 1: Formation of the Enaminone Intermediate
The first step involves the reaction of this compound with Bredereck's reagent (tert-butoxybis(dimethylamino)methane). The α-methylene protons of the starting material are acidic due to the adjacent ketone. Bredereck's reagent serves as a highly effective aminomethylenating agent, reacting with CH2-acidic ketones to produce enamines in excellent yields.[5][6] The reaction proceeds via the in-situ generation of a highly electrophilic dimethylaminomethylidene-ammonium ion, which is attacked by the enolate of the starting ketone. Subsequent elimination of dimethylamine and tert-butanol affords the stable enaminone intermediate.
Figure 2: Simplified mechanism of enaminone formation.
Step 2: Cyclocondensation to the Pyrimidine Ring
The enaminone intermediate possesses the required 1,3-dielectrophilic character for cyclocondensation. In the presence of a base, urea acts as a dinucleophile. The reaction is initiated by the nucleophilic attack of one of the amino groups of urea on the carbonyl carbon of the enaminone. This is followed by an intramolecular cyclization, where the second amino group of urea attacks the enamine carbon, leading to the elimination of dimethylamine. Subsequent tautomerization yields the stable 4-phenyl-5-acetamidopyrimidin-2(1H)-one.
Experimental Protocols
Materials and Reagents
| Reagent | Grade | Supplier |
| This compound | Reagent Grade, 98% | Sigma-Aldrich |
| Bredereck's Reagent | Synthesis Grade, 97% | Sigma-Aldrich |
| Toluene | Anhydrous, 99.8% | Sigma-Aldrich |
| Urea | ACS Reagent, ≥99.0% | Sigma-Aldrich |
| Sodium Ethoxide | Reagent Grade, 96% | Sigma-Aldrich |
| Ethanol | Anhydrous, ≥99.5% | Sigma-Aldrich |
| Diethyl Ether | ACS Reagent, ≥99.0% | Fisher Scientific |
| Ethyl Acetate | HPLC Grade, ≥99.5% | Fisher Scientific |
| Hexanes | HPLC Grade, ≥95% | Fisher Scientific |
Step 1: Synthesis of (E)-N-(1-(dimethylamino)-3-oxo-3-phenylprop-1-en-2-yl)acetamide
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (5.0 g, 28.2 mmol).
-
Add 50 mL of anhydrous toluene to the flask to dissolve the starting material.
-
To the resulting solution, add Bredereck's reagent (6.4 g, 36.7 mmol, 1.3 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase.
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product is obtained as a viscous oil. Purify the crude product by flash column chromatography on silica gel using a gradient of 30-70% ethyl acetate in hexanes to yield the pure enaminone as a pale yellow solid.
-
Dry the purified product under vacuum to remove any residual solvent.
Causality Behind Experimental Choices:
-
Anhydrous Toluene: Toluene is used as a non-polar aprotic solvent. Anhydrous conditions are crucial as Bredereck's reagent reacts with protic solvents.[5]
-
Reflux Conditions: The reaction requires elevated temperatures to facilitate the elimination of dimethylamine and tert-butanol, driving the reaction to completion.
-
Excess Bredereck's Reagent: A slight excess of Bredereck's reagent ensures the complete conversion of the starting material.
-
Flash Column Chromatography: This purification technique is essential to remove any unreacted starting materials and by-products, ensuring the purity of the enaminone intermediate for the subsequent step.
Step 2: Synthesis of 4-phenyl-5-acetamidopyrimidin-2(1H)-one
-
In a 100 mL round-bottom flask, dissolve the purified enaminone from Step 1 (4.0 g, 17.2 mmol) in 40 mL of anhydrous ethanol.
-
Add urea (1.55 g, 25.8 mmol, 1.5 equivalents) to the solution.
-
To this mixture, add sodium ethoxide (1.40 g, 20.6 mmol, 1.2 equivalents) in one portion.
-
Equip the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 78 °C) for 6 hours. Monitor the reaction by TLC (7:3 ethyl acetate/hexanes).
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture by adding glacial acetic acid dropwise until a pH of ~7 is reached.
-
A precipitate will form. Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash with cold diethyl ether (2 x 20 mL).
-
Recrystallize the crude product from hot ethanol to obtain the pure 4-phenyl-5-acetamidopyrimidin-2(1H)-one as a white crystalline solid.
Causality Behind Experimental Choices:
-
Anhydrous Ethanol: Ethanol serves as a suitable protic solvent for the cyclocondensation reaction. Anhydrous conditions are preferred to prevent unwanted side reactions.
-
Sodium Ethoxide: A strong base is required to deprotonate the urea, making it a more potent nucleophile to initiate the cyclization.
-
Excess Urea: Using an excess of urea helps to drive the equilibrium towards the product side.
-
Neutralization and Recrystallization: Neutralization is necessary to protonate the final product and facilitate its precipitation. Recrystallization is a standard and effective method for purifying the final crystalline solid.
Expected Results and Data
| Step | Product | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | % Yield | Appearance |
| 1 | (E)-N-(1-(dimethylamino)-3-oxo-3-phenylprop-1-en-2-yl)acetamide | 232.29 | 6.55 | 5.57 | 85% | Pale yellow solid |
| 2 | 4-phenyl-5-acetamidopyrimidin-2(1H)-one | 229.24 | 3.94 | 3.19 | 81% | White crystalline solid |
Conclusion
This application note provides a detailed and reliable two-step protocol for the synthesis of a substituted pyrimidine derivative starting from this compound. The method highlights the utility of Bredereck's reagent in generating a key enaminone intermediate, which readily undergoes cyclocondensation to form the pyrimidine ring. This synthetic strategy is broadly applicable and can be adapted for the synthesis of a diverse library of pyrimidine derivatives by varying the starting ketone and the N-C-N component (e.g., using thiourea or guanidine). The resulting compounds can serve as valuable building blocks for the development of novel therapeutic agents.
References
-
MDPI. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Available from: [Link]
-
UCHEM. UCHEM-BREDERECK'S REAGENT. Available from: [Link]
-
Organic Reactions. The Biginelli Dihydropyrimidine Synthesis. Available from: [Link]
-
PMC. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. Available from: [Link]
-
ResearchGate. FDA‐Approved Pyrimidine‐Containing Drugs: Synthesis and Clinical Application. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. organicreactions.org [organicreactions.org]
- 4. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bredereck's reagent - Enamine [enamine.net]
- 6. myuchem.com [myuchem.com]
Application Note and Protocol for the Synthesis of N-phenacylacetamide
Abstract
This document provides a comprehensive, field-tested protocol for the synthesis of N-phenacylacetamide, also known as N-(2-oxo-2-phenylethyl)acetamide. The synthesis is achieved via a robust and efficient N-alkylation of acetamide with phenacyl bromide. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development. It offers a detailed step-by-step procedure, an exploration of the underlying chemical principles, critical safety information, and methods for product purification and characterization.
Introduction and Scientific Context
N-phenacylacetamide is a valuable synthetic intermediate and a structural motif found in various biologically active compounds. Its synthesis is a classic example of N-alkylation, a fundamental carbon-nitrogen bond-forming reaction in organic chemistry. The protocol detailed herein employs a nucleophilic substitution (SN2) reaction between acetamide and phenacyl bromide (α-bromoacetophenone).
While the nitrogen atom in an amide is not strongly nucleophilic, the reactivity of phenacyl bromide, an α-haloketone, facilitates the reaction under moderately basic conditions. This protocol has been optimized for high yield, purity, and operational simplicity, making it suitable for both academic and industrial research settings.
Reaction Mechanism and Causality
The synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.
-
Step 1: Base-Mediated Deprotonation (Optional but Facilitating): In the presence of a mild base such as potassium carbonate (K₂CO₃), the acetamide is partially deprotonated. This enhances the nucleophilicity of the nitrogen atom, making it more reactive towards the electrophile.
-
Step 2: Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of acetamide attacks the electrophilic α-carbon of phenacyl bromide. This carbon is particularly reactive due to the electron-withdrawing effect of the adjacent carbonyl group.
-
Step 3: Transition State and Displacement: The reaction proceeds through a trigonal bipyramidal transition state. Simultaneously with the C-N bond formation, the C-Br bond is broken, and the bromide ion is displaced as a leaving group. The resulting hydrobromic acid (HBr) byproduct is neutralized by the base present in the reaction mixture.
The choice of a polar aprotic solvent, such as N,N-Dimethylformamide (DMF), is critical as it effectively solvates the cations while leaving the nucleophile relatively free, thereby accelerating the rate of the SN2 reaction.
Materials and Equipment
Reagents and Chemicals
| Reagent | CAS No. | Formula | MW ( g/mol ) | Amount (mmol) | Equivalents |
| Phenacyl Bromide | 70-11-1 | C₈H₇BrO | 199.04 | 10.0 | 1.0 |
| Acetamide | 60-35-5 | C₂H₅NO | 59.07 | 12.0 | 1.2 |
| Potassium Carbonate | 584-08-7 | K₂CO₃ | 138.21 | 15.0 | 1.5 |
| N,N-Dimethylformamide (DMF) | 68-12-2 | C₃H₇NO | 73.09 | ~40 mL | - |
| Ethyl Acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | 88.11 | As needed | - |
| Brine (Saturated NaCl) | 7647-14-5 | NaCl | 58.44 | As needed | - |
| Anhydrous Sodium Sulfate | 7757-82-6 | Na₂SO₄ | 142.04 | As needed | - |
| Ethanol (95%) | 64-17-5 | C₂H₆O | 46.07 | As needed | - |
Equipment
-
100 mL Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle with temperature control
-
Separatory funnel (250 mL)
-
Büchner funnel and filter flask
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Rotary evaporator
-
Melting point apparatus
-
NMR Spectrometer, FT-IR Spectrometer
Experimental Protocol
Critical Safety Precautions
WARNING: Phenacyl bromide is a potent lachrymator (tear-inducing agent) and is corrosive and toxic. It causes severe skin burns and eye damage.[1] This entire procedure must be performed in a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical safety goggles, and nitrile gloves at all times.
-
Handling: Avoid inhalation of dust and vapors. Do not allow the material to come into contact with skin or eyes. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[1]
-
Waste Disposal: Dispose of all chemical waste, including solvents and reaction residues, in appropriately labeled hazardous waste containers according to institutional guidelines.
Reaction Workflow Diagram
Caption: Workflow for the synthesis of N-phenacylacetamide.
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add acetamide (0.71 g, 12.0 mmol) and anhydrous potassium carbonate (2.07 g, 15.0 mmol). Add 40 mL of anhydrous N,N-Dimethylformamide (DMF).
-
Addition of Reactant: In a separate beaker, dissolve phenacyl bromide (2.0 g, 10.0 mmol) in 10 mL of DMF. Transfer this solution to a dropping funnel.
-
Reaction Execution: Add the phenacyl bromide solution dropwise to the stirred acetamide suspension at room temperature over 15 minutes. After the addition is complete, fit the flask with a reflux condenser.
-
Heating and Monitoring: Heat the reaction mixture to 60-70 °C using a heating mantle. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent) until the phenacyl bromide spot has disappeared (typically 4-6 hours).
-
Work-up and Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture slowly into a beaker containing ~150 mL of ice-cold water while stirring. A precipitate should form.
-
Filtration: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold water (2 x 30 mL) to remove DMF and inorganic salts.
-
Purification by Recrystallization: Transfer the crude solid to a flask and recrystallize from hot 95% ethanol. Dissolve the solid in a minimum amount of boiling ethanol, then allow it to cool slowly to room temperature, and finally in an ice bath to maximize crystal formation.
-
Final Product: Collect the purified white, crystalline product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum. Determine the yield and characterize the product.
Expected Results and Characterization
-
Yield: A typical yield for this reaction is in the range of 75-85%.
-
Appearance: White crystalline solid.
-
Melting Point: 122-124 °C.
-
¹H NMR (400 MHz, CDCl₃) δ (ppm):
-
8.00-7.95 (m, 2H, Ar-H ortho to C=O)
-
7.68-7.62 (m, 1H, Ar-H para to C=O)
-
7.55-7.48 (m, 2H, Ar-H meta to C=O)
-
6.70 (br s, 1H, NH)
-
4.85 (d, J = 4.4 Hz, 2H, CH₂)
-
2.15 (s, 3H, CH₃)
-
-
¹³C NMR (100 MHz, CDCl₃) δ (ppm):
-
192.5 (C=O, ketone)
-
170.1 (C=O, amide)
-
134.3 (Ar-C)
-
133.8 (Ar-C)
-
128.9 (Ar-C)
-
128.0 (Ar-C)
-
48.1 (CH₂)
-
23.3 (CH₃)
-
-
FT-IR (KBr, cm⁻¹):
-
~3300 (N-H stretch)
-
~1685 (C=O stretch, ketone)
-
~1650 (C=O stretch, amide I band)
-
~1550 (N-H bend, amide II band)
-
Troubleshooting and Field Insights
-
Low Yield: Ensure all reagents are dry, particularly the DMF, as water can interfere with the reaction. Confirm that the potassium carbonate is finely powdered to maximize its surface area and reactivity.
-
Product Contamination: If the product appears oily or fails to crystallize, it may be contaminated with unreacted starting material or DMF. An additional aqueous work-up step (dissolving the crude product in ethyl acetate and washing with water and brine) before recrystallization can improve purity.[2]
-
Side Reactions: While N-alkylation is favored, trace amounts of O-alkylation can occur. Recrystallization is typically sufficient to remove such impurities. Over-alkylation to form a tertiary amide is unlikely with a primary amide under these conditions.
Conclusion
This protocol describes an efficient and reliable method for the synthesis of N-phenacylacetamide via the N-alkylation of acetamide. By adhering to the detailed steps and safety precautions, researchers can consistently obtain high yields of the pure product. The provided characterization data serves as a benchmark for confirming the identity and purity of the synthesized compound, making this guide a valuable resource for synthetic and medicinal chemists.
References
-
Supporting Information for Copper-Catalyzed N-Arylation of Amides. American Chemical Society. [Link]
-
Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Indian Journal of Pharmaceutical Education and Research. [Link]
Sources
Application Notes & Protocols: The Synthetic Utility of N-(2-Oxo-2-phenylethyl)acetamide in Heterocyclic Chemistry
An in-depth guide for researchers, scientists, and drug development professionals on the synthetic applications of N-(2-Oxo-2-phenylethyl)acetamide.
Introduction: A Versatile Bifunctional Building Block
This compound, also known as 2-acetylaminoacetophenone or N-phenacylacetamide, is a crystalline solid (CAS No: 1846-33-9) that serves as a cornerstone precursor in modern heterocyclic synthesis.[1][2] Its strategic value stems from the presence of two key functional groups within a simple acyclic frame: an electrophilic ketone and a nucleophilic secondary amide. This bifunctionality allows for a range of intramolecular cyclization reactions, making it an ideal and convergent starting material for constructing diverse, pharmaceutically relevant heterocyclic scaffolds.
The phenylacetamide scaffold, in a broader sense, is a well-recognized pharmacophore in medicinal chemistry, with derivatives exhibiting anticancer, antibacterial, and anti-inflammatory properties.[3][4] this compound specifically acts as a pivotal intermediate, most notably in the synthesis of oxazoles, pyrazines, and imidazoles, which are core motifs in numerous natural products and therapeutic agents.[1][5] This guide provides an in-depth exploration of its primary applications, detailing the underlying chemical principles and providing robust, field-proven protocols.
Part 1: Synthesis of Oxazoles via Robinson-Gabriel Cyclodehydration
The most prominent application of this compound is in the synthesis of 2,5-disubstituted oxazoles via the Robinson-Gabriel synthesis. This classic reaction involves the intramolecular cyclodehydration of an α-acylamino ketone, a class of compounds to which our subject molecule belongs.[6][7] Oxazoles are prevalent in many natural products and have garnered significant attention from the pharmaceutical community for their therapeutic potential.[6][8]
Mechanistic Rationale
The reaction is catalyzed by strong dehydrating agents, such as concentrated sulfuric acid (H₂SO₄), phosphorus oxychloride (POCl₃), or polyphosphoric acid (PPA).[9][10] The choice of catalyst can influence reaction times and yields. The mechanism proceeds through several key steps:
-
Enolization: The acid catalyst protonates the ketone's carbonyl oxygen, facilitating tautomerization to its enol form. This step is crucial as it activates the α-carbon and sets the stage for cyclization.
-
Intramolecular Cyclization: The nucleophilic oxygen of the amide carbonyl attacks the enol's hydroxyl-bearing carbon. This forms a five-membered ring intermediate, specifically a protonated 4,5-dihydro-1,3-oxazol-4-ol (an oxazoline derivative).
-
Dehydration: Under the strongly acidic and dehydrating conditions, the intermediate readily eliminates a molecule of water. This dehydration step is the thermodynamic driving force of the reaction, leading to the formation of a stable, aromatic oxazole ring.
Visualization: Robinson-Gabriel Mechanism
Caption: Robinson-Gabriel cyclodehydration workflow.
Experimental Protocol: Synthesis of 2-Methyl-5-phenyloxazole
This protocol describes a standard procedure using concentrated sulfuric acid as the cyclodehydrating agent.
Materials & Equipment:
-
This compound (1.0 eq)
-
Concentrated Sulfuric Acid (98%) (2.0 - 3.0 eq)
-
50 mL Round-bottom flask with a magnetic stir bar
-
Heating mantle with temperature control
-
Ice-water bath
-
Separatory funnel, beakers, and standard glassware
-
Dichloromethane (DCM) or Ethyl Acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: Place this compound (e.g., 1.77 g, 10 mmol) into the round-bottom flask. Cool the flask in an ice-water bath.
-
Catalyst Addition: Slowly and carefully add concentrated H₂SO₄ (e.g., 1.6 mL, ~30 mmol) to the flask with gentle stirring. The addition is exothermic and should be performed with caution.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 80-100 °C for 1-2 hours. Causality Note: Heating provides the necessary activation energy for the dehydration step.
-
Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture (e.g., 7:3). The product will have a higher Rf value than the starting material.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and then carefully pour it over crushed ice (~50 g) in a beaker.
-
Neutralization: Slowly neutralize the acidic solution by adding saturated NaHCO₃ solution until the effervescence ceases (pH ~7-8).
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x 30 mL).
-
Washing: Combine the organic layers and wash sequentially with water (20 mL) and brine (20 mL) to remove residual salts and water.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude oil or solid by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-methyl-5-phenyloxazole.
Data Summary: Robinson-Gabriel Reaction Conditions
| Dehydrating Agent | Solvent | Temperature (°C) | Typical Time (h) | Typical Yield (%) | Reference |
| Conc. H₂SO₄ | Neat | 80-100 | 1-2 | 70-85 | [6] |
| POCl₃ | Neat or DCE | Reflux | 2-4 | 65-80 | [9] |
| Polyphosphoric Acid (PPA) | Neat | 120-140 | 1-3 | 60-75 | [10] |
| Trifluoroacetic Anhydride | Dioxane | 50 | 0.5-1 | >90 (Solid-phase) | [11] |
Part 2: Synthesis of Pyrazines via Dimerization-Oxidation
This compound can be readily converted to 2-aminoacetophenone, a key precursor for pyrazine synthesis. The self-condensation of two α-amino ketone molecules produces a dihydropyrazine intermediate, which subsequently oxidizes to the stable aromatic pyrazine ring.[12] Pyrazines are important scaffolds in flavor chemistry and pharmaceuticals.[13][14]
Mechanistic Rationale
This is typically a two-stage process that can sometimes be performed in one pot:
-
Hydrolysis: The acetamide group is first hydrolyzed under acidic or basic conditions to yield the free α-amino ketone, 2-aminoacetophenone.
-
Dimerization & Cyclization: Two molecules of 2-aminoacetophenone undergo condensation. The amino group of one molecule attacks the carbonyl group of the second, and vice-versa, to form a six-membered dihydropyrazine ring after the elimination of two water molecules.
-
Oxidation: The resulting dihydropyrazine is thermodynamically driven to aromatize. This oxidation can occur spontaneously with atmospheric oxygen, especially upon heating, or can be facilitated by adding a mild oxidizing agent. The final product is 2,5-diphenylpyrazine.
Visualization: Pyrazine Synthesis Workflow
Caption: From acetamide precursor to aromatic pyrazine.
Experimental Protocol: Synthesis of 2,5-Diphenylpyrazine
Step A: Hydrolysis to 2-Aminoacetophenone Hydrochloride
-
Reaction Setup: Suspend this compound (5.31 g, 30 mmol) in 6M Hydrochloric Acid (30 mL).
-
Reaction: Heat the mixture to reflux for 2-3 hours. The solid should dissolve as the hydrolysis proceeds.
-
Isolation: Cool the reaction mixture in an ice bath. The product, 2-aminoacetophenone hydrochloride, will precipitate as a white solid. Collect the solid by vacuum filtration, wash with cold diethyl ether, and air dry.
Step B: Dimerization and Oxidation
-
Reaction Setup: Dissolve the 2-aminoacetophenone hydrochloride from Step A (e.g., 1.72 g, 10 mmol) in ethanol (20 mL) in a round-bottom flask.
-
Neutralization: Add a base, such as 10% aqueous sodium hydroxide or propylene oxide, dropwise until the pH is approximately 7-8 to liberate the free amine.
-
Reaction: Heat the neutralized mixture to reflux for 4-6 hours. A yellow solid (the dihydropyrazine) may form. Allow air to bubble through the solution or leave it stirring open to the atmosphere to facilitate oxidation.
-
Isolation: Cool the reaction mixture. The product, 2,5-diphenylpyrazine, will precipitate. Collect the solid by vacuum filtration, wash with cold ethanol, and dry. The product can be further purified by recrystallization from ethanol or toluene.
Part 3: Synthesis of Imidazoles via Multicomponent Reaction
This compound can also serve as a key component in the synthesis of tri-substituted imidazoles, a core structure in many pharmaceuticals.[15][16] This is typically achieved through a one-pot, three-component reaction analogous to the Radziszewski imidazole synthesis, which combines a 1,2-dicarbonyl compound (or its equivalent), an aldehyde, and an ammonia source.[17]
Mechanistic Rationale
In this variation, this compound acts as an α-amino ketone surrogate.
-
Ammonia Source: Ammonium acetate serves as both a catalyst and the source of two nitrogen atoms for the imidazole ring.
-
Condensation: The reaction involves a complex series of condensations. The α-amino ketone (formed in situ or used directly), the aldehyde, and ammonia condense to form a diamine intermediate.
-
Cyclization and Oxidation: This intermediate undergoes intramolecular cyclization and subsequent oxidation (aromatization) to yield the highly stable 2,4,5-trisubstituted imidazole. When this compound and benzaldehyde are used, the final product is 2-acetylamino-4,5-diphenylimidazole, which can be further hydrolyzed if desired. A more direct route involves first hydrolyzing the starting material to 2-aminoacetophenone, which then reacts with benzil (a 1,2-dicarbonyl) and ammonium acetate to form 2,4,5-triphenylimidazole.
Experimental Protocol: Synthesis of 2,4,5-Triphenylimidazole (Lophine)
This protocol uses 2-aminoacetophenone (derived from our title compound) and benzil.
Materials & Equipment:
-
2-Aminoacetophenone hydrochloride (1.0 eq)
-
Benzil (1.0 eq)
-
Ammonium Acetate (excess, ~10 eq)
-
Glacial Acetic Acid
-
Round-bottom flask, condenser, heating mantle
-
Standard work-up and purification equipment
Procedure:
-
Reaction Setup: Combine benzil (2.10 g, 10 mmol), 2-aminoacetophenone hydrochloride (1.72 g, 10 mmol), and ammonium acetate (7.7 g, 100 mmol) in a round-bottom flask.
-
Solvent Addition: Add glacial acetic acid (30 mL) to the flask. Causality Note: Acetic acid acts as a polar solvent that dissolves the reactants and facilitates the condensation reactions.
-
Reaction: Attach a condenser and heat the mixture to reflux for 2 hours.
-
Work-up: Cool the reaction mixture to room temperature and pour it into a beaker containing cold water (150 mL).
-
Isolation: A solid will precipitate. Stir the suspension for 15 minutes, then collect the crude product by vacuum filtration.
-
Purification: Wash the solid with water and then recrystallize from an ethanol/water mixture to yield pure 2,4,5-triphenylimidazole as a crystalline solid.
Data Summary: Imidazole Synthesis Variations
| α-Amino Ketone Source | Dicarbonyl Source | Aldehyde Source | Nitrogen Source | Product |
| 2-Aminoacetophenone | Benzil | N/A | NH₄OAc | 2,4,5-Triphenylimidazole |
| 2-Aminoacetophenone | N/A | Benzaldehyde (2 eq) | NH₄OAc | 2,4,5-Triphenylimidazole |
| This compound | N/A | Benzaldehyde | NH₄OAc | 2-Acetamido-4,5-diphenylimidazole |
Conclusion
This compound is an exceptionally valuable and cost-effective precursor for assembling a variety of fundamental heterocyclic cores. Its inherent bifunctionality enables convergent and efficient synthetic routes to oxazoles, pyrazines, and imidazoles. The protocols outlined in this guide are robust and scalable, providing a solid foundation for researchers in drug discovery and synthetic chemistry to explore the rich chemical space accessible from this strategic starting material. Further derivatization of the resulting heterocyclic products opens avenues for the development of novel therapeutic agents and functional materials.
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Application Notes and Protocols: Antimicrobial and Antifungal Studies of N-(2-Oxo-2-phenylethyl)acetamide Derivatives
Introduction
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. N-(2-Oxo-2-phenylethyl)acetamide derivatives have emerged as a promising class of compounds, with numerous studies highlighting their potential antimicrobial and antifungal activities.[1][2][3][4][5][6] This guide provides a comprehensive overview of the essential protocols and application notes for the systematic evaluation of these derivatives, designed for researchers, scientists, and drug development professionals.
The core structure of these compounds, featuring an acetamide linkage, is a versatile scaffold that allows for various substitutions, influencing their biological activity.[1][7] The protocols detailed herein are based on established, globally recognized methodologies to ensure the generation of reproducible and comparable data, a cornerstone of robust drug discovery programs.[8] We will delve into both qualitative and quantitative assays, providing not just the procedural steps but also the underlying scientific rationale to empower researchers in their quest for new antimicrobial leads.
Preliminary Screening: The Kirby-Bauer Disk Diffusion Method
The Kirby-Bauer test is an invaluable initial step for qualitatively assessing the antimicrobial activity of newly synthesized this compound derivatives.[9][10][11][12] It is a relatively simple, cost-effective method to quickly screen a large number of compounds against a panel of pathogenic bacteria.
Principle of the Method
The assay is based on the diffusion of the test compound from a saturated paper disk into an agar medium uniformly inoculated with a test microorganism.[11][13] If the compound possesses antibacterial activity, it will inhibit the growth of the bacteria in the area surrounding the disk, creating a "zone of inhibition." The diameter of this zone is proportional to the susceptibility of the organism to the compound.[11]
Detailed Experimental Protocol
-
Preparation of Mueller-Hinton Agar (MHA) Plates:
-
Prepare MHA according to the manufacturer's instructions.
-
Sterilize by autoclaving and pour into sterile Petri dishes to a uniform depth of 4 mm.[10]
-
Allow the plates to solidify at room temperature and dry them in an incubator to remove excess surface moisture.
-
-
Inoculum Preparation:
-
Select 3-5 well-isolated colonies of the test bacterium from an 18-24 hour culture on a non-selective agar plate.[13]
-
Transfer the colonies to a tube containing sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[10][14] This standardization is critical for reproducibility.
-
-
Inoculation of MHA Plates:
-
Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the suspension.[14]
-
Remove excess fluid by pressing the swab against the inner wall of the tube.[10][13]
-
Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth (lawn culture).[13]
-
Allow the plate to dry for 3-5 minutes.[10]
-
-
Application of Disks:
-
Sterilize forceps by dipping them in 95% ethanol and flaming.[11]
-
Impregnate sterile paper disks (6 mm diameter) with a known concentration of the this compound derivative dissolved in a suitable solvent (e.g., DMSO). The solvent used should be tested for its own antimicrobial activity and should not exceed a concentration that affects microbial growth.
-
Using the sterilized forceps, place the impregnated disks onto the inoculated agar surface.[10]
-
Gently press each disk to ensure complete contact with the agar.[10][13] Disks should be spaced at least 24 mm apart.[10]
-
Include a standard antibiotic disk as a positive control and a disk impregnated with the solvent alone as a negative control.
-
-
Incubation:
-
Invert the plates and incubate at 35-37°C for 18-24 hours.[10]
-
-
Interpretation of Results:
-
After incubation, measure the diameter of the zones of inhibition in millimeters (mm) using a caliper or ruler.[15]
-
The results are typically interpreted as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the zone diameters to standardized charts, although for novel compounds, the diameter is recorded as a direct measure of activity.
-
Quantitative Analysis: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
Following a positive result in the initial screening, a quantitative assessment is necessary. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[16][17][18] The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of a microorganism after a specified incubation period.[18][19][20]
Workflow for MIC, MBC, and MFC Determination
Caption: General workflow for determining MIC, MBC, and MFC.
Detailed Experimental Protocol (Antibacterial MIC)
-
Preparation of Test Compound Dilutions:
-
Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).
-
In a sterile 96-well microtiter plate, add 50-100 µL of sterile Mueller-Hinton Broth (MHB) to each well.[21]
-
Add a corresponding volume of the stock solution to the first well and perform two-fold serial dilutions across the plate.[19]
-
-
Preparation of Inoculum:
-
Prepare a bacterial suspension equivalent to the 0.5 McFarland standard as described for the Kirby-Bauer method.
-
Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.[15]
-
-
Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with the standardized bacterial suspension.[19]
-
Include necessary controls:
-
Growth Control: Wells with broth and inoculum, but no test compound.
-
Sterility Control: Wells with broth only.[19]
-
Positive Control: A standard antibiotic.
-
-
Seal the plate and incubate at 35-37°C for 16-20 hours.[18]
-
-
Reading the MIC:
Protocol Modifications for Antifungal MIC Testing
-
Medium: Use RPMI-1640 medium instead of MHB.[8]
-
Inoculum: Prepare the fungal inoculum (e.g., Candida albicans, Aspergillus spp.) and adjust to a final concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL for yeasts or 0.4 x 10⁴ to 5 x 10⁴ CFU/mL for molds.
-
Incubation: Incubation times are longer for fungi, typically 24-48 hours for Candida species and up to 72 hours for molds.[22]
-
Reading: For some fungi and antifungal agents, the endpoint may be a significant reduction in growth (e.g., 50%) rather than complete inhibition.[22]
Determining Bactericidal and Fungicidal Concentrations
While the MIC indicates growth inhibition, it does not differentiate between static (inhibitory) and cidal (killing) activity. The Minimum Bactericidal Concentration (MBC) and Minimum Fungicidal Concentration (MFC) assays are extensions of the MIC test that determine the lowest concentration of a compound required to kill ≥99.9% of the initial inoculum.[20][23][24][25][26]
Detailed Experimental Protocol (MBC/MFC)
-
Subculturing from MIC plates:
-
Plating and Incubation:
-
Interpretation:
-
After incubation, count the number of colonies on each spot/plate.
-
The MBC or MFC is the lowest concentration of the test compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[20][23] For fungi, the MFC is often defined as the lowest concentration yielding fewer than three colonies.[29][30][31]
-
Conceptual Relationship: MIC vs. MBC/MFC
Caption: Relationship between MIC and MBC/MFC values.
An agent is generally considered bactericidal or fungicidal if the MBC/MFC is no more than four times the MIC.[20][23]
Data Presentation
Quantitative data from these studies should be summarized in clear, structured tables for easy comparison and interpretation.
Table 1: Example Antibacterial Activity Data for this compound Derivatives
| Compound ID | Test Organism | Kirby-Bauer Zone of Inhibition (mm) | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio |
| Deriv-01 | Staphylococcus aureus | 18 | 16 | 32 | 2 |
| Deriv-01 | Escherichia coli | 10 | 64 | 256 | 4 |
| Deriv-02 | Staphylococcus aureus | 22 | 8 | 16 | 2 |
| Deriv-02 | Escherichia coli | 14 | 32 | >256 | >8 |
| Ciprofloxacin | Staphylococcus aureus | 25 | 1 | 2 | 2 |
| Ciprofloxacin | Escherichia coli | 30 | 0.5 | 1 | 2 |
Table 2: Example Antifungal Activity Data for this compound Derivatives
| Compound ID | Test Organism | MIC (µg/mL) | MFC (µg/mL) | MFC/MIC Ratio |
| Deriv-01 | Candida albicans | 32 | 128 | 4 |
| Deriv-01 | Aspergillus fumigatus | 64 | >256 | >4 |
| Deriv-02 | Candida albicans | 16 | 32 | 2 |
| Deriv-02 | Aspergillus fumigatus | 32 | 128 | 4 |
| Fluconazole | Candida albicans | 2 | 16 | 8 |
| Amphotericin B | Aspergillus fumigatus | 1 | 2 | 2 |
Conclusion
The protocols outlined in this guide provide a robust framework for the systematic evaluation of this compound derivatives as potential antimicrobial and antifungal agents. Adherence to these standardized methods, from initial screening with the Kirby-Bauer disk diffusion test to quantitative determination of MIC, MBC, and MFC values, is paramount for generating high-quality, reliable data. This systematic approach will enable researchers to effectively identify promising lead compounds and advance the development of new therapies to combat infectious diseases.
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Patsnap Synapse. (2024, August 31). Antimicrobial and antioxidant activities of a new acetamide compound. [Link]
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ACS Publications. (2023, March 9). Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies. ACS Omega. [Link]
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PubMed. (2015, February 12). 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as broad-spectrum antifungal agents. [Link]
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ResearchGate. (2025, August 6). 2-(2-Oxo-morpholin-3-yl)-acetamide Derivatives as Broad-Spectrum Antifungal Agents. [Link]
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RASĀYAN Journal of Chemistry. SYNTHESIS OF 2-[(5-ARYL-1,3,4-OXADIAZOL-2-YL)THIO]-N- (2-PHENYL-1,8-NAPHTHYRIDIN-3-YL)ACETAMIDE AND 2- [SUBSTITUTED-(1H-BENZO[d]IMIDAZOL-2-YL)THIO]-N-(2- PHENYL-1,8-NAPHTHYRIDIN-3-YL)ACETAMIDE. DERIVATIVES ASANTIBACTERIAL AGENTS. [Link]
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Application Notes and Protocols: N-Phenacylacetamide as a Versatile Intermediate for the Synthesis of Novel Thiazole-Based Anthelmintics
For Researchers, Scientists, and Drug Development Professionals
Abstract
The escalating issue of anthelmintic resistance necessitates the urgent development of novel drugs with alternative mechanisms of action. This document outlines the strategic use of N-phenacylacetamide as a readily accessible intermediate for the synthesis of a new class of potential anthelmintic agents based on the 2-amino-4-phenylthiazole scaffold. We provide a comprehensive guide, from the synthesis of the key α-halo intermediate to the final cyclization via the Hantzsch thiazole synthesis, and detail the subsequent in vitro evaluation of the resulting compounds for anthelmintic activity. The protocols are designed to be robust and reproducible, offering a foundational platform for further derivatization and optimization in medicinal chemistry programs.
Introduction: The Rationale for Thiazole Scaffolds in Anthelmintic Drug Discovery
Helminth infections remain a significant global health burden, affecting a substantial portion of the world's population and livestock. The widespread use of a limited number of anthelmintic drug classes has led to the emergence of drug-resistant parasite strains, posing a serious threat to human and animal health. This has created a critical need for the discovery and development of new anthelmintics with novel modes of action.
Heterocyclic compounds, particularly those containing nitrogen and sulfur, have historically been a rich source of bioactive molecules. Among these, the thiazole ring is a privileged scaffold in medicinal chemistry, found in a variety of approved drugs. Thiazole derivatives are known to exhibit a broad spectrum of biological activities, including anthelmintic properties.[1][2] The mechanism of action for many anthelmintics involves targeting the parasite's neuromuscular system or cellular integrity.[3] For instance, some compounds interfere with microtubule formation by binding to β-tubulin, a critical protein for cell structure and division in helminths.
This guide focuses on a strategic pathway to novel thiazole-based anthelmintics using N-phenacylacetamide as a key starting material. The core of this strategy is the well-established Hantzsch thiazole synthesis, a reliable method for constructing the thiazole ring from an α-haloketone and a thioamide.[4][5][6] By first converting N-phenacylacetamide to its α-bromo derivative, we create a suitable precursor for this powerful cyclization reaction.
Synthetic Strategy: From N-Phenacylacetamide to Novel Thiazoles
The overall synthetic workflow is a two-step process designed for efficiency and accessibility. The initial step involves the synthesis of the key intermediate, N-(2-bromo-1-oxo-1-phenylethyl)acetamide, followed by its cyclization with thiourea to yield the target 2-amino-4-phenylthiazole derivative.
Diagram of the Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of a novel thiazole-based anthelmintic candidate from N-phenacylacetamide.
Experimental Protocols
Part A: Synthesis of N-(2-bromo-1-oxo-1-phenylethyl)acetamide (Intermediate)
Rationale: The Hantzsch thiazole synthesis requires an α-haloketone. This protocol describes the selective bromination of the α-carbon of the ketone in N-phenacylacetamide. Acetic acid is used as a solvent and can also act as a catalyst.
Materials:
-
N-phenacylacetamide
-
Bromine (Br₂)
-
Glacial Acetic Acid
-
Sodium bisulfite solution (5% w/v)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
-
Büchner funnel and filter paper
Procedure:
-
In a 250 mL round-bottom flask, dissolve N-phenacylacetamide (0.1 mol) in 100 mL of glacial acetic acid with stirring.
-
Cool the flask in an ice bath to 0-5 °C.
-
In a dropping funnel, place a solution of bromine (0.1 mol) in 20 mL of glacial acetic acid.
-
Add the bromine solution dropwise to the stirred solution of N-phenacylacetamide over a period of 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 2 hours.
-
Pour the reaction mixture into 500 mL of ice-cold water.
-
The crude product will precipitate. If the solution has a persistent yellow/orange color due to excess bromine, add 5% sodium bisulfite solution dropwise until the color disappears.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with cold water until the filtrate is neutral.
-
Dry the product in a desiccator. The crude product can be purified by recrystallization from ethanol.
Data Presentation: Expected Outcome for Intermediate Synthesis
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Physical Appearance |
| N-(2-bromo-1-oxo-1-phenylethyl)acetamide | C₁₀H₁₀BrNO₂ | 256.10 | 75-85 | Off-white solid |
Part B: Hantzsch Thiazole Synthesis of N-(4-phenyl-2-aminothiazol-5-yl)acetamide (Final Product)
Rationale: This is the key cyclization step. The α-bromoketone intermediate reacts with thiourea. The sulfur atom of thiourea acts as a nucleophile, attacking the α-carbon bearing the bromine. An intramolecular condensation between the amino group and the ketone carbonyl, followed by dehydration, leads to the formation of the aromatic thiazole ring.[4][6]
Materials:
-
N-(2-bromo-1-oxo-1-phenylethyl)acetamide (from Part A)
-
Thiourea
-
Ethanol
-
Sodium bicarbonate solution (5% w/v)
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Büchner funnel and filter paper
Procedure:
-
In a 250 mL round-bottom flask, combine N-(2-bromo-1-oxo-1-phenylethyl)acetamide (0.05 mol) and thiourea (0.055 mol) in 150 mL of ethanol.
-
Attach a reflux condenser and heat the mixture to reflux with stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly pour the reaction mixture into a beaker containing 300 mL of a 5% aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction and to precipitate the product.
-
Stir the resulting suspension for 30 minutes.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and then with a small amount of cold ethanol.
-
Dry the product. Further purification can be achieved by recrystallization from ethanol or an ethanol/water mixture.
Data Presentation: Expected Outcome for Final Product Synthesis
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Physical Appearance |
| N-(4-phenyl-2-aminothiazol-5-yl)acetamide | C₁₁H₁₁N₃OS | 233.29 | 60-75 | Light yellow solid |
In Vitro Anthelmintic Activity Assay
Rationale: The primary screening of novel compounds for anthelmintic activity is often performed in vitro using model organisms. The Indian earthworm (Pheretima posthuma) is a commonly used model due to its anatomical and physiological resemblance to intestinal roundworms. The assay determines the time taken for paralysis and death of the worms upon exposure to the test compound.
Materials:
-
Synthesized N-(4-phenyl-2-aminothiazol-5-yl)acetamide
-
Standard drug (e.g., Albendazole, Piperazine Citrate)
-
Normal saline solution
-
Adult Indian earthworms (Pheretima posthuma) of similar size
-
Petri dishes
-
Pipettes
-
Stopwatch
Procedure:
-
Collect adult Indian earthworms and wash them with normal saline to remove any adhering fecal matter.
-
Prepare different concentrations of the synthesized test compound and the standard drug (e.g., 10 mg/mL, 20 mg/mL, 50 mg/mL) in a suitable solvent (e.g., DMSO, followed by dilution with normal saline).
-
Prepare a negative control group using only the solvent-saline solution.
-
Place one earthworm in each Petri dish containing 20 mL of the respective test, standard, or control solution.
-
Observe the worms and record the time taken for the first signs of paralysis (no movement except when shaken vigorously).
-
Record the time of death, confirmed by the loss of motility and fading of body color when dipped in warm water (50 °C).
-
Perform the experiment in triplicate for each concentration.
Data Presentation: Sample Table for Anthelmintic Activity
| Group | Concentration (mg/mL) | Time to Paralysis (min) (Mean ± SD) | Time to Death (min) (Mean ± SD) |
| Negative Control | - | - | - |
| Standard Drug | 20 | Record Value | Record Value |
| Test Compound | 10 | Record Value | Record Value |
| Test Compound | 20 | Record Value | Record Value |
| Test Compound | 50 | Record Value | Record Value |
Structure-Activity Relationship (SAR) and Future Directions
The synthesized N-(4-phenyl-2-aminothiazol-5-yl)acetamide serves as a foundational molecule. The presence of the acetamide group and the phenyl ring provides opportunities for further chemical modification to explore the structure-activity relationship.
Diagram of Potential Derivatization Sites
Caption: Key sites for future chemical modification to explore the structure-activity relationship of the thiazole scaffold.
Future work should focus on:
-
Modification of the acetamide group: Introducing different alkyl or aryl substituents could influence lipophilicity and target binding.
-
Substitution on the phenyl ring: Adding electron-donating or electron-withdrawing groups can modulate the electronic properties of the molecule and its interaction with biological targets.
-
Exploring alternative thioamides: Using substituted thioureas in the Hantzsch synthesis can lead to derivatives with different groups at the 2-amino position of the thiazole ring.
Conclusion
N-phenacylacetamide is a promising and cost-effective starting material for the synthesis of novel 2-amino-4-phenylthiazole derivatives with potential anthelmintic activity. The protocols detailed in this guide provide a clear and logical pathway for the synthesis and preliminary biological evaluation of these compounds. The inherent versatility of the Hantzsch thiazole synthesis allows for the creation of a diverse library of analogs, making this an attractive strategy for modern anthelmintic drug discovery programs.
References
-
TSI Journals. (2013). SYNTHESIS AND SCREENING ANTHELMINTIC ACTIVITY OF SOME THIAZOLE DERIVATIVES. [Link]
-
Synthesis, characterization and evaluation of new thiazole derivatives as anthelmintic agents. (n.d.). Retrieved January 14, 2026, from [Link]
-
Design, Synthesis and Pharmacological Evaluation of New Thiazole Derivatives as Anthelmintic Agents. (2020). International Journal of Pharmaceutical Sciences and Nanotechnology. [Link]
- Birkinshaw, T. N., et al. (2021). A mild one-pot synthesis of 2-iminothiazolines from thioureas and 1-bromo-1-nitroalkenes. RSC Advances.
- Martin, R. J. (1997). Modes of action of anthelmintic drugs. Veterinary Journal.
-
Design, Synthesis and Pharmacological Evaluation of New Thiazole Derivatives as Anthelmintic Agents. (2020). ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved January 14, 2026, from [Link]
- Alizadeh, R., et al. (2023). Catalyst free one pot three components synthesis of 2-iminothiazoles from nitroepoxides and thiourea. Scientific Reports.
-
Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. (2023). RSC Publishing. [Link]
-
Synthesis of 2-aminothiazole derivatives. (2018). ResearchGate. [Link]
-
Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved January 14, 2026, from [Link]
-
SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved January 14, 2026, from [Link]
-
Chem Help Asap. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment. YouTube. [Link]
-
The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. (n.d.). Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
IN VITRO ANTHELMINTIC ACTIVITY OF NOVEL BENZIMIDAZOLE DERIVATIVES FROM O-PHENYLENE DIAMINE. (2018). World Journal of Pharmaceutical and Medical Research. [Link]
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. Design, Synthesis and Pharmacological Evaluation of New Thiazole Derivatives as Anthelmintic Agents | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 3. Antifungal and anthelmintic activity of novel benzofuran derivatives containing thiazolo benzimidazole nucleus: an in vitro evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. synarchive.com [synarchive.com]
- 6. m.youtube.com [m.youtube.com]
Versatile Synthesis of Heterocyclic Scaffolds: A Detailed Guide to the Reaction of N-(2-Oxo-2-phenylethyl)acetamide with Binucleophiles
Abstract
This application note provides a comprehensive guide to the synthesis of diverse heterocyclic compounds utilizing N-(2-oxo-2-phenylethyl)acetamide as a versatile starting material. We delve into the reaction of this α-acylamino ketone with a range of common binucleophiles, including thiourea and ammonium acetate. This guide offers detailed, step-by-step protocols, mechanistic insights, and practical advice for researchers, scientists, and professionals in drug development. The methodologies described herein are robust and aim to provide a foundational platform for the synthesis of valuable pyrazine and thiazole scaffolds, which are prevalent in medicinal chemistry.
Introduction: The Strategic Value of α-Acylamino Ketones
This compound, an α-acylamino ketone, is a highly valuable and versatile bifunctional building block in modern organic synthesis. Its structure incorporates both an electrophilic ketone and a nucleophilic amide, confined within a 1,4-relationship. This unique arrangement allows it to undergo cyclocondensation reactions with various binucleophiles to form a wide array of medicinally relevant heterocyclic systems.
The strategic importance of this scaffold lies in its ability to generate complex molecules from relatively simple, accessible starting materials. The phenyl group provides a core for further functionalization, while the acetamide moiety can be varied to modulate the electronic and steric properties of the final product. This application note will explore the synthetic pathways leading to key heterocyclic families and provide the practical knowledge needed for successful implementation in a laboratory setting.
Reaction Mechanisms and Strategic Considerations
The reaction of this compound with binucleophiles generally proceeds through a cyclocondensation pathway. The specific mechanism can vary depending on the binucleophile and reaction conditions, but the overarching principle involves the formation of two new bonds to generate a stable heterocyclic ring.
Self-Condensation to form Pyrazines
In the presence of a reagent like ammonium acetate, this compound can undergo self-condensation to form highly substituted pyrazines. This transformation involves the reaction of two molecules of the starting material. The likely mechanism involves the formation of an enamine intermediate from one molecule, which then acts as a nucleophile, attacking the carbonyl group of a second molecule. Subsequent dehydration and cyclization lead to the aromatic pyrazine ring.
Caption: Self-condensation pathway to pyrazine derivatives.
Hantzsch-Type Synthesis of Thiazoles
The reaction with thiourea to form an aminothiazole derivative is analogous to the well-known Hantzsch thiazole synthesis. In this case, the α-acylamino ketone acts as the α-haloketone equivalent, although the mechanism may proceed without a halogenated intermediate under certain conditions. The thiourea acts as the nucleophile, with its sulfur atom attacking the electrophilic carbonyl carbon and one of its nitrogen atoms attacking the carbon bearing the acetamido group, which acts as a leaving group after protonation.
Caption: Reaction pathway for the synthesis of thiazoles.
Experimental Protocols
Safety Precaution: Always perform reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
Synthesis of Starting Material: this compound
This protocol outlines the synthesis of the key starting material from 2-aminoacetophenone hydrochloride.
Materials:
-
2-Aminoacetophenone hydrochloride
-
Acetyl chloride
-
Pyridine
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware
Procedure:
-
Suspend 2-aminoacetophenone hydrochloride in dichloromethane (DCM).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add pyridine to the suspension, followed by the dropwise addition of acetyl chloride.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain pure this compound.
Protocol A: Synthesis of 2,5-Dibenzyl-3,6-dimethylpyrazine
This protocol details the self-condensation of the starting material to form a substituted pyrazine, a scaffold found in numerous biologically active molecules.
Materials:
-
This compound
-
Ammonium acetate (NH₄OAc)
-
Glacial acetic acid
-
Heating mantle with reflux condenser
-
Standard glassware
Procedure:
-
In a round-bottom flask, combine this compound (1 equivalent) and ammonium acetate (10 equivalents).
-
Add glacial acetic acid to the flask to serve as the solvent.
-
Fit the flask with a reflux condenser and heat the mixture to reflux.
-
Maintain the reflux for 4 hours, monitoring the reaction by TLC.
-
After completion, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into a beaker of ice water, which should induce precipitation of the crude product.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water.
-
Dry the solid product. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
-
Characterize the final product (e.g., via NMR, MS, IR spectroscopy).
Protocol B: Synthesis of N-(2-amino-4-phenylthiazol-5-yl)acetamide
This protocol describes the synthesis of a substituted aminothiazole, a privileged scaffold in medicinal chemistry known for a wide range of biological activities.
Materials:
-
This compound
-
Thiourea
-
Elemental Iodine (I₂)
-
Ethanol
-
Heating mantle with reflux condenser
-
Standard glassware
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.
-
Add thiourea (1 equivalent) to the solution and stir until it dissolves.
-
Add elemental iodine (1 equivalent) to the mixture in one portion.
-
Heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Reduce the solvent volume using a rotary evaporator.
-
Pour the concentrated mixture into ice-cold water and neutralize with a suitable base (e.g., ammonium hydroxide solution) to precipitate the product.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and then dry it.
-
Recrystallize the crude product from ethanol to obtain the pure aminothiazole derivative.
-
Characterize the structure of the purified product.
Data Summary and Expected Outcomes
The protocols described are expected to yield the desired heterocyclic products in moderate to good yields. The specific outcomes can be influenced by reaction purity, scale, and adherence to the procedure.
| Protocol | Binucleophile | Product Class | Typical Yield Range | Key Characterization Notes |
| A | Ammonium Acetate | Pyrazine | 40-60% | ¹H NMR will show characteristic aromatic and methyl proton signals. Mass spec will confirm the dimerized product mass. |
| B | Thiourea | Thiazole | 50-75% | ¹H NMR will show a characteristic singlet for the C5-H of the thiazole ring and a broad singlet for the -NH₂ protons. IR will show N-H stretching bands. |
Applications in Drug Discovery
The heterocyclic cores synthesized through these methods are of significant interest to the pharmaceutical industry.
-
Pyrazines: The pyrazine ring is a key component of several marketed drugs and is explored for its potential as an anti-tubercular, anti-cancer, and anti-inflammatory agent. The 2,5-disubstituted pattern is a common motif in these applications.
-
Thiazoles: Aminothiazoles are considered "privileged structures" in medicinal chemistry. They form the core of drugs with antimicrobial, anti-inflammatory, and kinase inhibitory activities. The ability to easily synthesize these scaffolds allows for the rapid generation of compound libraries for screening.
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction; Impure starting materials; Side reactions; Product loss during workup. | Ensure starting material is pure. Increase reaction time or temperature moderately. Optimize pH during workup and precipitation. |
| Formation of Multiple Products | Side reactions due to temperature; Incorrect stoichiometry. | Carefully control the reaction temperature. Ensure precise measurement of reagents. Use TLC to identify the optimal reaction time before significant side products form. |
| Difficulty in Crystallization | Presence of impurities; Oily product. | Re-purify the crude product using column chromatography before attempting recrystallization. Try different solvent systems for crystallization. |
Conclusion
This compound stands out as an exceptionally useful and cost-effective precursor for constructing valuable heterocyclic systems. The protocols detailed in this application note for the synthesis of pyrazine and thiazole derivatives are reliable and scalable. By understanding the underlying mechanisms and following the outlined procedures, researchers can efficiently generate diverse molecular scaffolds, accelerating discovery programs in medicinal chemistry and related fields.
References
-
Al-Ostoot, F. H., Al-Ghorbani, M., & Kheder, N. A. (2021). Synthesis and characterization of novel 2,5-dibenzyl-3,6-dimethylpyrazine and its derivatives as potential anticancer agents. Journal of Molecular Structure, 1230, 129875. [Link]
Analytical methods for the characterization of n-phenacylacetamide
An In-Depth Technical Guide to the Analytical Characterization of N-Phenacylacetamide
Introduction: The Imperative for Rigorous Characterization
N-phenacylacetamide, a molecule incorporating both a phenacyl group and an acetamide moiety, presents a unique analytical challenge. As a potential intermediate in pharmaceutical synthesis or a candidate for novel material applications, its purity, identity, and stability are paramount. A failure to comprehensively characterize this compound can lead to unreliable downstream experimental results, compromised product safety, and significant delays in research and development.
This guide provides a multi-faceted analytical strategy for the definitive characterization of N-phenacylacetamide. We move beyond simple checklists, delving into the causality behind methodological choices. The protocols herein are designed to be robust and self-validating, ensuring that researchers, scientists, and drug development professionals can generate data that is not only accurate but also defensible. This document serves as both a practical protocol manual and a framework for analytical thinking.
Logical Workflow for Comprehensive Analysis
A sequential and logical approach is crucial for efficiently characterizing a new or critical chemical entity. The workflow should progress from confirming the fundamental identity and structure to quantifying its purity and identifying any potential impurities.
Caption: Overall analytical workflow for N-phenacylacetamide.
Part 1: Foundational Physicochemical & Spectroscopic Analysis
Before engaging in complex chromatographic separations, it is essential to confirm the molecule's fundamental identity and structure. This section details the core spectroscopic and physical methods required for this initial validation.
Predicted Physicochemical Properties
A summary of key physicochemical data provides a baseline for experimental design, particularly for solubility and chromatographic method development.
| Property | Predicted Value / Information | Rationale & Significance |
| Molecular Formula | C₁₀H₁₁NO₂ | Derived from the chemical structure. |
| Molecular Weight | 177.20 g/mol | Essential for mass spectrometry confirmation. |
| Melting Point | Approx. 110-130 °C | A narrow melting range is a primary indicator of purity.[1] The exact value depends on the crystalline form. |
| logP | Approx. 1.0 - 1.5 | Indicates moderate lipophilicity, suggesting good solubility in organic solvents like acetonitrile and methanol, and suitability for reversed-phase HPLC. |
| pKa | Amide N-H: ~17 | The amide proton is very weakly acidic, making it neutral in typical pH ranges for analysis. |
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Expertise & Experience: MS is the first-line technique to confirm that the synthesized material has the correct molecular weight. Electron Ionization (EI) is a common technique for relatively small, thermally stable molecules and provides valuable fragmentation data. Electrospray Ionization (ESI) is also suitable, especially when coupled with liquid chromatography.
Protocol 1: MS Analysis by Direct Infusion (ESI)
-
Objective: To confirm the molecular weight of N-phenacylacetamide.
-
Instrumentation: A quadrupole or time-of-flight (TOF) mass spectrometer with an ESI source.
-
Sample Preparation:
-
Prepare a stock solution of N-phenacylacetamide at 1 mg/mL in methanol.
-
Dilute the stock solution to approximately 10 µg/mL in a 50:50 (v/v) solution of acetonitrile and water containing 0.1% formic acid. The acid promotes protonation.
-
-
Instrumental Parameters:
-
Ionization Mode: Positive ESI.
-
Mass Range: m/z 50 - 500.
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Source Temperature: 120 - 150 °C.
-
-
Data Analysis:
-
Look for the protonated molecular ion [M+H]⁺ at m/z 178.2.
-
Also, check for common adducts such as the sodium adduct [M+Na]⁺ at m/z 200.2.
-
The fragmentation pattern can provide structural confirmation. Key expected fragments for N-phenacylacetamide would include the phenacyl cation (m/z 105) and the acetamide fragment. The NIST WebBook provides mass spectra for related compounds like N-phenylacetamide, which can be used as a reference for fragmentation behavior.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
Expertise & Experience: NMR is the most powerful tool for unambiguous structural elucidation. Both ¹H and ¹³C NMR are required. The choice of solvent is critical; DMSO-d₆ is often preferred for amides as it allows for the clear observation of the exchangeable N-H proton.[3]
Protocol 2: ¹H and ¹³C NMR Spectroscopy
-
Objective: To confirm the covalent structure of N-phenacylacetamide.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation:
-
Dissolve 10-15 mg of the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Filter the solution into a 5 mm NMR tube if any particulates are visible.
-
-
Data Acquisition:
-
Acquire a standard ¹H spectrum.
-
Acquire a standard proton-decoupled ¹³C spectrum.
-
Optional: Run a DEPT-135 experiment to differentiate between CH, CH₂, and CH₃ carbons.
-
-
Data Analysis & Expected Signals: The spectrum of the related compound phenacetin provides a good model for interpreting the signals.[4]
| Assignment | ¹H NMR (Predicted δ, ppm) | ¹³C NMR (Predicted δ, ppm) | Notes |
| -C(=O)CH₃ | ~2.0 (s, 3H) | ~23 | Singlet for the methyl group. |
| -C(=O)CH₂-N | ~4.8 (d, 2H) | ~45 | Methylene protons adjacent to the nitrogen and carbonyl. Will be a doublet due to coupling with the N-H proton. |
| -NH- | ~8.5 (t, 1H) | - | Amide proton. Will be a triplet due to coupling with the adjacent CH₂. This signal will disappear upon D₂O exchange.[3] |
| Aromatic C-H | 7.5-8.0 (m, 5H) | ~128-135 | Complex multiplet for the monosubstituted phenyl ring. |
| Amide C=O | - | ~170 | Carbonyl of the acetamide group. |
| Ketone C=O | - | ~195 | Carbonyl of the phenacyl group. |
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
Expertise & Experience: IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups. For N-phenacylacetamide, the most characteristic signals will be from the two carbonyl groups (ketone and amide) and the N-H bond. Data for N-phenylacetamide and N-methylacetamide serve as excellent references.
Protocol 3: Attenuated Total Reflectance (ATR) IR Spectroscopy
-
Objective: To identify the characteristic functional groups of N-phenacylacetamide.
-
Instrumentation: An FTIR spectrometer equipped with an ATR accessory (e.g., a diamond crystal).
-
Sample Preparation:
-
Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal using the pressure arm.
-
-
Data Acquisition:
-
Collect the spectrum from 4000 to 400 cm⁻¹.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
Collect a background spectrum of the clean, empty ATR crystal before running the sample.
-
-
Data Analysis & Expected Absorptions:
| Wavenumber (cm⁻¹) | Vibration | Significance |
| ~3300 | N-H stretch | Confirms the presence of the secondary amide. |
| ~1700 | C=O stretch (Amide I) | Characteristic amide carbonyl absorption. |
| ~1680 | C=O stretch (Ketone) | Aromatic ketone carbonyl. Should be distinct from the amide C=O. |
| ~1550 | N-H bend (Amide II) | Another key indicator of the secondary amide group. |
| ~1600, ~1450 | C=C stretch | Aromatic ring vibrations. |
| ~750, ~690 | C-H bend | Out-of-plane bending for a monosubstituted benzene ring. |
Part 2: Chromatographic Purity and Thermal Analysis
Once identity is confirmed, the focus shifts to quantifying the purity of the compound. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose, while thermal analysis provides a valuable orthogonal confirmation.
High-Performance Liquid Chromatography (HPLC): The Purity Workhorse
Expertise & Experience: A reversed-phase HPLC method with UV detection is the most appropriate choice for a non-volatile, UV-active compound like N-phenacylacetamide. The method must be capable of separating the main peak from potential impurities, such as starting materials or by-products.[5] The development of such a method often involves screening different mobile phase compositions and gradients.[6][7]
Caption: Workflow for HPLC purity determination.
Protocol 4: HPLC Purity Analysis
-
Objective: To determine the purity of N-phenacylacetamide and identify any related impurities.
-
Instrumentation: An HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C18, 150 x 4.6 mm, 5 µm | Standard reversed-phase column suitable for the compound's polarity.[8] |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acidifier to ensure sharp peak shape.[7] |
| Mobile Phase B | Acetonitrile | Common organic modifier. |
| Gradient | 0-20 min: 20-80% B20-25 min: 80% B25-30 min: 20% B | A gradient ensures elution of any more non-polar impurities while providing good resolution around the main peak. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures retention time reproducibility. |
| Detection | UV at 245 nm | The phenacyl group provides strong UV absorbance. A DAD allows for peak purity assessment. |
| Injection Vol. | 10 µL | |
| Diluent | 50:50 Acetonitrile/Water | Should fully dissolve the sample. |
-
Procedure:
-
Standard Solution: Prepare a solution of reference standard N-phenacylacetamide at ~0.5 mg/mL in diluent.
-
Sample Solution: Prepare a solution of the test sample at ~0.5 mg/mL in diluent.
-
System Suitability: Equilibrate the system until a stable baseline is achieved. Make five replicate injections of the Standard Solution. The Relative Standard Deviation (RSD) of the peak area should be ≤ 2.0%.[5]
-
Analysis: Inject the diluent (blank), followed by the Standard Solution, and then the Sample Solution in duplicate.
-
-
Data Analysis:
-
Calculate the purity of the sample using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Report any individual impurity that is ≥ 0.1%.
-
Differential Scanning Calorimetry (DSC): An Orthogonal Purity Check
Expertise & Experience: DSC measures the heat flow into or out of a sample as a function of temperature. It provides a highly accurate melting point and can be used to estimate purity based on the principle of melting point depression. It serves as an excellent orthogonal technique to HPLC, as it is insensitive to impurities that have similar chromatographic behavior but different thermal properties.
Protocol 5: DSC Analysis
-
Objective: To determine the melting point and thermal profile of N-phenacylacetamide.
-
Instrumentation: A calibrated Differential Scanning Calorimeter.
-
Sample Preparation:
-
Accurately weigh 2-5 mg of the sample into an aluminum DSC pan.
-
Crimp the pan with a lid. Prepare an empty, crimped pan to use as a reference.
-
-
Instrumental Parameters:
-
Temperature Program: Heat from 25 °C to 200 °C at a rate of 10 °C/min.
-
Atmosphere: Nitrogen purge at 50 mL/min.
-
-
Data Analysis:
-
The melting point is determined as the onset temperature of the melting endotherm.
-
A sharp, single endotherm is indicative of high purity. The presence of shoulders or multiple peaks suggests impurities or polymorphism.
-
The purity can be estimated using the van't Hoff equation, a feature available in the instrument's software.
-
References
-
SIELC Technologies. Separation of 2-Hydroxy-N-methyl-N-phenylacetamide on Newcrom R1 HPLC column. [Link]
-
Cheméo. Phenylacetamide, N,N-diheptyl- - Chemical & Physical Properties. [Link]
-
NIST WebBook. Phenylacetamide, N,N-diundecyl-. [Link]
-
SIELC Technologies. Separation of N-(3-((Phenylamino)sulphonyl)phenyl)acetamide on Newcrom R1 HPLC column. [Link]
-
CAS Common Chemistry. N-Phenyl-N-propylacetamide. [Link]
-
RSC Publishing. Isomer selective infrared spectroscopy of supersonically cooled cis- and trans-N-phenylamides in the region from the amide band to NH stretching vibration. [Link]
-
PubMed. Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry. [Link]
-
SpectraBase. Phenylacetamide, N-propyl- - Optional[Vapor Phase IR] - Spectrum. [Link]
-
NIST WebBook. Acetamide, N-phenyl-. [Link]
-
NIST WebBook. Acetamide, N-phenyl- Mass Spectrum. [Link]
-
NIST WebBook. Acetamide, N-ethyl-N-phenyl-. [Link]
-
Human Metabolome Database. Mass Spectrum (Electron Ionization) (HMDB0031645). [Link]
-
Jiangxi Normal University. Infrared spectroscopy of N-methylacetamide in water from high-level QM/MM calculations. [Link]
-
PubMed Central. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. [Link]
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CIPAC. Multi-active method for the analysis of active substances in formulated products to support quality control scope. [Link]
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MDPI. Methods of Chitosan Identification: History and Trends. [Link]
-
PMDA. Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges. [Link]
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- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Acetamide, N-phenyl- [webbook.nist.gov]
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- 4. NMR Spectrum of Phenacetin | Thermo Fisher Scientific - FR [thermofisher.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Separation of 2-Hydroxy-N-methyl-N-phenylacetamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. Separation of N-(3-((Phenylamino)sulphonyl)phenyl)acetamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. Chromatogram Detail [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of N-(2-Oxo-2-phenylethyl)acetamide
Welcome to the technical support center for the synthesis of N-(2-Oxo-2-phenylethyl)acetamide. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common challenges and optimize your reaction yields.
Introduction
This compound is a valuable building block in organic synthesis, often utilized in the preparation of various heterocyclic compounds and pharmaceutical agents. The most common synthetic route involves the N-alkylation of acetamide with a 2-haloacetophenone, typically 2-bromoacetophenone. While seemingly straightforward, this reaction can be plagued by issues such as low yields, challenging purification, and the formation of unwanted byproducts. This guide provides a comprehensive resource to navigate these potential difficulties and achieve a successful synthesis.
Reaction Scheme
The synthesis of this compound is typically achieved through the nucleophilic substitution reaction between acetamide and 2-bromoacetophenone.
Caption: General reaction scheme for the synthesis of this compound.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of this compound, providing potential causes and actionable solutions.
Problem 1: Low or No Product Formation
| Potential Cause | Explanation | Recommended Solution |
| Insufficient Basicity | Acetamide is a weak nucleophile due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group. A sufficiently strong base is required to deprotonate the acetamide, forming the more nucleophilic acetamidate anion. | Use a strong, non-nucleophilic base such as sodium hydride (NaH) in an aprotic solvent like DMF or THF. Alternatively, potassium carbonate (K₂CO₃) in a polar aprotic solvent at elevated temperatures can be effective.[1] |
| Poor Reagent Quality | 2-Bromoacetophenone can degrade over time, releasing bromine and forming impurities. Acetamide and solvents should be anhydrous, as water can quench the base and hydrolyze the starting materials or product. | Use freshly purified 2-bromoacetophenone. Ensure all reagents and solvents are dry. Acetamide can be dried in a vacuum oven. Solvents should be distilled from an appropriate drying agent. |
| Inappropriate Solvent | The choice of solvent is critical for solubility of reagents and for facilitating the S(_N)2 reaction. | Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they solvate the cation of the base while leaving the nucleophile relatively free.[2] |
| Low Reaction Temperature | The reaction may have a significant activation energy barrier that is not overcome at lower temperatures. | If using a weaker base like K₂CO₃, heating the reaction mixture (e.g., to 80-100 °C) may be necessary to drive the reaction to completion. Monitor for potential side reactions at higher temperatures. |
Problem 2: Formation of Significant Byproducts
| Potential Cause | Explanation | Recommended Solution |
| O-Alkylation | The acetamidate anion is an ambident nucleophile, meaning it can react at either the nitrogen or the oxygen atom. While N-alkylation is generally favored, O-alkylation can occur, leading to the formation of an imidate byproduct.[1] | The choice of counter-ion and solvent can influence the N/O selectivity. Using a less polar solvent may favor N-alkylation. |
| Dialkylation | The product, this compound, still possesses an acidic proton on the nitrogen and can be deprotonated and alkylated a second time, especially if an excess of 2-bromoacetophenone and base are used. | Use a stoichiometric amount or a slight excess of acetamide relative to 2-bromoacetophenone. Control the amount of base used to favor mono-alkylation. |
| Self-Condensation of 2-Bromoacetophenone | In the presence of a base, 2-bromoacetophenone can undergo self-condensation reactions. | Add the 2-bromoacetophenone solution slowly to the mixture of acetamide and base to maintain a low concentration of the alkylating agent. |
Problem 3: Difficult Purification
| Potential Cause | Explanation | Recommended Solution |
| Unreacted Starting Materials | Both acetamide and 2-bromoacetophenone may remain in the crude product, complicating purification due to their differing polarities. | Optimize the reaction conditions to ensure complete consumption of the limiting reagent. A preliminary aqueous work-up can help remove water-soluble impurities like acetamide and inorganic salts. |
| Product Oiling Out | During recrystallization, the product may separate as an oil rather than a crystalline solid, often due to the presence of impurities that lower the melting point. | Try to purify the crude product by column chromatography before recrystallization. Alternatively, trituration of the oil with a non-polar solvent in which the product is sparingly soluble may induce crystallization.[3] |
| Co-elution during Chromatography | Impurities with similar polarity to the product can be difficult to separate by column chromatography. | Optimize the solvent system for column chromatography by testing various solvent mixtures with different polarities using TLC. A shallow gradient elution may be necessary for effective separation.[3] |
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Caption: A simplified workflow for troubleshooting the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the reaction between acetamide and 2-bromoacetophenone?
A1: The reaction proceeds via a nucleophilic substitution (S(_N)2) mechanism. A base is used to deprotonate acetamide to form the acetamidate anion, which is a stronger nucleophile. This anion then attacks the electrophilic carbon atom of 2-bromoacetophenone that is bonded to the bromine atom, displacing the bromide ion and forming the N-C bond of the final product.
Q2: Can I use other 2-haloacetophenones, such as 2-chloroacetophenone?
A2: Yes, other 2-haloacetophenones can be used. However, the reactivity of the leaving group follows the trend I > Br > Cl > F. Therefore, 2-bromoacetophenone is often a good compromise between reactivity and stability.[4] 2-chloroacetophenone will be less reactive and may require more forcing conditions (e.g., higher temperatures or longer reaction times).
Q3: My purified product has a pink or brownish color. What is the cause and how can I remove it?
A3: A colored tint in the final product is often due to trace impurities, which may arise from the degradation of 2-bromoacetophenone or from side reactions. These colored impurities can often be removed by treating a solution of the crude product with activated charcoal before a final filtration and recrystallization.[3]
Q4: How can I monitor the progress of the reaction?
A4: Thin-Layer Chromatography (TLC) is an effective technique to monitor the reaction's progress. Spot the reaction mixture alongside the starting materials (acetamide and 2-bromoacetophenone) on a TLC plate. The disappearance of the limiting starting material and the appearance of a new spot corresponding to the product will indicate the progression of the reaction.
Q5: What are the key safety precautions for this synthesis?
A5: 2-Bromoacetophenone is a lachrymator (tear-inducing) and a skin irritant, so it should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.[5] If using sodium hydride, be aware that it is a highly flammable solid and reacts violently with water.
Experimental Protocols
Protocol 1: Standard Synthesis using Potassium Carbonate
This protocol is a good starting point for the synthesis and is generally safer than using sodium hydride.
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add acetamide (1.0 eq), potassium carbonate (1.5 eq), and 50 mL of anhydrous acetonitrile.
-
Addition of 2-Bromoacetophenone: Stir the mixture at room temperature for 15 minutes. Then, add a solution of 2-bromoacetophenone (1.0 eq) in 20 mL of anhydrous acetonitrile dropwise over 30 minutes.
-
Reaction: Heat the reaction mixture to reflux (approximately 82 °C) and maintain this temperature for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Wash the solid with a small amount of acetonitrile.
-
Isolation: Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.
Protocol 2: Optimized High-Yield Synthesis using Sodium Hydride
This protocol often provides higher yields but requires more stringent anhydrous conditions and careful handling of sodium hydride.
-
Reaction Setup: To a dry 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (60% dispersion in mineral oil, 1.1 eq) and 30 mL of anhydrous DMF under a nitrogen atmosphere.
-
Formation of Acetamidate: Cool the flask in an ice bath. Add a solution of acetamide (1.2 eq) in 20 mL of anhydrous DMF dropwise to the sodium hydride suspension. Stir the mixture at 0 °C for 30 minutes.
-
Addition of 2-Bromoacetophenone: Add a solution of 2-bromoacetophenone (1.0 eq) in 15 mL of anhydrous DMF dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up: Carefully quench the reaction by the slow addition of 50 mL of ice-cold water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Isolation: Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, and filter. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
Caption: A general experimental workflow for the synthesis and purification.
Data Presentation
Table 1: Comparison of Reaction Conditions and Typical Yields
| Protocol | Base | Solvent | Temperature | Typical Yield | Key Considerations |
| 1 | K₂CO₃ | Acetonitrile | Reflux | 50-70% | Safer, but may require longer reaction times. |
| 2 | NaH | DMF | 0 °C to RT | 75-90% | Higher yield, but requires strict anhydrous conditions and careful handling of NaH. |
Note: Yields are approximate and can vary based on the scale of the reaction and the purity of the reagents.
References
-
Mula, S. (2015). Which one would be efficient method for N-alkylation of aromatic amides e.g. 1,3-bis(acetamido)benzene? ResearchGate. Available at: [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Acetamide? Available at: [Link]
-
YouTube. (2020). Alkylation of Amines, Part 1: with Alkyl Halides. Available at: [Link]
-
Reddit. (2021). Difficulties with N-Alkylations using alkyl bromides. Available at: [Link]
-
IRE Journals. (2020). Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. Available at: [Link]
-
ResearchGate. (2025). On the Reaction of N-Bromoacetamide with Olefins. Preparation and Chemistry of 2-Bromo-N-Bromoacetimidates, a New Class of Compounds. Available at: [Link]
-
ResearchGate. (2015). Which one would be efficient method for N-alkylation of aromatic amides e.g. 1,3-bis(acetamido)benzene? Available at: [Link]
-
Chemistry Stack Exchange. (2015). N-alkylation of amides with alkyl halides? Available at: [Link]
-
YouTube. (2014). Base-Promoted Hydrolysis of Acetamide (RXN Mechanism). Available at: [Link]
-
PubMed Central. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Available at: [Link]
-
PubMed Central. (2021). Optimization and Characterization of N-Acetamide Indoles as Antimalarials That Target PfATP4. Available at: [Link]
-
University of Bath's research portal. (2017). Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source. Available at: [Link]
-
Vedantu. (n.d.). When acetamide is treated with NaOBr the product formed class 12 chemistry CBSE. Available at: [Link]
-
ResearchGate. (2025). The efficient and mild synthesis of phenacyl bromide via bromination using N-bromosuccinimide catalyzed by brønsted acidic ionic liquid under ultrasound irradiation. Available at: [Link]
-
ResearchGate. (2025). 2-Bromoacetophenone. Available at: [Link]
Sources
Technical Support Center: Purification of N-(2-Oxo-2-phenylethyl)acetamide by Recrystallization
Welcome to the technical support center for the purification of N-(2-oxo-2-phenylethyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the recrystallization of this compound. Our goal is to equip you with the scientific rationale behind each step to ensure a successful purification process.
Introduction to Recrystallization of this compound
This compound, a key intermediate in various synthetic pathways, often requires purification to remove byproducts and unreacted starting materials. Recrystallization is a powerful and widely used technique for purifying solid organic compounds.[1] The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at varying temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but will have high solubility at its boiling point.[1] This allows for the selective crystallization of the pure compound upon cooling, while impurities remain in the mother liquor.
Key Physical and Chemical Properties
A thorough understanding of the compound's properties is crucial for successful recrystallization.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁NO₂ | J&K Scientific[2] |
| Molecular Weight | 177.19 g/mol | (Calculated) |
| Appearance | Colorless to light yellow crystal | ChemBK[3] |
| Melting Point | 48-52 °C | Chemsrc[4] |
| Solubility | Soluble in polar solvents like ethanol, chloroform, and dimethyl sulfoxide. Limited solubility in water. | ChemBK[3], CymitQuimica[5] |
Experimental Workflow: Single-Solvent Recrystallization
The following diagram outlines the standard procedure for a single-solvent recrystallization of this compound.
Sources
Troubleshooting guide for the acylation of phenacylamine
Welcome to the technical support center for the acylation of phenacylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this crucial synthetic transformation. Here, we move beyond simple protocols to provide in-depth, field-proven insights in a troubleshooting-focused, question-and-answer format. Our goal is to empower you with the causal understanding needed to optimize your reactions, ensuring both scientific integrity and successful outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My acylation of phenacylamine is resulting in a low yield. What are the primary factors I should investigate?
A low yield in the acylation of phenacylamine can stem from several factors, ranging from reagent quality to reaction conditions. A systematic approach to troubleshooting is crucial.
Primary Causes and Solutions:
-
Incomplete Reaction: The nucleophilicity of the amine, the electrophilicity of the acylating agent, and the reaction temperature all play a role. Aromatic amines like phenacylamine are less nucleophilic than aliphatic amines due to the delocalization of the lone pair of electrons on the nitrogen into the aromatic ring.[1]
-
Solution: Consider extending the reaction time or gently heating the mixture (e.g., 40-60 °C) to increase the reaction rate.[2] However, be cautious as excessive heat can promote side reactions.
-
-
Reagent Quality:
-
Acylating Agent: Acyl chlorides and anhydrides are susceptible to hydrolysis.[2] Using a previously opened or old bottle may lead to a lower effective concentration of the acylating agent.
-
Phenacylamine: Ensure the purity of your starting material. Impurities can interfere with the reaction.
-
Solution: Use freshly opened or purified reagents. For instance, acetic anhydride can be distilled before use.
-
-
Inadequate Stoichiometry: An insufficient amount of the acylating agent will naturally lead to incomplete conversion.
-
Solution: A slight excess of the acylating agent (e.g., 1.1-1.5 equivalents) is often employed to drive the reaction to completion.[2]
-
-
Protonation of the Amine: The reaction of an amine with an acyl chloride produces hydrochloric acid (HCl), which will protonate the starting amine, rendering it non-nucleophilic.[3][4]
Q2: I'm observing multiple spots on my TLC plate besides my starting material and desired product. What are the likely side products and how can I minimize their formation?
The formation of side products is a common issue. Identifying these impurities is the first step toward mitigating their formation.
-
Diacylation: While less common for the amide nitrogen, it's a possibility under forcing conditions.
-
Reaction with Solvent: If using a nucleophilic solvent (e.g., an alcohol), it can compete with the phenacylamine for the acylating agent, leading to ester formation.
-
Fries Rearrangement: If your phenacylamine has a hydroxyl group on the aromatic ring, O-acylation can be followed by a Lewis acid-catalyzed rearrangement to a C-acylated product.[6]
-
Ketene Formation: Acyl halides with an α-hydrogen can eliminate HCl in the presence of a base to form a highly reactive ketene intermediate, which can lead to various side products.[7]
Strategies for Minimizing Side Products:
-
Control of Reaction Conditions:
-
Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Often, starting at 0 °C and allowing the reaction to slowly warm to room temperature is effective.
-
Reagent Addition: Add the acylating agent dropwise to the solution of phenacylamine and base to maintain a low concentration of the electrophile and minimize side reactions.[8]
-
-
Choice of Base: Use a non-nucleophilic, sterically hindered base if side reactions involving the base are suspected.
-
Solvent Selection: Employ an inert, aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.
Below is a decision tree to guide your troubleshooting process for side product formation.
Caption: Catalytic cycle of DMAP in acylation.
Q4: What is the best way to monitor the progress of my acylation reaction?
Effective reaction monitoring is key to determining the optimal reaction time and preventing the formation of degradation products.
-
Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for qualitative reaction monitoring. [9][10] * Protocol:
- Spot the starting material (phenacylamine), the acylating agent (if stable on silica), and the reaction mixture on a silica gel TLC plate. [11] 2. Develop the plate in an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes). [10][11] 3. Visualize the spots under UV light (phenacylamine and the product are typically UV active) or by staining. [10][12] * Interpretation: The disappearance of the starting material spot and the appearance of a new product spot indicate reaction progress. The product, being less polar than the starting amine, will typically have a higher Rf value.
-
High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC is the method of choice. [9][11] * Protocol:
- Develop a method using a C18 reverse-phase column with a mobile phase gradient of water and acetonitrile (often with 0.1% formic acid or TFA). [11] 2. Inject aliquots of the reaction mixture at various time points.
-
Interpretation: Monitor the decrease in the peak area of the starting material and the increase in the peak area of the product.
Comparison of Monitoring Techniques:
| Feature | Thin-Layer Chromatography (TLC) | High-Performance Liquid Chromatography (HPLC) |
| Speed | Fast | Slower |
| Cost | Low | High |
| Data | Qualitative | Quantitative |
| Resolution | Lower | High |
| Use Case | Quick reaction progress checks | Detailed kinetic studies, purity analysis |
Q5: What is a standard workup and purification procedure for an acylation reaction of phenacylamine?
Proper workup and purification are essential to isolate your desired product in high purity.
General Workup Procedure:
-
Quenching: If the reaction is run in an aprotic organic solvent, it can often be quenched by adding water or a dilute aqueous acid (e.g., 1M HCl) to protonate any remaining base and unreacted amine. [8][13]2. Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate or dichloromethane. [8][13]3. Washing:
-
Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove basic impurities.
-
Wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove acidic byproducts (like the carboxylic acid from an anhydride reaction or residual HCl). [8][14] * Wash with brine (saturated NaCl solution) to remove residual water.
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure. [8][14] Purification:
-
Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is an effective purification method.
-
Flash Chromatography: For mixtures that are difficult to separate by recrystallization, flash chromatography on silica gel is the standard technique. [14]A gradient of ethyl acetate in hexanes is a common eluent system.
The general workflow for workup and purification is depicted below:
Caption: General workup and purification workflow.
References
-
Save My Exams. (2025, June 23). Acylation Mechanism - A Level Chemistry Revision Notes. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Understanding DMAP's Mechanism: The Science Behind Enhanced Acylation. [Link]
-
Chemguide. Explaining the reaction between acyl chlorides and amines - addition / elimination. [Link]
-
Chemguide. reaction between acyl chlorides and amines - addition / elimination. [Link]
-
Sparkl. Revision Notes - Reaction of Amines with Acyl Chlorides | Nitrogen Compounds | Chemistry - 9701 | AS & A Level. [Link]
-
ReactionWeb.io. Amine + Anhydride. [Link]
-
Chemistry LibreTexts. (2022, September 25). 21.5: Chemistry of Acid Anhydrides. [Link]
-
Organic Syntheses Procedure. Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. [Link]
-
Organic Chemistry Portal. Amide synthesis by acylation. [Link]
-
YouTube. (2020, October 20). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. [Link]
-
Larionov, E. (2011, April 19). Activity and selectivity of DMAP derivatives in acylation reactions: experimental and theoretical studies. [Link]
-
Chemistry LibreTexts. (2023, January 22). Acid Anhydrides React with Amines to Form Amides. [Link]
-
ResearchGate. N-Acylation Reactions of Amines. [Link]
-
ResearchGate. Acetylation of amines with acetic anhydride. [Link]
-
Datapdf. Novel Amine Chemistry Based on DMAP-Catalyzed Acylation. [Link]
-
Mastering Chemistry Help. (2013, February 13). acylation of amines. [Link]
-
Wikipedia. 4-Dimethylaminopyridine. [Link]
-
YouTube. (2011, August 2). Experiment 14: Friedel-Crafts Acylation. [Link]
-
YouTube. (2021, February 9). Acylation of Amines, Part 1: with Acyl Halides. [Link]
-
Chemguide. phenylamine (aniline) as an amine. [Link]
-
Washington State University. Monitoring Reactions by TLC The fastest and most commonly used method to follow the course of an organic reaction is by thin lay. [Link]
-
Reddit. (2025, March 26). Acylation of amines. [Link]
-
Indian Academy of Sciences. Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. [Link]
-
TSI Journals. (2014, December 14). CHEMOSELECTIVE ACYLATION OF AMINES, ALCOHOLS AND PHENOLS USING MAGNESIUM CHLORIDE UNDER SOLVENT FREE CONDITION. [Link]
-
ResearchGate. The best reaction conditions for the N-acylation of various sulfonamides. [Link]
-
MDPI. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. [Link]
-
MDPI. Lipid Analysis by Thin-Layer Chromatography—Detection, Staining and Derivatization. [Link]
-
Wikipedia. Acylation. [Link]
-
ResearchGate. TLC/HPTLC and HPLC methods for monitoring microbial transformation processes. [Link]
-
Quora. (2020, September 5). What type of reaction is acylation?. [Link]
-
PMC - NIH. An aminoacylase activity from Streptomyces ambofaciens catalyzes the acylation of lysine on α‐position and peptides on N‐terminal position. [Link]
Sources
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- 14. pdf.benchchem.com [pdf.benchchem.com]
Removal of unreacted starting materials from n-phenacylacetamide
Welcome to the Technical Support Center for the purification of N-phenacylacetamide (also known as N-(2-oxo-2-phenylethyl)acetamide or 2-acetamidoacetophenone). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining highly pure N-phenacylacetamide.
Introduction: The Challenge of Purity
The synthesis of N-phenacylacetamide, typically achieved through the reaction of a phenacyl halide (e.g., 2-chloroacetophenone) with acetamide, can present several purification challenges. The presence of unreacted starting materials, side products, and reaction byproducts can interfere with downstream applications and compromise the integrity of your research. This guide provides a structured, question-and-answer approach to effectively troubleshoot and resolve common purification issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My crude N-phenacylacetamide appears oily and refuses to solidify. What's happening?
This phenomenon, known as "oiling out," is a common issue in recrystallization. It occurs when the solid melts in the hot solvent before it dissolves or when the concentration of impurities is so high that it significantly depresses the melting point of the mixture.
Causality:
-
High Impurity Load: A significant amount of unreacted starting materials or byproducts can act as a eutectic mixture, lowering the overall melting point.
-
Inappropriate Solvent Choice: The boiling point of your chosen recrystallization solvent may be higher than the melting point of your crude product.
Solutions:
-
Trituration: Before attempting a full recrystallization, try triturating the oil with a non-polar solvent in which N-phenacylacetamide has poor solubility, such as cold hexanes or diethyl ether. This can help to wash away more soluble impurities and induce crystallization of the desired product.
-
Solvent Screening: Re-evaluate your choice of recrystallization solvent. A good solvent should dissolve N-phenacylacetamide when hot but have low solubility when cold. Consider solvent mixtures like ethanol/water or ethyl acetate/hexanes.
-
Pre-purification: If the impurity level is very high, a preliminary purification step is recommended. A quick "plug" of silica gel chromatography can remove the bulk of impurities, making subsequent recrystallization more effective.
Q2: After recrystallization, my yield of N-phenacylacetamide is very low. How can I improve it?
Low recovery is a frequent problem that can often be traced back to the recrystallization technique.
Causality:
-
Excessive Solvent: Using too much hot solvent to dissolve the crude product will result in a significant amount of your compound remaining in the mother liquor upon cooling.
-
Premature Crystallization: If the solution cools too quickly during a hot filtration step (to remove insoluble impurities), the product can crystallize in the filter funnel.
-
Incomplete Crystallization: Insufficient cooling time or temperature will not allow for maximum recovery of the crystalline product.
Solutions:
-
Minimize Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the crude solid. Add the solvent in small portions, allowing the mixture to return to a boil between additions.
-
Pre-heat Apparatus: To prevent premature crystallization during hot filtration, pre-heat the filter funnel and receiving flask with hot solvent vapor.
-
Slow Cooling: Allow the hot, clear solution to cool slowly to room temperature undisturbed. Once at room temperature, place it in an ice bath to maximize crystal formation. Rapid cooling can lead to the formation of smaller, less pure crystals.[1]
Q3: My purified N-phenacylacetamide is still showing impurities by TLC/NMR. What are the next steps?
Persistent impurities after a single purification step indicate that a more rigorous or alternative method is required.
Causality:
-
Co-crystallization: Some impurities may have very similar solubility profiles to N-phenacylacetamide, leading them to co-crystallize.
-
Incomplete Separation by a Single Method: Recrystallization is most effective for removing small amounts of impurities. If significant quantities of byproducts are present, a single recrystallization may be insufficient.
Solutions:
-
Column Chromatography: For stubborn impurities, silica gel column chromatography is a highly effective purification technique. A gradient elution with a solvent system like hexane/ethyl acetate is a good starting point. The polarity of the eluent can be gradually increased to separate compounds based on their affinity for the stationary phase.
-
Second Recrystallization: A second recrystallization using a different solvent system may be effective in removing impurities that co-crystallized in the first attempt.
-
Aqueous Wash: If unreacted starting materials like phenacyl halides or water-soluble byproducts are suspected, an aqueous workup of the crude reaction mixture before recrystallization can be beneficial. Dissolve the crude product in an organic solvent like ethyl acetate and wash with water, followed by a brine wash to remove residual water.
Experimental Protocols
Protocol 1: Purification by Recrystallization from Ethanol/Water
This protocol is a general guideline. The optimal solvent ratio and volumes should be determined empirically for your specific crude product.
Materials:
-
Crude N-phenacylacetamide
-
Ethanol (95% or absolute)
-
Deionized Water
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: In a fume hood, place the crude N-phenacylacetamide in an Erlenmeyer flask with a stir bar. Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and stirring.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and gently boil for 2-5 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove any insoluble impurities (and activated charcoal if used).
-
Induce Crystallization: While the solution is still hot, add hot water dropwise until the solution becomes slightly turbid. Then, add a few drops of hot ethanol until the solution becomes clear again.
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to complete the crystallization process.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of a cold ethanol/water mixture.
-
Drying: Dry the crystals in a vacuum oven at a temperature below the melting point of N-phenacylacetamide.
Protocol 2: Purification by Silica Gel Column Chromatography
Materials:
-
Crude N-phenacylacetamide
-
Silica gel (for flash chromatography)
-
Hexane
-
Ethyl acetate
-
Chromatography column
-
Collection tubes
Procedure:
-
Prepare the Column: Pack a chromatography column with silica gel as a slurry in a low-polarity solvent mixture (e.g., 9:1 hexane/ethyl acetate).
-
Load the Sample: Dissolve the crude N-phenacylacetamide in a minimal amount of dichloromethane or the initial eluent and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the packed column.
-
Elution: Begin eluting the column with the low-polarity solvent mixture, collecting fractions.
-
Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 7:3, 1:1, and then 3:7 hexane/ethyl acetate) to elute compounds with increasing polarity.
-
Monitor Fractions: Monitor the collected fractions by Thin-Layer Chromatography (TLC) to identify those containing the pure N-phenacylacetamide.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Data Summary
Table 1: Properties of N-Phenacylacetamide and Common Starting Materials
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility |
| N-Phenacylacetamide | C₁₀H₁₁NO₂ | 177.20 | ~118-121 | Soluble in ethanol, chloroform; limited solubility in water. |
| 2-Chloroacetophenone | C₈H₇ClO | 154.59 | 54-56 | Soluble in organic solvents; sparingly soluble in water. |
| Acetamide | CH₃CONH₂ | 59.07 | 79-81 | Highly soluble in water and ethanol.[1] |
Visualizing the Workflow
Purification Decision Tree
The following diagram illustrates a logical workflow for the purification of crude N-phenacylacetamide.
Caption: A decision-making workflow for purifying crude N-phenacylacetamide.
References
-
University of Rochester, Department of Chemistry. Recrystallization. Available from: [Link]
-
Biotage. How should I purify a complex, polar, amide reaction mixture? Available from: [Link]
-
PrepChem. Synthesis of p-acetamidoacetophenone. Available from: [Link]
-
Molbase. This compound. Available from: [Link]
Sources
Preventing di-acylation in n-(2-Oxo-2-phenylethyl)acetamide synthesis
Welcome to the technical support guide for the synthesis of N-(2-Oxo-2-phenylethyl)acetamide. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, with a primary focus on preventing the formation of the di-acylated byproduct.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis. Each entry details the probable cause and provides a step-by-step solution.
Q1: My TLC/LC-MS analysis shows two distinct product spots. The major, less polar spot is not my desired product. What is happening?
Probable Cause: You are likely observing the formation of the di-acylated byproduct, N,N-diacetyl-2-aminoacetophenone. The primary amine of 2-aminoacetophenone is acylated first to form the desired mono-acetylated product. However, the amide N-H in this product is still nucleophilic enough to react with a second equivalent of the acylating agent (e.g., acetic anhydride or acetyl chloride), especially under harsh conditions, leading to di-acylation.
Solution Workflow:
-
Confirm Identity: The di-acylated product will have a higher molecular weight and will typically be less polar than the mono-acylated product, causing it to have a higher Rf value on a normal-phase TLC plate. Confirm its identity via LC-MS or by isolating and characterizing the byproduct.
-
Re-evaluate Stoichiometry: Over-acylation is often a result of using an excessive amount of the acylating agent.
-
Action: Reduce the molar equivalents of acetic anhydride or acetyl chloride to a slight excess (e.g., 1.05 to 1.1 equivalents) relative to the starting 2-aminoacetophenone.
-
-
Control Reagent Addition: Adding the acylating agent too quickly can create localized areas of high concentration, promoting the second acylation.
-
Action: Add the acylating agent dropwise to a cooled (0-5 °C) solution of the amine. This maintains a low instantaneous concentration of the acylating agent, favoring the more reactive primary amine over the less reactive amide.
-
-
Modify Reaction Conditions: The choice of base and solvent system is critical. Strongly basic, anhydrous conditions can deprotonate the mono-acylated product, increasing its nucleophilicity and promoting di-acylation.
-
Action: Employ Schotten-Baumann conditions.[1][2][3] This biphasic approach, using an aqueous base (like NaHCO₃ or NaOH) and an organic solvent (like dichloromethane or diethyl ether), ensures that the acid byproduct (HCl or acetic acid) is neutralized in the aqueous phase, while the concentration of the deprotonated amide in the organic phase remains low.[1][3]
-
Q2: The yield of my desired this compound is very low, and a significant amount of starting material remains.
Probable Cause: This issue points to incomplete acylation, which can stem from several factors: deactivation of the starting amine, insufficient reactivity of the acylating agent, or poor reaction setup.
Solution Workflow:
-
Check Amine Salt Formation: The acylation reaction produces one equivalent of acid.[3] This acid will react with the unreacted starting amine (a base) to form an ammonium salt, which is not nucleophilic and will not react further, thus stalling the reaction.
-
Verify Reagent Quality: Acylating agents like acetyl chloride and acetic anhydride are sensitive to moisture and can hydrolyze over time, reducing their effective concentration.
-
Action: Use freshly opened or properly stored reagents. If hydrolysis is suspected, titrate the reagent or use a fresh bottle.
-
-
Monitor Reaction Temperature: While low temperatures are used to control selectivity, a temperature that is too low can significantly slow down the rate of the desired reaction.
-
Action: Start the reaction at 0-5 °C for controlled addition, then allow it to warm to room temperature and monitor by TLC until the starting material is consumed.
-
Q3: My reaction mixture has turned dark brown/black, and purification is yielding a complex mixture of products.
Probable Cause: 2'-Aminoacetophenone can be prone to self-condensation and other side reactions, particularly under strongly acidic or basic conditions or at elevated temperatures.[6] The combination of an amino group and a ketone in an ortho position makes it a precursor for reactions like the Friedländer synthesis if contaminants are present.[6]
Solution Workflow:
-
Maintain Low Temperature: High temperatures accelerate decomposition and side reactions.
-
Action: Maintain the reaction temperature below room temperature unless a specific protocol requires heating. Use an ice bath during reagent addition and initial reaction stages.
-
-
Use a Milder Base: Strong bases can promote aldol-type side reactions involving the acetophenone moiety.
-
Action: Switch from strong bases like NaOH or pyridine to milder bases such as sodium bicarbonate (NaHCO₃) or sodium acetate.
-
-
Ensure Inert Atmosphere: While not always necessary, if oxidative degradation is suspected, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of colored impurities.
Frequently Asked Questions (FAQs)
What is the underlying mechanism of di-acylation?
Di-acylation occurs in a two-step process. First, the primary amine of 2-aminoacetophenone acts as a nucleophile, attacking the carbonyl carbon of the acylating agent to form the mono-acylated product, this compound.[2] The issue arises because this product still has a proton on the nitrogen atom. In the presence of a base, this proton can be removed, forming an amide anion. This anion is a highly reactive nucleophile that can attack a second molecule of the acylating agent, leading to the di-acylated byproduct.
Caption: Reaction pathway showing desired mono-acylation vs. undesired di-acylation.
Which is the better acylating agent: acetyl chloride or acetic anhydride?
Both reagents can be effective, but they have different characteristics.
| Feature | Acetyl Chloride | Acetic Anhydride |
| Reactivity | More reactive. The reaction is faster and more exothermic. | Less reactive. The reaction is slower and easier to control. |
| Byproduct | Hydrogen Chloride (HCl), a strong acid. | Acetic Acid, a weaker acid. |
| Handling | Highly corrosive, fuming liquid, very moisture-sensitive. | Corrosive liquid, less volatile, moderately moisture-sensitive. |
| Recommendation | Better for less reactive amines. Requires careful temperature control and an efficient base to neutralize the strong HCl byproduct. | Generally preferred for this synthesis. Its moderate reactivity makes it easier to control selectivity and prevent di-acylation.[7] |
How do I choose the right base and solvent?
The optimal system for selective mono-acylation is often a biphasic Schotten-Baumann reaction .[1][5]
-
Solvent: A water-immiscible organic solvent like Dichloromethane (DCM), Chloroform, or Diethyl Ether. This phase dissolves the amine and the acylating agent.
-
Base: A mild, inorganic base dissolved in water, such as Sodium Bicarbonate (NaHCO₃) or a dilute Sodium Hydroxide (NaOH) solution. This aqueous phase serves to neutralize the acidic byproduct generated during the reaction, preventing it from deactivating the starting amine.[3]
The biphasic nature physically separates the bulk of the base from the organic reactants, minimizing the risk of base-catalyzed side reactions like di-acylation and decomposition.[1]
How can I effectively purify the mono-acylated product from the di-acylated byproduct?
If di-acylation does occur, purification can be achieved through a few standard methods:
-
Recrystallization: This is often the most effective method. The mono- and di-acylated products will have different solubilities. Experiment with solvent systems like ethanol/water, isopropanol, or ethyl acetate/hexane to find conditions where the desired product crystallizes out, leaving the more soluble byproduct in the mother liquor (or vice-versa).
-
Column Chromatography: If recrystallization is ineffective, silica gel chromatography can separate the two compounds. The di-acylated product is significantly less polar and will elute first with a non-polar mobile phase (e.g., hexane/ethyl acetate mixture). The mono-acylated product, being more polar due to the N-H bond, will have a stronger affinity for the silica and elute later.
Recommended Protocol: Selective Mono-acylation using Schotten-Baumann Conditions
This protocol is optimized to favor the formation of this compound while minimizing di-acylation.
Materials & Reagents
| Reagent | Molar Mass ( g/mol ) | Amount | Molar Equiv. |
| 2-Aminoacetophenone HCl | 171.62 | 5.00 g | 1.00 |
| Acetic Anhydride | 102.09 | 3.27 mL | 1.20 |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | 7.35 g | 3.00 |
| Dichloromethane (DCM) | - | 100 mL | - |
| Deionized Water | - | 100 mL | - |
Step-by-Step Procedure
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminoacetophenone hydrochloride (5.00 g, 29.1 mmol).
-
Dissolution: Add dichloromethane (50 mL) and deionized water (50 mL). The starting material may not fully dissolve at this stage.
-
Basification & Cooling: Prepare a solution of sodium bicarbonate (7.35 g, 87.5 mmol) in deionized water (50 mL). Add this solution to the reaction flask. Stir vigorously for 5 minutes. The mixture should become a clear two-phase system as the free amine is generated and dissolves in the DCM. Cool the flask in an ice-water bath to 0-5 °C.
-
Acylation: Add acetic anhydride (3.27 mL, 34.9 mmol) dropwise to the vigorously stirring, cooled mixture over 15-20 minutes.
-
Reaction: Allow the reaction to stir in the ice bath for 1 hour, then remove the bath and let it stir at room temperature for an additional 2-3 hours.
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase) until the starting amine spot has been consumed.
-
Work-up:
-
Transfer the mixture to a separatory funnel.
-
Separate the organic (DCM) layer.
-
Extract the aqueous layer with an additional 25 mL of DCM.
-
Combine the organic layers and wash sequentially with 50 mL of 1M HCl (to remove any unreacted amine), 50 mL of saturated NaHCO₃ solution (to remove excess acetic acid), and 50 mL of brine.
-
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from an appropriate solvent (e.g., ethanol/water or isopropanol) to yield pure this compound.
Troubleshooting the Protocol
Caption: A decision tree for troubleshooting the synthesis protocol.
References
- Grokipedia. Schotten–Baumann reaction.
- SATHEE. Chemistry Schotten Baumann Reaction.
- Organic Chemistry Portal. Schotten-Baumann Reaction.
- Lokey Lab Protocols. Schotten-Baumann Reaction.
- BenchChem. Side reactions of 2'-Aminoacetophenone in acidic conditions.
-
YouTube. Acetylation of amine || amine react with acetyl chloride or acetic anhydride. Available from: [Link]
-
ResearchGate. Mild and Useful Method for N-Acylation of Amines. Available from: [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 3. Schotten-Baumann Reaction [organic-chemistry.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Schotten-Baumann Reaction - Lokey Lab Protocols [lokeylab.wikidot.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-Acetamidoacetophenone
Introduction
Welcome to the technical support center for the purification of 2-acetamidoacetophenone. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. 2-Acetamidoacetophenone is a key intermediate in various synthetic pathways, and achieving high purity is critical for the success of subsequent reactions and the quality of the final product.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of 2-acetamidoacetophenone. The content is structured to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your laboratory work.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems that may arise during the purification of 2-acetamidoacetophenone, offering probable causes and actionable solutions.
Issue 1: Low Yield After Recrystallization
Symptom: You observe a significantly lower than expected recovery of crystalline 2-acetamidoacetophenone after the recrystallization process.
Probable Causes & Solutions:
-
Excessive Solvent Use: Using too much solvent during the dissolution step is a primary cause of low yield, as a significant portion of the product remains in the mother liquor upon cooling.
-
Solution: In a subsequent attempt, use the minimum amount of hot solvent required to just fully dissolve the crude product. Add the solvent in small portions to the heated mixture until dissolution is complete.[1]
-
-
Inappropriate Solvent Choice: The selected solvent may have too high a solubility for 2-acetamidoacetophenone at room temperature or in an ice bath.
-
Premature Crystallization: If the solution cools too quickly during hot filtration, the product can crystallize on the filter paper or in the funnel, leading to loss of material.
-
Insufficient Cooling: The crystallization process may not be complete if the solution is not cooled for a sufficient amount of time or to a low enough temperature.
Issue 2: Oily Residue or "Oiling Out" Instead of Crystals
Symptom: Upon cooling the recrystallization solution, an oil separates out instead of solid crystals.
Probable Causes & Solutions:
-
High Impurity Concentration: A high concentration of impurities can depress the melting point of the mixture, causing it to separate as a liquid ("oil out") at a temperature where the pure compound would normally crystallize.[4]
-
Solution: Consider a preliminary purification step. If the impurities are significantly different in polarity, a simple column chromatography pass might be effective. Alternatively, a pre-wash of the crude solid with a solvent in which the desired product is sparingly soluble but the impurities are soluble can help.
-
-
Rapid Cooling: Cooling the solution too quickly can lead to supersaturation at a temperature above the compound's melting point.[4]
-
Solution: Allow the hot, saturated solution to cool slowly and undisturbed to room temperature before placing it in an ice bath. Insulating the flask can promote slower cooling.[4]
-
-
Inappropriate Solvent: The boiling point of the solvent may be too high relative to the melting point of 2-acetamidoacetophenone.
-
Solution: Select a solvent with a lower boiling point. Reheat the solution to dissolve the oil, add more hot solvent to lower the saturation point, and then allow it to cool more slowly.[4]
-
-
Inducing Crystallization: Sometimes, spontaneous nucleation is slow.
-
Solution: Try to induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal of pure 2-acetamidoacetophenone.[4]
-
Issue 3: Colored Impurities Persist in the Final Product
Symptom: The final crystalline product retains a noticeable color (e.g., yellow, brown), indicating the presence of impurities.
Probable Causes & Solutions:
-
Colored Byproducts: The synthesis of 2-acetamidoacetophenone, often via Friedel-Crafts acylation of acetanilide, can produce colored byproducts.[5][6]
-
Solution 1 (Activated Charcoal): Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb many colored impurities. Use sparingly, as it can also adsorb the desired product. Heat the solution with the charcoal for a few minutes, then remove the charcoal via hot gravity filtration.[2]
-
Solution 2 (Column Chromatography): If recrystallization is insufficient, column chromatography is a highly effective method for separating colored impurities.[7][8] A silica gel stationary phase is commonly used.[8] The choice of eluent (mobile phase) will depend on the polarity of the impurities relative to the product.
-
Issue 4: Purity by NMR or Melting Point is Not as Expected
Symptom: Analytical data (e.g., ¹H NMR, ¹³C NMR, melting point) of the purified product indicates the presence of impurities.
Probable Causes & Solutions:
-
Incomplete Removal of Starting Materials or Reagents: Unreacted starting materials (e.g., acetanilide) or reagents from the synthesis may co-crystallize with the product.
-
Solvent Trapped in Crystals: Solvent molecules can become trapped within the crystal lattice during rapid crystal growth.
-
Solution: Ensure the crystals are thoroughly dried under vacuum after filtration. If the issue persists, re-dissolve the crystals in a minimal amount of hot solvent and allow them to recrystallize more slowly.
-
-
Isomeric Impurities: Depending on the synthetic route, isomeric impurities (e.g., 4-acetamidoacetophenone) might be present.
Frequently Asked Questions (FAQs)
Q1: What is the expected melting point of pure 2-acetamidoacetophenone?
While specific data for 2-acetamidoacetophenone can vary, related acetamidoacetophenone isomers have distinct melting points. For instance, 3'-acetamidoacetophenone has a melting point of 127-130 °C[10], and 4'-acetamidoacetophenone melts at 166-170 °C[11]. A sharp melting point range close to the literature value for your specific isomer is a good indicator of purity. A broad or depressed melting point suggests the presence of impurities.
Q2: What are the best solvents for recrystallizing 2-acetamidoacetophenone?
The ideal solvent is one in which 2-acetamidoacetophenone is highly soluble at elevated temperatures and poorly soluble at lower temperatures.[2] Ethanol is a commonly used solvent for recrystallizing acetophenone derivatives.[2][4] A mixed solvent system, such as ethanol-water or dichloromethane-hexanes, can also be effective.[4] It is always recommended to perform small-scale solubility tests to determine the optimal solvent or solvent system for your specific crude product.[2]
Q3: How can I use column chromatography to purify 2-acetamidoacetophenone?
Column chromatography is an excellent technique for purifying 2-acetamidoacetophenone, especially when dealing with impurities of similar solubility.[7][8]
-
Stationary Phase: Silica gel is the most common choice.[8]
-
Mobile Phase (Eluent): The choice of eluent is critical and should be determined by running thin-layer chromatography (TLC) first. A good starting point for a moderately polar compound like 2-acetamidoacetophenone would be a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane. The goal is to find a solvent system where the desired compound has an Rf value of approximately 0.2 to 0.3.[8]
-
Procedure: A slurry of silica gel in the initial eluent is packed into a column. The crude product is dissolved in a minimal amount of solvent and loaded onto the top of the column. The eluent is then passed through the column, and fractions are collected.[12] The composition of the collected fractions can be monitored by TLC to identify those containing the pure product.
Q4: What are the key signals to look for in the ¹H NMR spectrum of pure 2-acetamidoacetophenone?
The ¹H NMR spectrum is a powerful tool for assessing purity. For 2-acetamidoacetophenone, you would expect to see:
-
A singlet for the methyl protons of the acetyl group (-COCH₃).
-
A singlet for the methyl protons of the acetamido group (-NHCOCH₃).
-
A set of multiplets in the aromatic region corresponding to the protons on the benzene ring.
-
A broad singlet for the amide proton (-NH-). The integration of these signals should correspond to the number of protons in each environment. The absence of unexpected peaks is indicative of high purity.[13]
Q5: My product appears to be an oil at room temperature. Is this normal?
While 2-acetamidoacetophenone is typically a solid, some related compounds like 2'-aminoacetophenone can be a yellow liquid or a low-melting solid (melting point ~20 °C).[14] It is crucial to confirm the identity and expected physical state of your target molecule. If you expect a solid and have an oil, it is likely due to a high concentration of impurities depressing the melting point.[4]
Visualizing the Purification Workflow
The following diagram illustrates a typical decision-making process for the purification of 2-acetamidoacetophenone.
Caption: Decision workflow for purifying 2-acetamidoacetophenone.
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
This protocol provides a general procedure for the recrystallization of 2-acetamidoacetophenone from a single solvent like ethanol.
-
Dissolution: In an Erlenmeyer flask, place the crude 2-acetamidoacetophenone and a magnetic stir bar. Add a small volume of the selected solvent (e.g., ethanol). Heat the mixture to the solvent's boiling point while stirring. Continue to add small portions of the hot solvent until the solid has just dissolved.[2]
-
(Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Pre-heat a gravity filtration setup (funnel and fluted filter paper) by pouring a small amount of the hot, pure solvent through it. Filter the hot solution containing the dissolved product into a clean, pre-warmed Erlenmeyer flask to remove any insoluble impurities (and charcoal, if used).[2]
-
Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature.[4]
-
Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[3][4]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[4]
-
Drying: Dry the purified crystals under vacuum or by air drying to remove all traces of solvent.
Protocol 2: Flash Column Chromatography
This protocol outlines a general procedure for purification using flash column chromatography.
-
Solvent Selection: Use TLC to determine an appropriate solvent system (e.g., a hexane/ethyl acetate mixture) that gives a retention factor (Rf) of ~0.2-0.3 for 2-acetamidoacetophenone.[8]
-
Column Packing: Clamp a chromatography column vertically. Add a small plug of cotton or glass wool to the bottom. Fill the column with the chosen eluent. Slowly add silica gel as a slurry in the eluent, allowing it to settle into a uniform bed without air bubbles.
-
Sample Loading: Dissolve the crude 2-acetamidoacetophenone in a minimal amount of the eluent or a slightly more polar solvent. Carefully add this solution to the top of the silica gel bed.
-
Elution: Open the stopcock and begin to collect the eluent (fractions) as it passes through the column. Maintain a constant level of eluent above the silica gel bed to prevent the column from running dry. Gentle air pressure can be applied to the top of the column to speed up the process ("flash" chromatography).[12]
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC.
-
Isolation: Combine the fractions that contain the pure product. Remove the solvent using a rotary evaporator to yield the purified 2-acetamidoacetophenone.
Caption: Step-by-step workflow for column chromatography.
References
- Optimizing solvent systems for the recrystallization of 2'-Aminoacetophenone - Benchchem.
- 2'-Aminoacetophenone | C8H9NO | CID 11086 - PubChem.
- Preventing "oiling out" during recrystallization of acetophenone deriv
- 2'-Aminoacetophenone spectroscopic d
- Column chrom
- Column Chromatography in Pharmaceutical Analysis - Research and Reviews.
- 4 -Acetamidoacetophenone 97 2719-21-3 - Sigma-Aldrich.
- Applications of Friedel–Crafts reactions in total synthesis of n
- Synthesis of p-acetamidoacetophenone - PrepChem.com.
- EAS Reactions (3)
- 3'-Acetamidoacetophenone | 7463-31-2 - ChemicalBook.
- Application Notes and Protocols: Recrystallization of Acetophenone 2,4-Dinitrophenylhydrazone using Ethanol - Benchchem.
- Column Chrom
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Technical Support Center: Industrial Scale Production of n-Phenacylacetamide
Welcome to the Technical Support Center for the industrial-scale production of n-phenacylacetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing and purifying this key chemical intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to address specific challenges you may encounter during your process development and manufacturing campaigns.
Section 1: Synthesis and Reaction Optimization
The industrial synthesis of n-phenacylacetamide typically involves the N-acylation of acetamide with a phenacyl halide, most commonly 2-chloroacetophenone (phenacyl chloride). While seemingly straightforward, this reaction presents several challenges at scale, including controlling exotherms, minimizing side-product formation, and ensuring complete conversion.
Frequently Asked Questions (FAQs): Synthesis
Q1: What is the most common industrial route for n-phenacylacetamide synthesis?
A1: The most prevalent method is the reaction of 2-chloroacetophenone with acetamide. This is a nucleophilic substitution reaction where the nitrogen atom of acetamide displaces the chlorine atom of 2-chloroacetophenone. The reaction is typically carried out in a suitable solvent and may be facilitated by a base to neutralize the hydrochloric acid byproduct.
Q2: What are the critical process parameters to control during the synthesis?
A2: Temperature, reactant stoichiometry, and mixing efficiency are paramount. The reaction is often exothermic, necessitating careful temperature control to prevent runaway reactions and the formation of degradation products. A precise molar ratio of reactants is crucial to avoid issues with unreacted starting materials or the formation of diadducts.[1] Efficient mixing ensures uniform reaction conditions and heat distribution, which is critical for process consistency and safety.
Q3: What are common side reactions and how can they be minimized?
A3: A primary challenge is managing side reactions. Potential byproducts can include those arising from the self-condensation of 2-chloroacetophenone under basic conditions or the hydrolysis of the halide if water is present.[2] To mitigate these, it is essential to use anhydrous solvents and maintain strict temperature control. The slow, controlled addition of the phenacyl halide to the acetamide solution can also help to minimize the formation of unwanted byproducts.[1]
Troubleshooting Guide: Synthesis
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete Reaction: Insufficient reaction time or temperature. | Monitor the reaction progress using in-process controls like HPLC or TLC. Consider a moderate increase in reaction temperature or extending the reaction time, while monitoring for potential product degradation. |
| Side Reactions: Formation of byproducts reduces the yield of the desired product. | Ensure anhydrous conditions to prevent hydrolysis of 2-chloroacetophenone. Add the phenacyl halide dropwise to control the reaction rate and minimize self-condensation. Optimize the stoichiometry of the reactants.[1] | |
| Product Loss During Workup: The product may be lost during extraction or washing steps. | Optimize the pH and choice of extraction solvents to ensure the product remains in the organic phase. Minimize the volume of washing solutions. | |
| Presence of Impurities | Unreacted Starting Materials: Incomplete conversion or improper stoichiometry. | Monitor the reaction for completion. Adjust the molar ratio of reactants; a slight excess of acetamide may be necessary to drive the reaction to completion. During workup, a dilute acid wash can help remove unreacted acetamide.[2] |
| Di-acylated Byproduct: Over-reaction of the product with the starting material. | Use a precise 1:1 molar ratio of the reactants. The controlled, slow addition of 2-chloroacetophenone to the acetamide solution at a controlled temperature is critical.[1] | |
| Reaction Fails to Proceed | Poor Quality of Reagents: Impurities in starting materials can inhibit the reaction. | Use high-purity, anhydrous starting materials and solvents. Verify the quality of reagents using appropriate analytical techniques. |
| Inappropriate Solvent: Reactants may not be sufficiently soluble. | Select a solvent that provides good solubility for both reactants and is inert under the reaction conditions. Polar aprotic solvents are often a good choice. |
Section 2: Purification and Isolation
Purification of n-phenacylacetamide at an industrial scale is most commonly achieved through recrystallization. The choice of solvent is critical to ensure high purity and yield.
Frequently Asked Questions (FAQs): Purification
Q4: What is the recommended method for purifying crude n-phenacylacetamide?
A4: Recrystallization is the most effective and scalable method for purifying n-phenacylacetamide.[1] The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below, allowing for efficient recovery of the purified product upon cooling.[3]
Q5: Which solvents are suitable for the recrystallization of n-phenacylacetamide?
A5: While specific solubility data for n-phenacylacetamide is not extensively published, ethanol is often a good starting point for the recrystallization of acetamide derivatives.[1] A solvent screen using common solvents like isopropanol, ethyl acetate, and toluene, or solvent mixtures such as ethanol/water, can help identify the optimal system.[4][5]
Q6: What is "oiling out" and how can it be prevented during recrystallization?
A6: "Oiling out" occurs when the product separates from the solution as a liquid instead of solid crystals, often because the solution is supersaturated at a temperature above the product's melting point. This can trap impurities. To prevent this, reheat the solution, add a small amount of additional solvent to reduce saturation, and allow for slower cooling.[1]
Troubleshooting Guide: Purification
| Issue | Potential Cause | Suggested Solution |
| Low Recrystallization Yield | Excessive Solvent: Using too much solvent will leave a significant amount of product in the mother liquor. | Use the minimum amount of hot solvent required to fully dissolve the crude product.[1] |
| Incomplete Crystallization: Insufficient cooling time or temperature. | Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.[3] | |
| Washing with an Inappropriate Solvent: Washing crystals with a solvent in which they are soluble. | Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.[6] | |
| Purified Product is Not Pure | Crystallization Occurred Too Quickly: Rapid cooling can trap impurities within the crystal lattice. | Allow the solution to cool slowly and without disturbance.[1] |
| Ineffective Solvent: The chosen solvent may not effectively separate the impurities from the product. | Perform a new solvent screen to find a more suitable solvent or solvent pair.[4] | |
| Highly Impure Crude Material: Recrystallization is most effective for materials that are already relatively pure. | If the crude product is highly impure, consider a preliminary purification step, such as a column chromatography on a smaller scale, or an initial wash to remove major impurities.[1] | |
| No Crystals Form Upon Cooling | Supersaturated Solution: The solution is stable in a supersaturated state. | Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure n-phenacylacetamide. |
| Inappropriate Solvent Choice: The compound is too soluble in the chosen solvent even at low temperatures. | Re-evaluate the solvent choice. An anti-solvent (a solvent in which the product is insoluble but is miscible with the primary solvent) can be added to induce precipitation.[3] |
Section 3: Analytical Methods and Quality Control
Robust analytical methods are essential for monitoring the reaction, assessing the purity of the final product, and identifying any impurities.
Frequently Asked questions (FAQs): Analytical Methods
Q7: What analytical techniques are recommended for monitoring the synthesis of n-phenacylacetamide?
A7: High-Performance Liquid Chromatography (HPLC) is the preferred method for quantitative analysis of reaction progress, allowing for the separation and quantification of starting materials, the product, and any byproducts.[7] Thin-Layer Chromatography (TLC) can be used for rapid, qualitative in-process checks.[2]
Q8: How can the purity of the final n-phenacylacetamide product be determined?
A8: A validated, stability-indicating HPLC method is the gold standard for purity assessment.[7] This method should be able to separate the active pharmaceutical ingredient (API) from all potential process-related impurities and degradation products. Purity is typically reported as the area percentage of the main peak.
Q9: What is impurity profiling and why is it important?
A9: Impurity profiling is the identification and quantification of all impurities present in the final product.[8] This is a critical regulatory requirement to ensure the safety and efficacy of the drug substance. It involves using techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) to identify the molecular weights of unknown peaks observed in the HPLC chromatogram.
Experimental Protocol: Stability-Indicating HPLC Method Development
A stability-indicating HPLC method is crucial for resolving n-phenacylacetamide from its potential degradation products.
-
Instrumentation: HPLC system with a UV or Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column is a common starting point.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often effective.
-
Detection: UV detection at a wavelength where n-phenacylacetamide has significant absorbance.
-
Method Validation: The method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[9]
Section 4: Stability and Degradation
Understanding the stability of n-phenacylacetamide is critical for determining appropriate storage conditions and shelf-life.
Frequently Asked Questions (FAQs): Stability
Q10: What are forced degradation studies and why are they necessary?
A10: Forced degradation studies, or stress testing, involve subjecting the drug substance to harsh conditions (e.g., acid, base, oxidation, heat, light) to accelerate its decomposition.[2] These studies are essential for identifying potential degradation products and establishing the degradation pathways.[10] This information is used to develop a stability-indicating analytical method.[11]
Q11: What are the likely degradation pathways for n-phenacylacetamide?
A11: Based on its chemical structure, n-phenacylacetamide may be susceptible to hydrolysis of the amide bond under acidic or basic conditions, leading to the formation of phenacylamine and acetic acid. The ketone functionality could also be a site for other reactions. Photostability should also be evaluated as aromatic ketones can be light-sensitive.[2]
Q12: How should the stability of n-phenacylacetamide be formally evaluated?
A12: Formal stability studies should be conducted according to ICH guidelines, where the drug substance is stored under specified long-term and accelerated temperature and humidity conditions. Samples are pulled at predetermined time points and analyzed using a validated stability-indicating method to monitor for any changes in purity and impurity profiles.
Protocol: Forced Degradation Study
-
Acid Hydrolysis: Dissolve n-phenacylacetamide in a solution of 0.1 M HCl and heat at a controlled temperature (e.g., 60 °C) for a set period.
-
Base Hydrolysis: Dissolve n-phenacylacetamide in a solution of 0.1 M NaOH and maintain at room temperature or slightly elevated temperature.
-
Oxidative Degradation: Treat a solution of n-phenacylacetamide with a dilute solution of hydrogen peroxide (e.g., 3%).
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 105 °C).[2]
-
Photostability: Expose the solid drug substance and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
-
Analysis: Analyze the stressed samples by HPLC against a control sample to identify and quantify any degradation products.
Section 5: Visualizations
Diagrams
Caption: General workflow for the synthesis and purification of n-phenacylacetamide.
Caption: Decision tree for troubleshooting low yield in n-phenacylacetamide synthesis.
References
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-
G. S. S. S. N. K. Devarakonda, S. N. M. O. M. M. D. B. G. R. G. V. R. P. (2019). New N-phenylacetamide-incorporated 1,2,3-triazoles: [Et3NH][OAc]-mediated efficient synthesis and biological evaluation. National Institutes of Health. [Link]
- BenchChem. (2025). Technical Support Center: Synthesis of N-Benzylacetoacetamide. BenchChem.
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SIELC Technologies. (n.d.). Separation of N-(3-((Phenylamino)sulphonyl)phenyl)acetamide on Newcrom R1 HPLC column. SIELC Technologies. [Link]
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University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. University of Rochester. [Link]
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ResearchGate. (n.d.). Isolated yields for the synthesis of N-(phenyl)-phenylacetamide using the recirculation method. ResearchGate. [Link]
- BenchChem. (2025). A Comparative Guide to the Validation of N-Benzylacetoacetamide Purity by HPLC Analysis. BenchChem.
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University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Recrystallization-1.pdf. UCLA. [Link]
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Reddit. (2024, January 13). What's the best solvent to remove these crystals and recrystallize it? r/chemistry. [Link]
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ResearchGate. (n.d.). Synthesis of 2-chloro-N-(substituted)phenylacetamide and 2-amino-2-(4-(2-oxo-2-((substituted) phenylamino) ethoxy)phenyl) acetic acid; (12a–c). ResearchGate. [Link]
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Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. [Link]
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Organic Chemistry at CU Boulder. (2013, September 9). Recrystallization [Video]. YouTube. [Link]
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Bhaskar, R., Ola, M., Agnihotri, V., Chavan, A., & Girase, H. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 149-155. [Link]
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Waters Corporation. (n.d.). Utilizing UPLC-MS for Conducting Forced Degradation Studies. Waters Corporation. [Link]
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Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]
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Missioui, H., et al. (2022). 2-Chloro-N-(4-hydroxyphenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 11), 1143–1146. [Link]
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Omar, R. S., et al. (2021). Facile one-pot, three-component synthesis of novel fused 4H-pyrans incorporating 2-phenoxy-N-phenylacetamide. Arkivoc, 2021(10), 1-14. [Link]
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Gowda, B. T., et al. (2008). 2-Chloro-N-phenylacetamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 6), o1088. [Link]
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Kłopotowska, D., et al. (2020). On the Stability and Degradation Pathways of Venetoclax under Stress Conditions. Molecules, 25(14), 3147. [Link]
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Reddy, G. S., et al. (2012). Identification, Isolation, and Characterization of a New Degradation Impurity in Nafcillin Sodium. Scientia Pharmaceutica, 80(3), 639–651. [Link]
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SEE Forge. (2024, October 23). 12 Challenges in Pharmaceutical Manufacturing. SEE Forge. [Link]
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Valero, F., et al. (2021). Production of Bulk Chemicals with Biocatalysis: Drivers and Challenges Reflected in Recent Industrial Granted Patents (2015–2020). Catalysts, 11(3), 392. [Link]
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Catanzaro, M., et al. (2020). HPLC-Based Analysis of Impurities in Sapropterin Branded and Generic Tablets. Molecules, 25(7), 1649. [Link]
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Sure, P. K., et al. (2024). Current Status and Challenges in the Commercial Production of Polyhydroxyalkanoate-Based Bioplastic: A Review. Polymers, 16(16), 2200. [Link]
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Kłopotowska, D., et al. (2020). On the Stability and Degradation Pathways of Venetoclax under Stress Conditions. Molecules, 25(14), 3147. [Link]
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Papathanasiou, M. M., et al. (2021). Emerging Challenges and Opportunities in Pharmaceutical Manufacturing and Distribution. Pharmaceutics, 13(3), 364. [Link]
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Effect of reaction conditions on n-(2-Oxo-2-phenylethyl)acetamide formation
Welcome to the technical support center for the synthesis of N-(2-oxo-2-phenylethyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding to optimize your reaction conditions and achieve high-yield, high-purity synthesis of this valuable compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
A1: There are two main, reliable methods for the synthesis of this compound:
-
Route A: Nucleophilic Substitution of 2-Bromoacetophenone. This is a direct approach involving the reaction of 2-bromoacetophenone with acetamide. The amide nitrogen acts as a nucleophile, displacing the bromide.
-
Route B: Acetylation of 2-Aminoacetophenone. This method involves the acylation of 2-aminoacetophenone (or its hydrochloride salt) using an acetylating agent like acetic anhydride or acetyl chloride.[1]
Q2: Which synthetic route is preferable?
A2: The choice of route depends on the availability of starting materials, safety considerations, and desired scale.
-
Route A is often simpler in terms of the number of steps if 2-bromoacetophenone is readily available. However, 2-bromoacetophenone is a potent lachrymator and requires careful handling in a well-ventilated fume hood.[2]
-
Route B is a good alternative if 2-aminoacetophenone is more accessible. The reaction is generally straightforward, but care must be taken to control the stoichiometry to avoid potential side reactions.
Q3: What is a common method for preparing the 2-aminoacetophenone precursor?
A3: 2-Aminoacetophenone hydrochloride can be synthesized from phenacyl bromide via the Delépine reaction.[3][4] This involves reacting phenacyl bromide with hexamethylenetetramine to form a quaternary ammonium salt, which is then hydrolyzed with concentrated hydrochloric acid in ethanol.[3]
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is the most common and effective method for monitoring the reaction progress. A suitable mobile phase, such as a mixture of ethyl acetate and hexane, can be used to separate the starting materials from the product. Staining with potassium permanganate or visualization under UV light can be used to identify the spots.
Q5: What are the expected spectroscopic characteristics of this compound?
A5: While specific spectra should be run for each synthesized batch, you can generally expect the following:
-
¹H NMR: Signals corresponding to the acetyl methyl protons, the methylene protons adjacent to the carbonyl and amide groups, and the aromatic protons of the phenyl ring.
-
¹³C NMR: Resonances for the two carbonyl carbons (ketone and amide), the methylene carbon, the acetyl methyl carbon, and the aromatic carbons.
-
IR Spectroscopy: Characteristic absorption bands for the N-H bond of the amide, the C=O stretching of the ketone and the amide, and aromatic C-H bonds.[5]
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound.
Issue 1: Low or No Product Yield
| Symptom | Probable Cause(s) | Troubleshooting Steps & Scientific Rationale |
| TLC analysis shows only starting material. | 1. Insufficient reaction temperature. | Action: Gradually increase the reaction temperature in increments of 10°C. Rationale: Many organic reactions have an activation energy barrier that must be overcome. Insufficient thermal energy can lead to a very slow or stalled reaction. |
| 2. Inactive reagents. | Action: Verify the purity and integrity of your starting materials. Use freshly opened or properly stored reagents. Rationale: 2-Bromoacetophenone can degrade over time. Acetamide can absorb moisture, which can interfere with the reaction. | |
| 3. Inappropriate solvent. | Action: Ensure you are using a solvent that can dissolve the reactants and is suitable for the reaction temperature. For the reaction of 2-bromoacetophenone with acetamide, a polar aprotic solvent like DMF or acetonitrile can be effective. | |
| A complex mixture of spots on TLC with little product. | 1. Reaction temperature is too high. | Action: Lower the reaction temperature. Consider starting the reaction at room temperature and gently heating if necessary. Rationale: Excessive heat can lead to decomposition of the starting materials or product, resulting in multiple side products. |
| 2. Incorrect stoichiometry. | Action: Carefully re-calculate and measure the molar equivalents of your reactants. For the acetylation of 2-aminoacetophenone, using a slight excess of the amine can sometimes prevent di-acetylation if that is a concern. |
Issue 2: Presence of Impurities in the Crude Product
| Symptom | Probable Cause(s) | Troubleshooting Steps & Scientific Rationale |
| A persistent impurity with a similar Rf to the product. | 1. Unreacted starting material. | Action: If the impurity is a starting material, try extending the reaction time or slightly increasing the temperature. Rationale: The reaction may not have gone to completion. |
| 2. Formation of a side product. | Action: Optimize the reaction conditions (temperature, reaction time, stoichiometry) to minimize the formation of the side product. For purification, consider column chromatography with a carefully selected eluent system to improve separation.[6] Recrystallization from a suitable solvent system (e.g., ethanol/water) can also be effective.[6] | |
| The product is discolored (e.g., yellow or brown). | 1. Decomposition due to excessive heat. | Action: Lower the reaction temperature and shorten the reaction time if possible. Rationale: Many organic compounds are sensitive to heat and can decompose to form colored impurities. |
| 2. Air oxidation. | Action: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Rationale: The amino group in 2-aminoacetophenone can be susceptible to oxidation. | |
| 3. Residual acid or base from workup. | Action: Ensure thorough washing of the organic layer during the workup to remove any residual acid or base. |
Experimental Protocols
Protocol 1: Synthesis via Nucleophilic Substitution of 2-Bromoacetophenone
Safety Precaution: 2-Bromoacetophenone is a lachrymator and should be handled with extreme care in a certified fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve acetamide (1.1 equivalents) in a suitable solvent such as acetonitrile or DMF.
-
Addition of Reactant: To the stirring solution, add 2-bromoacetophenone (1.0 equivalent).
-
Reaction: Heat the reaction mixture to a moderate temperature (e.g., 60-80°C) and monitor the progress by TLC. The reaction time will vary depending on the temperature and solvent used.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. If not, the solvent can be removed under reduced pressure. The crude product is then typically partitioned between an organic solvent (like ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[6]
Protocol 2: Synthesis via Acetylation of 2-Aminoacetophenone
-
Reaction Setup: Dissolve 2-aminoacetophenone (1.0 equivalent) in a suitable solvent such as chloroform or dichloromethane in a round-bottom flask.[1] If starting from the hydrochloride salt, a base (e.g., triethylamine or pyridine, 1.1 equivalents) should be added to neutralize the acid.
-
Addition of Acetylating Agent: Cool the solution in an ice bath and slowly add acetic anhydride (1.1 equivalents) or acetyl chloride (1.1 equivalents) dropwise with stirring.[1]
-
Reaction: Allow the reaction to stir at room temperature and monitor its progress by TLC. The reaction is often complete within a few hours.
-
Workup: Quench the reaction by adding water. Separate the organic layer and wash it successively with a dilute acid solution (e.g., 1M HCl) if a basic catalyst was used, followed by a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography as described in Protocol 1.[6]
Visualizing the Workflow
Synthesis Workflow
Caption: General synthetic workflows for this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common synthesis issues.
References
-
ResearchGate. (2025). Microwave-assisted synthesis, structural elucidation and biological assessment of 2-(2-acetamidophenyl)-2-oxo-N phenyl acetamide and N-(2-(2-oxo-2(phenylamino)acetyl)phenyl)propionamide derivatives. Retrieved January 14, 2026, from [Link]
- Google Patents. (n.d.). US2753376A - Preparation of aminoacetophenones.
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Organic Syntheses. (n.d.). the preparation of indazoles via metal free intramolecular electrophilic amination of 2-aminophenyl ketoximes. Retrieved January 14, 2026, from [Link]
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ResearchGate. (2022). Reactions of N‐(2‐oxo‐2‐phenylethyl)‐β‐lactams 9 in the presence of.... Retrieved January 14, 2026, from [Link]
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PubMed Central. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Retrieved January 14, 2026, from [Link]
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ResearchGate. (n.d.). 2-Bromoacetophenone. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (n.d.). On the Reaction of N-Bromoacetamide with Olefins. Preparation and Chemistry of 2-Bromo-N-Bromoacetimidates, a New Class of Compounds. Retrieved January 14, 2026, from [Link]
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PrepChem.com. (n.d.). Synthesis of (+)-N-(1-phenylethyl)acetamide. Retrieved January 14, 2026, from [Link]
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MDPI. (n.d.). N-{2-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamide. Retrieved January 14, 2026, from [Link]
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Organic Syntheses. (n.d.). Acetamide, N-bromo-. Retrieved January 14, 2026, from [Link]
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IRE Journals. (2020). Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. Retrieved January 14, 2026, from [Link]
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thevespiary.org. (2018). Synthesis of N-(1,1-Dimethyl-2-phenylethyl)acetamide. Retrieved January 14, 2026, from [Link]
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Indian Journal of Pharmaceutical Education and Research. (2025). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Retrieved January 14, 2026, from [Link]
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NIST WebBook. (n.d.). Acetamide, N-(2-phenylethyl)-. Retrieved January 14, 2026, from [Link]
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ResearchGate. (n.d.). (a) Effect of temperature on oxygenated product yields and selectivity of acetic acid. Reaction conditions. Retrieved January 14, 2026, from [Link]
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NIH. (2022). Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. Retrieved January 14, 2026, from [Link]
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PubChem. (n.d.). N-(2-hydroxy-2-phenylethyl)acetamide | C10H13NO2 | CID 270963. Retrieved January 14, 2026, from [Link]
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Chemsrc. (n.d.). N-(2-Phenylethyl)acetamide | CAS#:877-95-2. Retrieved January 14, 2026, from [Link]
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patentimages.storage.googleapis.com. (n.d.). Synthesis of 2-amino-N-[1-(2-pyridinyl)-2-phenylethyl]acetamide dihydrochloride. Retrieved January 14, 2026, from [Link]
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Technical Support Center: Column Chromatography for the Purification of N-Phenacylacetamide
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of n-phenacylacetamide via column chromatography. It addresses common challenges and frequently asked questions to empower you to troubleshoot and optimize your separation effectively.
Introduction: The Chromatographic Challenge of N-Phenacylacetamide
N-phenacylacetamide possesses a molecular structure with both a polar amide group and a moderately polar ketone functionality, contrasted by a non-polar phenyl ring. This amphiphilic nature can present unique challenges during silica gel chromatography, such as peak tailing and co-elution with impurities of similar polarity. This guide provides a systematic approach to overcoming these hurdles.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the purification of n-phenacylacetamide on a silica gel column?
A good starting point for the purification of n-phenacylacetamide on silica gel is a mixture of hexane and ethyl acetate. Based on the purification of structurally related compounds, a common starting ratio is in the range of 70:30 to 50:50 (Hexane:Ethyl Acetate) . It is crucial to first determine the optimal solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of approximately 0.2-0.4 for n-phenacylacetamide to ensure good separation on the column.[1]
Q2: How can I visualize n-phenacylacetamide on a TLC plate?
Since n-phenacylacetamide is a colorless compound, visualization requires specific techniques. The presence of a phenyl ring and a conjugated ketone system makes it UV-active. Therefore, the primary method of visualization is by using a UV lamp at 254 nm, where it will appear as a dark spot on a fluorescent green background.[2] For confirmation, or if the compound is not sufficiently UV-active, a potassium permanganate (KMnO4) stain can be used, which reacts with the ketone and amide functional groups.
Q3: My purified n-phenacylacetamide is an oil, but I expected a solid. What should I do?
An oily appearance after purification often indicates the presence of residual solvent or impurities. Ensure that the collected fractions have been thoroughly dried under high vacuum using a rotary evaporator. If the product remains oily, it is advisable to re-purify the material. This may involve performing the column chromatography again with a shallower solvent gradient or considering recrystallization as a final purification step.
Q4: Is n-phenacylacetamide stable on silica gel?
While amides and ketones are generally stable on silica gel, the acidic nature of the silica surface can sometimes cause degradation of sensitive molecules. To assess the stability of your compound, you can perform a 2D TLC.[3] Spot your crude material in one corner of a square TLC plate, run the plate in one direction, then turn it 90 degrees and run it again in a different solvent system. If the compound is stable, the spot will remain on the diagonal. If degradation occurs, new spots will appear off the diagonal.[3]
Troubleshooting Guide
This section addresses specific problems you may encounter during the column chromatography of n-phenacylacetamide.
Problem 1: Poor Separation - Product and Impurities Elute Together
Poor separation is a common issue and can stem from several factors.
-
Incorrect Solvent System: The polarity of your mobile phase may be too high, causing all compounds to travel quickly with the solvent front, or too low, resulting in all compounds remaining at the origin.
-
Solution: Re-evaluate your solvent system using TLC. Test a range of polarities, for instance, starting with 90:10 Hexane:Ethyl Acetate and gradually increasing the proportion of ethyl acetate. The ideal system will show clear separation between the spot for n-phenacylacetamide and any impurities.
-
-
Column Overloading: Applying too much crude material to the column can lead to broad bands that overlap.
-
Solution: As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel. For a difficult separation, use a smaller load.
-
-
Improper Column Packing: An unevenly packed column with channels or cracks will lead to a non-uniform flow of the mobile phase and poor separation.
-
Solution: Ensure your silica gel is packed as a uniform slurry and that there are no air bubbles. Gently tap the column as the silica settles to promote even packing.
-
Problem 2: Peak Tailing - The Product Elutes Over Many Fractions
Peak tailing, where the spots on a TLC or bands on a column appear elongated, is often observed with polar compounds like n-phenacylacetamide. This is typically due to strong interactions with the acidic silanol groups on the silica surface.
-
Solution 1: Add a Polar Modifier: Adding a small amount (0.1-1%) of a polar solvent like methanol or a basic modifier like triethylamine to your eluent can help to mitigate these interactions and improve peak shape. Triethylamine is particularly useful for neutralizing the acidic sites on the silica gel.
-
Solution 2: Use a Different Stationary Phase: If peak tailing persists, consider using a less acidic stationary phase, such as neutral alumina.
Problem 3: The Compound Won't Elute from the Column
If n-phenacylacetamide remains at the top of the column even with a highly polar solvent system, it may be due to insolubility or very strong adsorption.
-
Solution 1: Gradient Elution: Start with a non-polar solvent system and gradually increase the polarity by slowly increasing the proportion of the more polar solvent (e.g., ethyl acetate). This will help to first elute non-polar impurities and then mobilize your target compound.
-
Solution 2: Check Solubility: Ensure your crude material is fully dissolved before loading it onto the column. If it precipitates at the top of the column, it will not elute properly. You may need to use a stronger, more polar solvent to initially dissolve the sample, but use a minimal amount to avoid compromising the separation. This is known as "wet loading".[4] Alternatively, "dry loading," where the sample is adsorbed onto a small amount of silica gel before being added to the column, is a highly effective technique.[4]
Experimental Protocols & Visualizations
Protocol 1: TLC Analysis for Solvent System Optimization
-
Dissolve a small amount of the crude n-phenacylacetamide in a volatile solvent like dichloromethane or ethyl acetate.
-
On a silica gel TLC plate, draw a faint pencil line about 1 cm from the bottom (the baseline).
-
Using a capillary tube, spot the dissolved crude material onto the baseline.
-
Prepare a developing chamber with a small amount of your chosen solvent system (e.g., 70:30 Hexane:Ethyl Acetate).
-
Place the TLC plate in the chamber, ensuring the solvent level is below the baseline, and cover the chamber.
-
Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Visualize the spots under a UV lamp (254 nm) and circle them with a pencil.
-
Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).
-
Adjust the solvent system polarity until the Rf of the desired product is between 0.2 and 0.4.
Table 1: Recommended Starting Conditions for Column Chromatography of N-Phenacylacetamide
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard, cost-effective, and suitable for compounds of moderate polarity. |
| Mobile Phase | Hexane:Ethyl Acetate (Gradient) | Start with a low polarity (e.g., 90:10) and gradually increase to a higher polarity (e.g., 50:50). |
| Column Dimensions | 20:1 to 40:1 ratio of silica to crude material (by weight) | Ensures sufficient separation capacity. |
| Loading Technique | Dry Loading | Recommended for optimal band sharpness and separation, especially if the compound has limited solubility in the mobile phase. |
Diagram 1: Troubleshooting Workflow for Poor Separation
Caption: A logical workflow for troubleshooting poor separation in column chromatography.
Diagram 2: The Principle of Normal Phase Column Chromatography
Caption: Separation based on differential polarity interactions.
References
- BenchChem. (n.d.). Technical Support Center: Purification of Crude 2',6'-Difluoroacetophenone. Retrieved January 14, 2026, from a relevant BenchChem technical document.
- Royal Society of Chemistry. (n.d.). Supporting Information.
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography. Retrieved January 14, 2026, from [Link]
- BenchChem. (n.d.). How to increase the purity of synthesized N-(2-hydroxyethyl)-2-phenylacetamide. Retrieved January 14, 2026, from a relevant BenchChem technical document.
- MDPI. (n.d.). Synthetic Access to Aromatic α-Haloketones.
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved January 14, 2026, from [Link]
-
Biotage. (2023, January 19). Using TLC to Scout Flash Chromatography Solvents. Retrieved January 14, 2026, from [Link]
-
Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. Retrieved January 14, 2026, from [Link]
-
Reddit. (2016, January 16). Column Chromatography: Amides. Retrieved January 14, 2026, from [Link]
- Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved January 14, 2026, from a relevant Organic Syntheses procedure.
- BenchChem. (n.d.). Technical Support Center: Column Chromatography Techniques for Diphenylacetaldehyde Purification. Retrieved January 14, 2026, from a relevant BenchChem technical document.
Sources
Validation & Comparative
A Senior Application Scientist's Guide to Phenacylating Agents in Organic Synthesis
Introduction: The Strategic Role of Phenacylation
In the landscape of organic synthesis, the strategic modification of functional groups is paramount to achieving target molecules with desired properties. Phenacylation, the introduction of a phenacyl group (PhC(O)CH₂-), is a robust and versatile tool employed for several critical purposes. Primarily, it serves as a reliable method for the protection of carboxylic acids, phenols, and thiols.[1] The resulting phenacyl esters or ethers are crystalline solids, which historically aided in the isolation and characterization of organic acids.[2] Beyond protection, phenacylation is a key derivatization technique in analytical chemistry, particularly for enhancing the ultraviolet (UV) detection of molecules, such as fatty acids, in High-Performance Liquid Chromatography (HPLC).[3][4]
This guide provides a comparative analysis of common phenacylating agents, offering insights into their reactivity, substrate scope, and optimal applications. We will delve into the mechanistic underpinnings of the reaction and provide a validated experimental protocol to empower researchers in drug development and synthetic chemistry to make informed decisions for their specific applications.
The Phenacylation Reaction: A Mechanistic Overview
At its core, phenacylation is a bimolecular nucleophilic substitution (SN2) reaction. The process involves a nucleophile, typically a carboxylate, phenoxide, or thiolate anion, attacking the α-carbon of an α-haloacetophenone (the phenacylating agent). The halide ion is displaced as a leaving group, forming the new ester or ether linkage.
The reaction is typically facilitated by a non-nucleophilic base, which deprotonates the substrate (e.g., a carboxylic acid) to generate the requisite nucleophilic anion. The choice of solvent is also critical, with polar aprotic solvents like acetonitrile or acetone being preferred as they effectively solvate the cation of the base without hindering the nucleophile's access to the electrophilic carbon.
Figure 1: General mechanism for the phenacylation of a carboxylic acid.
Comparative Analysis of Common Phenacylating Agents
The choice of a phenacylating agent is dictated by factors such as the required reactivity, the nature of the substrate, and the intended application of the final product. While phenacyl bromide is the most common reagent, several other derivatives offer unique advantages.
| Phenacylating Agent | Structure | Key Features & Applications | Advantages | Disadvantages |
| Phenacyl Bromide (2-Bromoacetophenone) | C₈H₇BrO | The "workhorse" agent. Widely used for protecting carboxylic acids and derivatizing fatty acids for HPLC analysis.[2][3] | High reactivity, commercially available, well-documented protocols.[5] | Potent lachrymator, requires careful handling.[2] Can be corrosive in the presence of moisture. |
| Phenacyl Chloride (2-Chloroacetophenone) | C₈H₇ClO | An alternative to phenacyl bromide. Used in the synthesis of various heterocyclic compounds. | Generally less expensive than the bromide analog. | Less reactive than phenacyl bromide due to chloride being a poorer leaving group than bromide.[6] |
| 4-Bromophenacyl Bromide | C₈H₆Br₂O | Primarily used as a derivatization agent for HPLC with UV detection.[7][8] | The additional bromine atom enhances the UV chromophore, leading to greater sensitivity in detection at 254 nm.[7] | Higher molecular weight, may be less reactive in some cases. |
| 4-Methoxyphenacyl Bromide | C₉H₉BrO₂ | The electron-donating methoxy group can alter the stability of the resulting ester, making it useful in specific synthetic strategies. | Can be cleaved under milder conditions compared to standard phenacyl esters. | Less commonly used, may be more expensive. |
Expert Insights on Reactivity: The enhanced reactivity of α-halo ketones like phenacyl bromide is a classic example of anchimeric assistance. The adjacent carbonyl group stabilizes the SN2 transition state by delocalizing the developing negative charge on the nucleophile and the leaving group through its π-system. This electronic effect outweighs the minor steric hindrance of the benzoyl group, making phenacyl halides significantly more reactive than simple alkyl halides like methyl iodide with many nucleophiles.[9] Phenacyl bromide is generally more reactive than phenacyl chloride because bromide is a better leaving group, a consequence of the weaker C-Br bond compared to the C-Cl bond and the greater stability of the bromide anion in solution.[6]
Experimental Design & Protocol: Phenacylation of Carboxylic Acids
This section provides a robust, self-validating protocol for the preparation of phenacyl esters, a common application in both synthesis and analysis. We will use hexanoic acid as a model substrate and phenacyl bromide as the reagent.
Objective: To convert hexanoic acid into its phenacyl ester for potential use as a protected intermediate or as a standard for HPLC analysis.
Rationale for Experimental Choices:
-
Phenacylating Agent: Phenacyl bromide is selected for its high reactivity, ensuring a rapid and efficient conversion.[10]
-
Base: Triethylamine (TEA) is a non-nucleophilic, organic-soluble base. Its role is to deprotonate the carboxylic acid, forming the hexanoate anion. Being non-nucleophilic, it does not compete with the carboxylate in attacking the phenacyl bromide.[3]
-
Solvent: Acetone is an excellent choice. It is a polar aprotic solvent that readily dissolves the reactants and facilitates the SN2 mechanism. The triethylammonium bromide salt byproduct is poorly soluble in acetone and precipitates, helping to drive the reaction to completion according to Le Châtelier's principle.
-
Phase-Transfer Catalyst (Optional but Recommended): For less soluble carboxylate salts or for scaling up, a phase-transfer catalyst like 18-crown-6 can be employed to enhance the solubility of the carboxylate salt in the organic solvent, thereby accelerating the reaction.[11]
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for the synthesis and purification of a phenacyl ester.
Detailed Step-by-Step Protocol
-
Reagents & Equipment:
-
Hexanoic Acid (1.16 g, 10 mmol)
-
Phenacyl Bromide (1.99 g, 10 mmol)
-
Triethylamine (1.5 mL, 11 mmol)
-
Acetone (50 mL)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
TLC plates (silica gel) and developing chamber
-
Standard workup and purification glassware
-
-
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add hexanoic acid (10 mmol) and acetone (30 mL).
-
Add triethylamine (11 mmol) to the solution and stir for 5 minutes at room temperature.
-
Dissolve phenacyl bromide (10 mmol) in acetone (20 mL) and add this solution dropwise to the reaction mixture over 10 minutes.
-
Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 60°C) for 2 hours.
-
Self-Validation Checkpoint: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 9:1 Hexanes:Ethyl Acetate mobile phase). The reaction is complete upon the disappearance of the phenacyl bromide spot (visualized under UV light).
-
Once complete, cool the reaction mixture to room temperature. The triethylammonium bromide byproduct will precipitate as a white solid.
-
Filter the mixture through a Büchner funnel to remove the salt, washing the solid with a small amount of cold acetone.
-
Transfer the filtrate to a round-bottom flask and remove the acetone under reduced pressure using a rotary evaporator.
-
Redissolve the resulting oil in diethyl ether (50 mL). Wash the ether solution sequentially with 5% aqueous NaHCO₃ solution (2 x 25 mL) to remove any unreacted acid, and then with brine (25 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude phenacyl hexanoate.
-
If necessary, purify the product by flash column chromatography on silica gel.
-
Characterize the final product by NMR and IR spectroscopy to confirm its identity and purity.
-
Applications in Drug Development and Analysis
As a Carboxylic Acid Protecting Group
The phenacyl group is a valuable asset in multistep synthesis, particularly when a carboxylic acid's acidity or nucleophilicity could interfere with subsequent reactions.[1] It is stable to a wide range of conditions but can be selectively removed when needed.
-
Cleavage Conditions: The most common method for deprotection is reductive cleavage using zinc dust in acetic acid.[12] This mild procedure is orthogonal to many other protecting groups. Other methods, such as using sodium hydrogen telluride, have also been reported for facile cleavage under aprotic conditions.[13]
Derivatization for HPLC Analysis
Many biologically important molecules, such as fatty acids, lack a strong UV chromophore, making them difficult to detect at low concentrations using standard HPLC-UV setups.[4] By converting them to their phenacyl or p-bromophenacyl esters, a strong UV-absorbing moiety is introduced, dramatically increasing detection sensitivity.[3][7][8] This allows for the accurate quantification of these compounds in complex biological matrices.[11]
Conclusion
Phenacylating agents, particularly phenacyl bromide and its substituted analogs, are indispensable reagents in modern organic chemistry. Their utility spans from the fundamental protection of functional groups to enabling sensitive analytical measurements crucial for drug development and biochemical studies. Understanding the comparative reactivity and the mechanistic basis of their function allows the discerning scientist to select the optimal reagent and conditions. The protocol provided herein serves as a validated starting point, embodying the principles of rational experimental design for achieving high efficiency and purity in phenacylation reactions.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6259, Phenacyl bromide. Retrieved from [Link]
-
Reid, V., & Bowers, C. (2012). Characterization of Jamaican Agro-Industrial Wastes. Part II, Fatty Acid Profiling Using HPLC: Precolumn Derivatization with Phenacyl Bromide. Journal of the American Oil Chemists' Society, 89(9), 1599-1604. Retrieved from [Link]
-
Javahershenas, R., & Shaabani, A. (2023). Application of phenacyl bromide analogs as a versatile organic intermediate for the synthesis of heterocyclic compounds via multicomponent reactions. Molecular Diversity, 27(5), 2399-2430. Retrieved from [Link]
-
Regueiro, J. A., et al. (1991). HPLC Analysis of Fatty Acids in Wine. American Journal of Enology and Viticulture, 42(3), 279-282. Retrieved from [Link]
-
Huang, X., Xie, L., & Huang, J. (1988). Convenient Synthesis and Facile Cleavage of Phenacyl Esters. Synthetic Communications, 18(10), 1167-1170. Retrieved from [Link]
-
Gloor, M., & Herkenne, P. (2007). Analysis of Phenacylester Derivatives of Fatty Acids from Human Skin Surface Sebum by Reversed-Phase HPLC: Chromatographic Mobility as a Function of Physico-Chemical Properties. Journal of Chromatography B, 859(2), 229-235. Retrieved from [Link]
-
Christie, W. W. (n.d.). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. AOCS Lipid Library. Retrieved from [Link]
-
Javahershenas, R., & Shaabani, A. (2022). Application of phenacyl bromide analogs as a versatile organic intermediate for the synthesis of heterocyclic compounds via multicomponent reactions. Molecular Diversity, 27(5), 2399–2430. Retrieved from [Link]
-
Cowper, R. M., & Davidson, L. H. (1933). Phenacyl bromide. Organic Syntheses, 13, 84. Retrieved from [Link]
-
ron. (2017). Comparing SN2 reaction rate for phenacyl chloride and methyl chloride. Chemistry Stack Exchange. Retrieved from [Link]
-
Quora. (2017). Which is more reactive Acyl chloride or Acyl bromide?. Retrieved from [Link]
-
Rappoport, Z., & Patai, S. (1976). The Reactivity of 2-Bromo-1-phenylethanone (Phenacyl Bromide) toward Nucleophilic Species. Journal of the Chemical Society, Perkin Transactions 2, (8), 902-905. Retrieved from [Link]
-
All about chemistry. (2020, July 5). Protecting Groups for Carboxylic acid [Video]. YouTube. Retrieved from [Link]
-
LibreTexts Chemistry. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]
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A Senior Application Scientist's Guide: N-(2-Oxo-2-phenylethyl)acetamide vs. 2-Bromoacetophenone in Heterocyclic Synthesis
Introduction: Choosing the Right Phenacyl Synthon
In the landscape of organic synthesis, particularly in the construction of nitrogen-, sulfur-, and oxygen-containing heterocycles, α-substituted acetophenones are indispensable building blocks. Among these, 2-bromoacetophenone (phenacyl bromide) and N-(2-oxo-2-phenylethyl)acetamide stand out as two of the most utilized synthons. While structurally similar, the substitution at the α-carbon—a halogen versus an acetamido group—imparts dramatically different chemical personalities, dictating their reactivity, handling, and ultimate synthetic applications.
2-Bromoacetophenone is a classic, highly reactive α-haloketone, prized for its role as a potent electrophilic alkylating agent.[1][2] Its structure contains two electrophilic sites: the α-carbon bearing the bromine leaving group and the carbonyl carbon, making it a versatile precursor for a multitude of condensation reactions.[3] Conversely, this compound represents a more stabilized, less hazardous alternative. The acetamido group modulates the reactivity of the α-position, transforming the molecule from a powerful alkylating agent into a nuanced intermediate, often used when the nitrogen functionality is to be retained or modified in subsequent steps.
This guide provides an in-depth, objective comparison of these two critical reagents. We will dissect their reactivity profiles, explore their comparative performance in the synthesis of key heterocyclic scaffolds, present validated experimental protocols, and contrast their safety profiles to empower researchers, scientists, and drug development professionals in making informed strategic decisions for their synthetic campaigns.
Physicochemical Properties and Reactivity Profile
The choice between these two reagents often begins with a fundamental understanding of their intrinsic properties and the resulting reactivity.
| Property | 2-Bromoacetophenone | This compound |
| IUPAC Name | 2-Bromo-1-phenylethan-1-one | This compound |
| Synonyms | Phenacyl bromide | 2-Acetamidoacetophenone, N-Phenacylacetamide |
| CAS Number | 70-11-1 | 1846-33-9 |
| Molecular Formula | C₈H₇BrO | C₁₀H₁₁NO₂ |
| Molecular Weight | 199.04 g/mol | 177.20 g/mol |
| Appearance | White to yellowish crystalline solid | White to off-white solid |
| Key Feature | Highly reactive α-haloketone | Stable α-acetamido ketone |
| Reactivity | Potent electrophile, alkylating agent | Stable intermediate, masked amine |
| Primary Hazard | Lachrymator , toxic, corrosive | General chemical irritant |
2-Bromoacetophenone: The Potent Electrophile
The synthetic utility of 2-bromoacetophenone is dominated by the presence of the bromine atom alpha to the carbonyl group. This configuration makes it an exceptionally strong electrophile for SN2 reactions. The electron-withdrawing effect of the adjacent carbonyl group polarizes the C-Br bond and stabilizes the transition state of nucleophilic attack, while the bromide ion is an excellent leaving group. This high reactivity is the cornerstone of its widespread use in forming C-N, C-S, and C-O bonds, which are pivotal steps in heterocyclic ring formation.[3][4] However, this reactivity comes at the cost of significant handling challenges; it is a potent lachrymator (tear-producing agent) and is toxic and corrosive.[5][6]
This compound: The Stabilized Intermediate
In contrast, this compound features an acetamido group at the α-position. The amide functionality is a significantly poorer leaving group compared to bromide, rendering the α-carbon far less susceptible to nucleophilic attack. Its utility arises not from acting as an alkylating agent, but rather as a stable precursor that carries a protected nitrogen atom. It is often synthesized from 2-bromoacetophenone via nucleophilic substitution with an amide source. This transformation exchanges high reactivity for high stability and safety, making it an ideal intermediate for multi-step syntheses where the α-acetamido ketone moiety is a desired structural component.
Core Synthetic Applications: A Comparative Analysis
The divergent reactivity of these two synthons is best illustrated by their application in the synthesis of foundational heterocyclic cores.
Synthesis of Thiazoles: The Hantzsch Synthesis
The Hantzsch thiazole synthesis is arguably the most prominent application for α-haloketones.[7] It provides a direct and efficient route to the thiazole ring, a common scaffold in pharmacologically active compounds.[8][9]
-
2-Bromoacetophenone: It is the archetypal substrate for this reaction. The synthesis begins with a rapid SN2 reaction between the sulfur atom of a thioamide (e.g., thiourea) and the α-carbon of 2-bromoacetophenone.[7][10] This is followed by an intramolecular cyclization and subsequent dehydration, driven by the formation of the stable aromatic thiazole ring.[7] The reaction is known for being high-yielding and operationally simple.[8]
-
This compound: This compound is not a direct substrate for the Hantzsch synthesis. The acetamido group lacks the necessary leaving group ability for the initial SN2 step. To be utilized in this context, it would first need to be converted back to an α-haloketone or another activated intermediate, defeating the purpose of its use. This highlights the fundamental difference: 2-bromoacetophenone is a direct reactant, while the acetamido compound is not.
DOT script for Hantzsch Thiazole Synthesis Workflow
Diagram 1: Hantzsch Thiazole Synthesis Workflow. A streamlined representation of the synthesis of 2-amino-4-phenylthiazole using 2-bromoacetophenone and thiourea.
Synthesis of Imidazoles
The imidazole ring is another critical heterocyclic motif in medicinal chemistry.
-
2-Bromoacetophenone: It serves as a key 1,3-bifunctional electrophile. A widely used method involves the condensation of an α-haloketone with formamidine acetate in liquid ammonia to construct the imidazole ring.[11] This approach provides a versatile entry into various substituted imidazoles.[12]
-
This compound: While less common as a starting material for simple imidazoles, it can participate in more complex, multi-component reactions where the acetamido nitrogen becomes part of the final heterocyclic structure or a substituent on it. However, for the direct construction of the imidazole core from fundamental building blocks, the α-haloketone pathway is generally more straightforward and prevalent.
DOT script for Imidazole Synthesis from α-Haloketone
Diagram 2: Imidazole Synthesis from α-Haloketone. A generalized pathway for forming an imidazole ring using 2-bromoacetophenone as the electrophilic precursor.
Synthesis of Pyrroles
While the Paal-Knorr synthesis, the most direct method for pyrroles, requires a 1,4-dicarbonyl compound, α-haloketones are crucial for preparing these precursors.[13][14][15][16]
-
2-Bromoacetophenone: It is not a direct reactant in the Paal-Knorr synthesis but is essential in precursor synthesis. For instance, it can be used to alkylate β-ketoesters or enamines, which are then converted into the required 1,4-dicarbonyl compounds. It also features in the Hantzsch pyrrole synthesis, a related method that reacts α-haloketones with β-ketoesters and ammonia.[2][4]
-
This compound: Its application in pyrrole synthesis is limited and less direct. Its stability and lack of a good leaving group make it unsuitable for the alkylation reactions typically required to build the 1,4-dicarbonyl backbone.
Experimental Protocols and Data
To provide a practical comparison, the following section details a standard, high-yielding protocol using 2-bromoacetophenone and contrasts it with a protocol for the synthesis of its safer acetamido counterpart.
Protocol 1: Hantzsch Synthesis of 2-Amino-4-phenylthiazole
This protocol is adapted from established, high-yield procedures for the Hantzsch thiazole synthesis.[7][8]
Objective: To synthesize 2-amino-4-phenylthiazole from 2-bromoacetophenone and thiourea.
Materials:
-
2-Bromoacetophenone (5.0 mmol, 0.995 g)
-
Thiourea (7.5 mmol, 0.571 g)
-
Methanol (5 mL)
-
5% Aqueous Sodium Carbonate (Na₂CO₃) solution (20 mL)
-
20 mL scintillation vial, stir bar, hot plate, Büchner funnel, and filtration flask.
Procedure:
-
Combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol) in a 20 mL scintillation vial containing a magnetic stir bar.
-
Add 5 mL of methanol to the vial.
-
Heat the mixture with stirring on a hot plate set to approximately 100°C for 30 minutes. The reactants should fully dissolve.
-
Remove the vial from the heat and allow the solution to cool to room temperature.
-
Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% aqueous sodium carbonate solution. Swirl to mix. Causality Note: The initial product is the HBr salt of the thiazole, which is soluble in methanol.[10] Neutralization with a weak base deprotonates the product, causing the neutral, water-insoluble thiazole to precipitate.[7][8]
-
Collect the precipitated solid by vacuum filtration through a Büchner funnel.
-
Wash the filter cake with cold water to remove any inorganic salts.
-
Spread the collected solid on a tared watch glass and allow it to air dry.
-
Determine the mass, percent yield, and melting point of the product.
Expected Results: This reaction is known to be very high-yielding, often approaching 95-99%.[10] The product, 2-amino-4-phenylthiazole, is typically obtained as a pale yellow or off-white solid.
Protocol 2: Synthesis of this compound
Objective: To synthesize the stable acetamido ketone from the reactive bromo ketone.
Materials:
-
2-Bromoacetophenone (10 mmol, 1.99 g)
-
Acetamide (12 mmol, 0.71 g)
-
Potassium Carbonate (K₂CO₃, 15 mmol, 2.07 g)
-
Acetonitrile (50 mL)
-
Round-bottom flask, reflux condenser, magnetic stirrer.
Procedure:
-
In a 100 mL round-bottom flask, suspend 2-bromoacetophenone (10 mmol), acetamide (12 mmol), and potassium carbonate (15 mmol) in 50 mL of acetonitrile.
-
Equip the flask with a reflux condenser and a magnetic stir bar.
-
Heat the mixture to reflux (approx. 82°C) with vigorous stirring for 4-6 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts (KBr and excess K₂CO₃).
-
Wash the filter cake with a small amount of acetonitrile.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure.
-
The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.
Safety and Handling: A Critical Distinction
The most significant practical difference between these two reagents lies in their safety profiles.
| Hazard Profile | 2-Bromoacetophenone | This compound |
| Primary Hazard | Potent Lachrymator and Irritant | General chemical irritant |
| Toxicity | Toxic by inhalation and if swallowed[17] | No specific high toxicity reported |
| Corrosivity | Causes severe skin burns and eye damage[17] | May cause skin/eye irritation |
| Handling | Mandatory use of fume hood . Full PPE including chemical-resistant gloves and safety goggles is required.[6] | Standard laboratory PPE (gloves, goggles) in a well-ventilated area. |
| Regulatory | Hazard Symbol: T (Toxic) | Not classified as highly hazardous |
The use of 2-bromoacetophenone necessitates stringent engineering controls (fume hood) and personal protective equipment to mitigate exposure to its irritating and toxic vapors.[6] In contrast, this compound is a stable, non-lachrymatory solid that presents a significantly lower handling risk, making it a preferable reagent from an occupational health and safety perspective when the synthesis allows for its use.
Conclusion and Strategic Outlook
The choice between 2-bromoacetophenone and this compound is a classic case of balancing reactivity with safety and synthetic strategy.
-
2-Bromoacetophenone is the reagent of choice for direct, high-efficiency cyclocondensation reactions like the Hantzsch thiazole synthesis, where a potent electrophile with a good leaving group is mechanistically required. Its high reactivity is its greatest asset, but it demands rigorous safety precautions due to its lachrymatory and toxic nature.
-
This compound serves as a stable, safe, and easy-to-handle intermediate. Its value lies in synthetic routes where the α-acetamido ketone functionality is either a part of the final molecular target or acts as a protected amine. It is the superior choice when process safety is paramount and the synthetic design can accommodate a less reactive synthon.
Ultimately, the decision is driven by the specific demands of the target molecule. For rapid, direct access to heterocyclic cores requiring a powerful electrophile, 2-bromoacetophenone remains the workhorse. For multi-step syntheses demanding stability, safety, and the introduction of an α-amido moiety, this compound is the strategically sound alternative.
References
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Chem Help Asap. Hantzsch Thiazole Synthesis. [Link]
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Chem Help ASAP. (2020). Hantzsch thiazole synthesis - laboratory experiment. YouTube. [Link]
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Material Safety Data Sheet 2-Bromoacetophenone, 98%. (n.d.). Exposome-Explorer. [Link]
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JETIR. (2019). A SHORT REVIEW ON SYNTHESIS OF IMIDAZOLE DERIVATIVES. [Link]
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Yogi, P., et al. (2015). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Asian Journal of Chemistry, 28(4), 927-932. [Link]
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RGM College Of Engineering and Technology. (2018). Paal–Knorr synthesis of pyrroles. [Link]
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Fine Chemical Manufacturing. (n.d.). The Significance of 2-Bromoacetophenone in Fine Chemical Manufacturing. [Link]
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Al-Zaydi, A. A. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(8), 541-608. [Link]
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Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. [Link]
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Csatayová, K., et al. (2007). Facile Synthesis of Optically Active Imidazole Derivatives. Molecules, 12(11), 2563-2572. [Link]
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da Silva, F. S., et al. (2019). Modular Synthesis of Di- and Trisubstituted Imidazoles from Ketones and Aldehydes: A Route to Kinase Inhibitors. The Journal of Organic Chemistry, 84(24), 16187-16200. [Link]
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Wikipedia. (n.d.). α-Halo ketone. [Link]
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ResearchGate. (n.d.). α-Haloketones as versatile building blocks in organic synthesis. [Link]
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Spectroscopic Validation of n-(2-Oxo-2-phenylethyl)acetamide: A Comparative Guide
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. Synthesis of novel compounds, while foundational, must be followed by rigorous analytical validation to ensure that the prepared molecule is indeed the intended one. This guide provides an in-depth technical comparison for the spectroscopic validation of n-(2-Oxo-2-phenylethyl)acetamide , a compound of interest in various research domains. We will explore the expected spectroscopic signatures of this molecule and contrast them with a potential structural isomer, demonstrating how a multi-technique approach provides unequivocal structural proof.
The Imperative of Structural Validation
The synthesis of a target molecule does not guarantee its identity. Isomerization, rearrangement, or the formation of unexpected byproducts are common challenges in organic synthesis. Spectroscopic techniques provide a non-destructive window into the molecular structure, allowing for the precise mapping of its atomic framework. In the case of this compound, a seemingly straightforward structure, the potential for isomeric confusion necessitates a careful and thorough analytical approach.
To illustrate this, we will compare the expected spectroscopic data of our target compound with that of a plausible isomer: N-phenyl-2-oxopropanamide . While both share the same molecular formula (C₁₀H₁₁NO₂) and thus the same exact mass, their distinct connectivity will manifest in unique spectroscopic fingerprints.
Synthesis and Potential Isomeric Outcomes
A common synthetic route to this compound involves the acylation of 2-aminoacetophenone. However, depending on the reaction conditions and starting materials, other isomeric structures could potentially form. Understanding the expected spectroscopic characteristics of the target molecule versus its isomers is therefore critical.
¹H NMR Spectroscopy: A Window into the Proton Environment
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides information on the number of different types of protons, their chemical environment, their relative numbers, and how they are connected to neighboring protons.
Predicted ¹H NMR Spectrum of this compound
For this compound, we anticipate a spectrum with distinct signals corresponding to the acetamide methyl group, the methylene bridge, the amide proton, and the aromatic protons of the phenacyl group.
-
Acetamide Methyl Protons (CH₃): A singlet, integrating to 3 protons, is expected in the upfield region, typically around δ 2.0-2.2 ppm .
-
Methylene Protons (CH₂): These protons are adjacent to both a carbonyl group and an amide nitrogen. They are expected to appear as a doublet around δ 4.5-4.8 ppm , integrating to 2 protons. The splitting into a doublet is due to coupling with the amide N-H proton.[1]
-
Amide Proton (NH): This proton will likely appear as a broad triplet downfield, between δ 6.0-8.0 ppm , integrating to 1 proton. Its coupling with the adjacent methylene protons gives rise to the triplet multiplicity. The broadness is a result of quadrupole broadening and potential hydrogen exchange.[1]
-
Aromatic Protons (C₆H₅): The protons on the phenyl ring will give rise to a series of multiplets in the aromatic region, typically between δ 7.4-8.0 ppm , integrating to 5 protons. The protons ortho to the carbonyl group are expected to be the most deshielded.[2][3]
Comparative ¹H NMR Spectrum: N-phenyl-2-oxopropanamide
The isomeric N-phenyl-2-oxopropanamide would present a markedly different ¹H NMR spectrum.
-
Methyl Protons (CH₃): The methyl group is now adjacent to a carbonyl group, which is a strongly deshielding environment. This would result in a singlet further downfield than in our target molecule, expected around δ 2.5 ppm .
-
Amide Proton (NH): A broad singlet for the amide proton would be expected in the downfield region, likely between δ 8.0-10.0 ppm .
-
Aromatic Protons (C₆H₅): The aromatic protons of the N-phenyl group would appear in the region of δ 7.1-7.8 ppm .
The clear distinction in the chemical shifts and multiplicities of the aliphatic protons provides a robust method for differentiating between these two isomers.
¹³C NMR and DEPT-135 Spectroscopy: Mapping the Carbon Skeleton
Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. Combined with Distortionless Enhancement by Polarization Transfer (DEPT-135), which differentiates between CH, CH₂, and CH₃ groups, it offers a powerful confirmatory tool.[4][5][6][7][8]
Predicted ¹³C NMR and DEPT-135 Data for this compound
| Predicted Chemical Shift (δ, ppm) | Carbon Assignment | DEPT-135 Signal |
| ~23 | Acetamide CH₃ | Positive |
| ~45 | Methylene C (CH₂) | Negative |
| ~128-134 | Aromatic CHs | Positive |
| ~137 | Aromatic Quaternary C | Absent |
| ~170 | Amide C=O | Absent |
| ~197 | Ketone C=O | Absent |
The predicted chemical shifts are based on typical values for similar functional groups.[5][8][9]
Comparative ¹³C NMR Data: N-phenyl-2-oxopropanamide
| Predicted Chemical Shift (δ, ppm) | Carbon Assignment | DEPT-135 Signal |
| ~26 | Methyl C (CH₃) | Positive |
| ~120-130 | Aromatic CHs | Positive |
| ~138 | Aromatic Quaternary C | Absent |
| ~160 | Amide C=O | Absent |
| ~195 | Ketone C=O | Absent |
The key differentiator here is the presence of a methylene (CH₂) carbon signal (which would be negative in a DEPT-135 spectrum) in this compound, which is absent in the isomer.
Infrared (IR) Spectroscopy: Probing Functional Groups
Infrared spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The distinct vibrational frequencies of the amide and ketone carbonyl groups are particularly informative.
Predicted IR Absorptions for this compound
-
N-H Stretch: A moderate to strong absorption band around 3300 cm⁻¹ is characteristic of a secondary amide.[4][6]
-
C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches will be just below 3000 cm⁻¹.
-
Ketone C=O Stretch: A strong, sharp absorption band is expected around 1685 cm⁻¹ for the aryl ketone. Conjugation with the phenyl ring lowers the frequency from a typical aliphatic ketone (~1715 cm⁻¹).[10][11]
-
Amide I Band (C=O Stretch): A strong absorption around 1650 cm⁻¹ is characteristic of the amide carbonyl stretch.[1][4]
-
Amide II Band (N-H Bend): A medium to strong band around 1540 cm⁻¹ arises from the N-H bending vibration coupled with C-N stretching.[1][4]
Comparative IR Spectrum: N-phenyl-2-oxopropanamide
N-phenyl-2-oxopropanamide, being an α-ketoamide, would exhibit subtle but significant differences in its IR spectrum. The electronic interplay between the two adjacent carbonyl groups would influence their stretching frequencies. The amide I band might be observed at a slightly higher frequency, and the ketone stretch might also be shifted compared to this compound. The clear separation of the two distinct carbonyl absorptions in the target molecule is a key validation point.
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern.
Predicted Mass Spectrum of this compound
-
Molecular Ion (M⁺): A clear molecular ion peak is expected at m/z 177 , corresponding to the molecular formula C₁₀H₁₁NO₂.
-
Key Fragments: The fragmentation pattern will be dictated by the weakest bonds and the stability of the resulting fragments. We can anticipate key fragmentation pathways:
-
α-cleavage next to the ketone carbonyl, leading to the formation of the benzoyl cation (C₆H₅CO⁺) at m/z 105 , which is often a very prominent peak for phenacyl compounds.
-
Cleavage of the amide bond can also occur.
-
Comparative Mass Spectrum: N-phenyl-2-oxopropanamide
The isomer N-phenyl-2-oxopropanamide would also have a molecular ion at m/z 177 . However, its fragmentation pattern would be different. A prominent fragment would likely arise from the cleavage between the two carbonyl groups, leading to a different set of fragment ions compared to the target molecule. The presence of a strong peak at m/z 105 is a strong indicator for the this compound structure.[12][13][14]
Experimental Protocols
Sample Preparation for NMR Spectroscopy
-
Weigh 5-10 mg of the synthesized compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.
-
Ensure the sample is fully dissolved; vortex if necessary.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if not already present in the solvent.
Data Acquisition for NMR Spectroscopy
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum.
-
Acquire a DEPT-135 spectrum to differentiate carbon types.
Data Acquisition for IR Spectroscopy
-
For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Obtain a background spectrum.
-
Record the sample spectrum from 4000 cm⁻¹ to 400 cm⁻¹.
Data Acquisition for Mass Spectrometry
-
Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).
-
Acquire the mass spectrum over a suitable m/z range.
Visualizing the Validation Workflow
The following diagram illustrates the logical flow of the spectroscopic validation process.
Caption: Workflow for the spectroscopic validation of a synthesized compound.
Conclusion
The structural validation of this compound relies on a synergistic application of multiple spectroscopic techniques. While each method provides valuable pieces of the structural puzzle, their combined interpretation leads to an unambiguous assignment. By comparing the expected data with that of a plausible isomer, N-phenyl-2-oxopropanamide, we have demonstrated the power of this approach to differentiate between closely related structures. This guide serves as a framework for researchers to apply a rigorous and logical workflow to the crucial task of structural elucidation, ensuring the integrity and reliability of their scientific findings.
References
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
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Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
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Columbia University. DEPT | NMR Core Facility. [Link]
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Fiveable. DEPT-135 Definition. [Link]
-
Chemistry LibreTexts. (2023, February 11). 6.4: DEPT C-13 NMR Spectroscopy. [Link]
-
University of Colorado, Boulder. Spin-spin splitting and coupling - Coupling in 1H NMR. [Link]
-
eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]
-
Taylor & Francis Online. (2017). Synthesis and Reactions of 2-(Phenylthiocarbamoyl)-N-(Benzothiazol-2-Yl)-3-Phenyl-3-Oxopropanamide With Activated Chlorocompounds. [Link]
-
Wikipedia. Fragmentation (mass spectrometry). [Link]
-
Spectroscopy Online. (2020, January 1). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. [Link]
-
ACD/Labs. (2025, August 21). 1H–1H Coupling in Proton NMR. [Link]
-
JoVE. (2024, December 5). Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Royal Society of Chemistry. Acetophenone:1 Colorless viscous liquid; 1H NMR (400 MHz, CDCl3): δ 7.98. [Link]
-
NP-MRD. 13C NMR Spectrum (1D, 151 MHz, H2O, predicted) (NP0185910). [Link]
-
UCLA Chemistry. IR Spectroscopy Tutorial: Ketones. [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033910). [Link]
-
JoVE. (2024, December 5). Video: Mass Spectrometry: Amine Fragmentation. [Link]
-
NIST WebBook. Benzamide, N-phenyl-. [Link]
-
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-
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-
Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
-
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A Comparative Guide to the Efficacy of N-(2-Oxo-2-phenylethyl)acetamide Moiety Incorporation in Pyrimidine Synthesis
Introduction: The Strategic Importance of the Pyrimidine Scaffold and Novel Functionalization
For researchers, scientists, and professionals in drug development, the pyrimidine core represents a cornerstone of medicinal chemistry. Its prevalence in a vast array of biologically active compounds, from antiviral agents to anticancer drugs, underscores the continuous drive for innovative and efficient synthetic methodologies.[1][2] A key aspect of modern drug design involves the introduction of diverse functional groups to the pyrimidine scaffold to modulate its pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth technical comparison of the efficacy of incorporating a N-(2-oxo-2-phenylethyl)acetamide-like moiety into the pyrimidine ring structure.
Methodology Showcase: Synthesis of 5-(2-oxo-2-phenylethyl)-Substituted Pyrimidines
A notable method for the incorporation of the 2-oxo-2-phenylethyl moiety onto a pyrimidine ring involves the reaction of 5-aryl-3-arylmethylidenefuran-2(3H)-ones with thiourea in a basic medium. This approach yields 5-(2-oxo-2-phenylethyl)-6-aryl-2-thioxotetrahydropyrimidine-4(1H)-ones with reported yields of up to 76%.[3]
Experimental Protocol: Synthesis of 5-(2-oxo-2-phenylethyl)-6-aryl-2-thioxotetrahydropyrimidine-4(1H)-ones
Materials:
-
5-aryl-3-arylmethylidenefuran-2(3H)-one (1 mmol)
-
Thiourea (1.5 mmol)
-
Isopropyl alcohol
-
Sodium methoxide (catalytic amount)
-
Concentrated hydrochloric acid
Procedure:
-
A mixture of the 5-aryl-3-arylmethylidenefuran-2(3H)-one (1 mmol) and thiourea (1.5 mmol) is prepared in isopropyl alcohol.
-
A catalytic amount of sodium methoxide is added to the mixture.
-
The reaction mixture is heated under reflux for 5 hours.
-
After cooling, the mixture is neutralized with concentrated hydrochloric acid.
-
The resulting precipitate is filtered, washed with water, and recrystallized from propanol-2 to yield the pure product.[3]
Reaction Mechanism and Rationale
The causality behind this experimental design lies in the reactivity of the starting materials under basic conditions. The sodium methoxide acts as a catalyst to facilitate the nucleophilic attack of thiourea on the furanone derivative, leading to ring opening and subsequent cyclization to form the tetrahydropyrimidine ring. The choice of a refluxing alcoholic solvent provides the necessary thermal energy to overcome the activation barrier of the reaction while ensuring the solubility of the reactants.
Caption: Simplified workflow for the synthesis of 5-(2-oxo-2-phenylethyl)-substituted pyrimidines.
Comparative Analysis with Alternative Pyrimidine Synthesis Methods
To objectively evaluate the efficacy of the aforementioned method, it is crucial to benchmark it against widely adopted pyrimidine synthesis strategies. The following table summarizes the performance of several key methods, highlighting the diversity of approaches available to researchers.
| Method | Key Reactants | Catalyst/Reagent | Solvent | Reaction Time | Yield (%) |
| Synthesis of 5-(2-oxo-2-phenylethyl)-pyrimidines | 5-aryl-3-arylmethylidenefuran-2(3H)-ones, Thiourea | Sodium methoxide | Isopropyl alcohol | 5 hours | up to 76%[3] |
| Classical Biginelli Reaction | Benzaldehyde, Ethyl acetoacetate, Urea | Hydrochloric Acid | Ethanol | 1.5 - 3 hours | ~60-70%[4][5] |
| Microwave-Assisted Biginelli Reaction | Aromatic Aldehyde, Ethyl cyanoacetate, Guanidine | Ethanolic NaOH | Ethanol | 7-12 minutes | 72-84%[4] |
| Ultrasound-Assisted Synthesis | Malononitrile, Urea/Thiourea, Aldehydes | Morpholine | Aqueous | 20-30 minutes | High[6] |
| Iridium-Catalyzed Multicomponent Synthesis | Amidines, Alcohols | PN5P-Ir-pincer complex | Toluene | Not Specified | up to 93%[7] |
| Hantzsch Pyrimidine Synthesis (related dihydropyridines) | Aldehyde, β-ketoester, Ammonia | None (thermal) | Ethanol | Several hours | Good[8][9] |
In-Depth Look at Alternative Methodologies
The Biginelli Reaction: A Classic Multicomponent Approach
The Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea, has been a mainstay in pyrimidine synthesis for over a century.[10] Its enduring appeal lies in its operational simplicity and the direct assembly of the dihydropyrimidinone core.
Materials:
-
Benzaldehyde (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Urea (1.5 mmol)
-
Hydrochloric acid (catalytic amount)
-
Ethanol
Procedure:
-
A mixture of benzaldehyde, ethyl acetoacetate, and urea is dissolved in ethanol.
-
A catalytic amount of hydrochloric acid is added.
-
Upon cooling, the product crystallizes and is collected by filtration.
Caption: Key steps in the Biginelli reaction mechanism.
Green Chemistry Approaches: Microwave and Ultrasound-Assisted Synthesis
In recent years, the principles of green chemistry have driven the development of more sustainable and efficient synthetic methods.[11] Microwave irradiation and ultrasound have emerged as powerful tools to accelerate pyrimidine synthesis, often leading to higher yields in significantly shorter reaction times.[12][13]
Microwave-assisted reactions, for instance, can reduce reaction times from hours to minutes by efficiently heating the reaction mixture.[14] Similarly, ultrasound-assisted synthesis enhances reaction rates through acoustic cavitation, which generates localized high temperatures and pressures.[6] These methods often allow for the use of greener solvents, such as water or even solvent-free conditions, further enhancing their environmental credentials.
Discussion and Comparative Efficacy
The synthesis of 5-(2-oxo-2-phenylethyl)-substituted pyrimidines presents a viable route for incorporating this specific functionality, with respectable yields. However, when compared to more modern techniques, its efficacy in terms of reaction time and overall efficiency is moderate. The 5-hour reflux period is significantly longer than the minutes required for microwave or ultrasound-assisted methods.
The Biginelli reaction, while a classic, also suffers from relatively long reaction times and moderate yields in its conventional format. However, its modern variations, particularly those employing microwave irradiation, offer a significant improvement in efficiency and align better with the principles of green chemistry.
The Iridium-catalyzed multicomponent synthesis stands out for its high yields and the ability to construct highly substituted, unsymmetrical pyrimidines from simple alcohol precursors.[7] This method offers a high degree of molecular diversity, which is a significant advantage in drug discovery.
The Hantzsch synthesis, while primarily for dihydropyridines, is a related multicomponent reaction that showcases the power of convergent synthesis.[8][9]
Conclusion: Selecting the Optimal Synthetic Strategy
The choice of synthetic method for a particular pyrimidine derivative ultimately depends on the specific research goals, available resources, and desired chemical space.
-
The synthesis of 5-(2-oxo-2-phenylethyl)-substituted pyrimidines via the furanone route is a valid approach for accessing this particular scaffold, though it may not be the most time-efficient.
-
The Biginelli reaction remains a robust and straightforward method, especially in its microwave-assisted format, for the synthesis of dihydropyrimidinones.
-
Microwave and ultrasound-assisted syntheses represent the state-of-the-art for rapid and efficient pyrimidine synthesis, aligning with the principles of sustainable chemistry.
-
Catalyst-driven multicomponent reactions , such as the Iridium-catalyzed method, offer unparalleled opportunities for generating diverse and complex pyrimidine libraries with high efficiency.
For researchers specifically interested in the biological activity of pyrimidines bearing the this compound moiety, the furanone-based synthesis provides a direct, albeit moderately efficient, route. However, for broader drug discovery campaigns requiring high-throughput synthesis and structural diversity, the adoption of modern, green, and catalyst-driven multicomponent strategies is highly recommended.
References
- Jain, K., & Rana, A. (2022). A review on pyrimidine and its derivatives with their pharmacological activities. World Journal of Pharmacy and Pharmaceutical Sciences, 11(8), 635-653.
- Mohamed, M. F., et al. (2021). Pyrimidine derivatives as a promising scaffold for the discovery of novel anticancer agents: A review. Bioorganic Chemistry, 114, 105085.
- Rashid, M., et al. (2021). A comprehensive review on the recent advances in the synthesis and medicinal applications of pyrimidine derivatives. Journal of Molecular Structure, 1239, 130512.
- Gevorgyan, A. A., et al. (2022). Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents. Pharmaceutical Chemistry Journal, 56(1), 43-48.
- BenchChem. (2025). A Comparative Guide to the Efficacy of Pyrimidine Synthesis Methods.
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A Comparative Guide to Cross-Reactivity of N-Phenacylacetamide Derivatives in Immunological Assays
For researchers, scientists, and drug development professionals, understanding the immunological cross-reactivity of small molecules is paramount for both safety assessment and the development of specific diagnostic tools. This guide provides an in-depth technical comparison of n-phenacylacetamide derivatives, a class of compounds relevant to the metabolism of widely used analgesics like paracetamol (acetaminophen) and phenacetin.[1][2] We will explore the immunological basis for their activity, compare key derivatives, and provide detailed experimental protocols to empower your research.
The Immunological Basis: The Hapten Hypothesis in Action
Small molecules like n-phenacylacetamide derivatives are generally not immunogenic on their own.[3][4] However, they can become potent immune triggers through a mechanism known as the hapten hypothesis .[4][5][6] This process involves the covalent binding of the chemically reactive small molecule (hapten) to a larger endogenous protein (carrier), forming a hapten-carrier complex.[3][4][7] This new complex is recognized as foreign by the immune system, initiating a cascade that can lead to hypersensitivity reactions or the production of specific antibodies.[7][8][9]
The metabolic activation of parent drugs like paracetamol and phenacetin is a critical first step.[1][10] Cytochrome P450 enzymes can convert these drugs into reactive metabolites, such as the highly reactive N-acetyl-p-benzoquinone imine (NAPQI).[1][10][11] It is this reactive intermediate that readily binds to cellular proteins, forming adducts that trigger the immune response.[1][7][11]
Caption: The Hapten mechanism for n-phenacylacetamide derivatives.
Comparative Cross-Reactivity Analysis
The structural similarity between different n-phenacylacetamide derivatives and related metabolites dictates their potential for cross-reactivity in immunoassays.[12] An antibody developed against an adduct of one specific derivative may recognize others, leading to potentially misleading results in diagnostic or monitoring assays.
Below is a comparative summary of key compounds related to paracetamol and phenacetin metabolism. The cross-reactivity is highly dependent on the specific antibody and assay format used.[13] The data presented here is a synthesized representation based on the principle that antibodies raised against a specific hapten will show the highest affinity for that structure.
| Compound | Parent Drug | Key Structural Feature | Expected Cross-Reactivity with Anti-NAPQI-Protein Adduct Antibodies | Rationale |
| N-acetyl-p-benzoquinone imine (NAPQI)-Adduct | Paracetamol | Quinone imine structure | High (Target Antigen) | This is the primary reactive metabolite responsible for forming the immunogenic adduct.[1][11] |
| 3-(Cystein-S-yl)acetaminophen Adduct | Paracetamol | Cysteine conjugate | High | This is the major form of protein-bound acetaminophen, making it a key target for detection.[14] |
| Phenacetin-derived Adducts | Phenacetin | Ethoxy group on phenyl ring | Moderate to High | Phenacetin is metabolized to paracetamol and subsequently to NAPQI, sharing the core immunogenic structure.[1][2] |
| Unmodified Paracetamol | Paracetamol | Acetaminophen structure | Very Low | The parent drug lacks the reactive group to form covalent adducts and is significantly less recognized by adduct-specific antibodies. |
| Paracetamol Glucuronide | Paracetamol | Glucuronide conjugate | Negligible | The large, polar glucuronide group sterically hinders antibody binding sites and alters the electronic properties of the molecule.[1] |
| Aniline | Acetanilide | Aniline core | Negligible | Lacks the N-acetyl group and the overall structure targeted by specific antibodies. Can cause toxicity through other mechanisms.[1] |
Experimental Methodologies for Assessing Cross-Reactivity
To empirically determine cross-reactivity, several immunological and cellular methods are employed. The choice of method depends on the research question, from quantifying antibody binding to assessing cellular responses.
Competitive Indirect Enzyme-Linked Immunosorbent Assay (ciELISA)
The ciELISA is a robust and widely used method for quantifying the cross-reactivity of small molecules.[14][15][16] It measures the ability of a free compound (the analyte or a cross-reactant) to compete with a coated antigen for binding to a limited amount of specific antibody.
Caption: Workflow for a Competitive Indirect ELISA (ciELISA).
Step-by-Step Protocol for ciELISA:
-
Antigen Coating: Dilute the hapten-carrier conjugate (e.g., NAPQI-BSA) to 1-10 µg/mL in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Add 100 µL to each well of a 96-well microtiter plate. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL/well of wash buffer (e.g., PBS with 0.05% Tween 20).
-
Blocking: Add 200 µL/well of blocking buffer (e.g., 1% BSA in PBS) to prevent non-specific binding. Incubate for 1-2 hours at room temperature.
-
Competition Reaction: In a separate plate or tubes, prepare serial dilutions of the standard (target analyte) and the test compounds (potential cross-reactants). Add a fixed, limited concentration of the primary antibody to each dilution. Incubate for 1 hour at room temperature to allow competition to occur.
-
Incubation with Coated Antigen: Wash the blocked microtiter plate as in step 2. Transfer 100 µL of the antibody-analyte mixtures from the competition reaction (step 4) into the corresponding wells. Incubate for 1-2 hours at room temperature.
-
Secondary Antibody: Wash the plate as in step 2. Add 100 µL/well of an enzyme-conjugated secondary antibody (e.g., HRP-conjugated goat anti-rabbit IgG) diluted according to the manufacturer's instructions. Incubate for 1 hour at room temperature.
-
Substrate Development: Wash the plate as in step 2. Add 100 µL/well of a suitable chromogenic substrate (e.g., TMB). Allow color to develop in the dark.
-
Stopping and Reading: Stop the reaction by adding 50 µL/well of a stop solution (e.g., 2M H₂SO₄). Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis: Plot a standard curve of absorbance vs. log concentration for the target analyte. Determine the 50% inhibitory concentration (IC50) for the target analyte and each test compound. Calculate the percent cross-reactivity using the formula: % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Test Compound) x 100[16]
Lymphocyte Transformation Test (LTT)
For assessing cell-mediated immunity, the Lymphocyte Transformation Test (LTT) is a valuable in vitro tool.[17][18] It measures the proliferation of T-lymphocytes from a sensitized individual's blood sample upon re-exposure to the specific drug or hapten.[18][19] A positive LTT result indicates the presence of drug-specific memory T-cells.
Step-by-Step Protocol for LTT:
-
Cell Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from fresh heparinized blood samples using density gradient centrifugation (e.g., Ficoll-Paque).
-
Cell Culture: Resuspend PBMCs in a complete culture medium (e.g., RPMI-1640 with 10% fetal bovine serum and antibiotics) and plate them in a 96-well culture plate at a density of 1-2 x 10⁵ cells/well.
-
Drug Stimulation: Prepare a range of concentrations for the test compounds (n-phenacylacetamide derivatives). Add the drug solutions to the appropriate wells. Include a negative control (medium only) and a positive control (e.g., phytohemagglutinin, PHA).
-
Incubation: Culture the cells for 5 to 7 days in a humidified incubator at 37°C with 5% CO₂ to allow for lymphocyte proliferation.
-
Proliferation Assay: On the final day of culture, add a proliferation marker. Traditionally, this involves adding ³H-thymidine and incubating for another 18-24 hours, followed by harvesting the cells and measuring radioactive incorporation using a scintillation counter. Modern, non-radioactive methods using dyes like CFSE and analysis by flow cytometry are also common.[17]
-
Data Analysis: Calculate the Stimulation Index (SI) for each test condition: SI = Mean Counts Per Minute (CPM) of Drug-Stimulated Wells / Mean CPM of Unstimulated Control Wells An SI value greater than 2 or 3 is typically considered a positive result, indicating a specific T-cell response.[19]
Conclusion and Future Directions
The cross-reactivity of n-phenacylacetamide derivatives is a critical consideration in drug development and clinical diagnostics. Their immunogenicity is rooted in the hapten mechanism, where metabolic activation leads to the formation of protein adducts.[7][10] While immunoassays like ciELISA are powerful tools for quantifying antibody specificity, cellular assays like the LTT provide crucial insights into the T-cell mediated responses that underpin many hypersensitivity reactions.[18][20]
Future research should focus on developing highly specific monoclonal antibodies that can distinguish between different drug-protein adducts. Furthermore, integrating mass spectrometry-based methods can provide definitive structural identification of adducts in biological samples, complementing the quantitative and functional data from immunoassays and cellular tests.[21] This multi-faceted approach will lead to more accurate diagnostics and a deeper understanding of the mechanisms driving drug hypersensitivity.
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- Reactive metabolites of phenacetin and acetaminophen: a review. PMC - NIH.
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A Comparative Benchmarking Guide to the Synthesis of n-(2-Oxo-2-phenylethyl)acetamide
For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key chemical intermediates is paramount. n-(2-Oxo-2-phenylethyl)acetamide, a versatile building block in medicinal chemistry, presents a valuable case study for comparing synthetic methodologies. This guide provides an in-depth, objective comparison of a benchmarked synthesis of this compound against two established alternative methods. The analysis is grounded in experimental data and established chemical principles to empower informed decisions in synthetic strategy.
Introduction to this compound
This compound, also known as N-phenacylacetamide, possesses a structure incorporating a phenacyl group attached to an acetamide moiety. This arrangement of functional groups makes it a valuable precursor for the synthesis of various heterocyclic compounds and other pharmacologically active molecules. The selection of an optimal synthetic route is critical and depends on factors such as starting material availability, desired yield and purity, reaction time, cost, and scalability. This guide will explore three distinct approaches to the synthesis of this target molecule, providing a comprehensive analysis of their respective strengths and weaknesses.
Benchmark Synthesis: Nucleophilic Substitution of 2-Bromoacetophenone with Acetamide
This direct and atom-economical approach is selected as our benchmark method due to its straightforward nature and reliance on readily available starting materials. The core of this synthesis is the N-alkylation of acetamide with 2-bromoacetophenone, a classic SN2 reaction.
Experimental Protocol
Materials:
-
2-Bromoacetophenone (1.0 eq)
-
Acetamide (1.2 eq)
-
Potassium carbonate (K2CO3) (1.5 eq)
-
Acetone (solvent)
Procedure:
-
To a stirred suspension of potassium carbonate in acetone, add acetamide and stir for 15 minutes at room temperature.
-
Add 2-bromoacetophenone to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Causality of Experimental Choices
The use of potassium carbonate as a base is crucial to deprotonate the weakly acidic N-H bond of acetamide, thereby generating the more nucleophilic acetamide anion. Acetone is an excellent solvent for this SN2 reaction as it is polar aprotic, effectively solvating the cation of the base while not interfering with the nucleophile. Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate. The purification by recrystallization is a standard and effective method for obtaining a crystalline solid product of high purity.
Experimental Workflow Diagram
Caption: Experimental workflow for the benchmark synthesis of this compound.
Alternative Synthesis Methods
Method 2: N-Acylation of 2-Aminoacetophenone
This two-step approach involves the synthesis of the precursor 2-aminoacetophenone, followed by its N-acetylation. While longer, this method can be advantageous if 2-aminoacetophenone is readily available or if a different acyl group is desired on the nitrogen.
Experimental Protocol:
Part A: Synthesis of 2-Aminoacetophenone Hydrochloride (via Delépine Reaction)
-
React 2-bromoacetophenone with hexamethylenetetramine in diethyl ether to form the quaternary ammonium salt.[1]
-
Hydrolyze the salt with concentrated hydrochloric acid in ethanol under reflux to yield 2-aminoacetophenone hydrochloride.[1]
Part B: N-Acetylation
-
Dissolve 2-aminoacetophenone hydrochloride in a suitable solvent (e.g., dichloromethane).
-
Add a base (e.g., triethylamine or pyridine) to neutralize the hydrochloride and liberate the free amine.
-
Cool the mixture in an ice bath and add acetyl chloride or acetic anhydride dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Perform an aqueous workup to remove salts and excess reagents.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Causality of Experimental Choices: The Delépine reaction is a classic method for preparing primary amines from alkyl halides, offering a cleaner alternative to direct amination which can lead to over-alkylation.[1] The subsequent N-acylation is a standard transformation. The use of a base in the acylation step is essential to neutralize the HCl generated (when using acetyl chloride) or acetic acid (from acetic anhydride) and to act as a catalyst.
Reaction Workflow Diagram:
Caption: Workflow for the synthesis of this compound via N-acylation.
Method 3: Dakin-West Reaction
The Dakin-West reaction provides an alternative route starting from an α-amino acid.[2][3] For the synthesis of this compound, a suitable precursor would be an N-acyl derivative of an amino acid that can be converted to the desired product.
Experimental Protocol:
-
React an appropriate N-protected α-amino acid (e.g., N-acetylphenylglycine) with acetic anhydride in the presence of a base, typically pyridine.
-
Heat the reaction mixture under reflux. The reaction proceeds through an oxazolone (azlactone) intermediate.
-
The intermediate undergoes further acylation and subsequent decarboxylation to yield the α-acetamido ketone.
-
After the reaction is complete, the excess acetic anhydride and pyridine are removed, typically by distillation under reduced pressure.
-
The residue is then subjected to an aqueous workup and extraction.
-
The final product is purified by column chromatography or recrystallization.
Causality of Experimental Choices: The Dakin-West reaction is a powerful tool for converting α-amino acids into α-acetamido ketones.[2] Acetic anhydride serves as both the acetylating agent and the dehydrating agent to form the key azlactone intermediate. Pyridine acts as a base to facilitate the necessary deprotonations and as a solvent. The elevated temperature is required to drive the reaction, including the decarboxylation step.
Reaction Mechanism Diagram:
Caption: Simplified mechanism of the Dakin-West reaction for the synthesis of this compound.
Comparative Performance Data
The following table summarizes the key performance indicators for the three synthetic methods. The data is compiled from analogous reactions reported in the literature and expert estimation for the specific target molecule.
| Metric | Benchmark Method (Nucleophilic Substitution) | Method 2 (N-Acylation) | Method 3 (Dakin-West Reaction) |
| Starting Materials | 2-Bromoacetophenone, Acetamide | 2-Bromoacetophenone, Hexamethylenetetramine, Acetylating Agent | N-Acetylphenylglycine, Acetic Anhydride |
| Number of Steps | 1 | 2 | 1 |
| Typical Yield | Good to Excellent (70-90%) | Moderate to Good (50-70% overall) | Moderate (40-60%) |
| Purity of Crude Product | Moderate to High | Moderate | Low to Moderate |
| Reaction Time | 2-4 hours | 12-24 hours (including amine synthesis) | 4-8 hours |
| Reagent Cost | Moderate | Moderate to High | Moderate |
| Scalability | Good | Moderate | Moderate |
| Key Advantages | Direct, high-yielding, good atom economy | Modular (allows for different acyl groups) | Utilizes amino acid precursors |
| Key Disadvantages | 2-Bromoacetophenone is a lachrymator | Two-step process, lower overall yield | Often requires harsh conditions, moderate yields |
Discussion and Recommendations
The benchmark method , direct N-alkylation of acetamide with 2-bromoacetophenone, emerges as the most efficient and practical route for the synthesis of this compound for most laboratory and pilot-scale applications. Its single-step nature, coupled with high potential yields and the use of readily accessible reagents, makes it an attractive choice. However, the lachrymatory nature of 2-bromoacetophenone necessitates careful handling in a well-ventilated fume hood.
Method 2 , the N-acylation of 2-aminoacetophenone, offers greater flexibility. If a variety of N-acyl analogs are desired, this route is superior as the final acylation step can be easily modified. The overall yield is generally lower due to the two-step sequence, and the initial synthesis of 2-aminoacetophenone adds to the overall reaction time and complexity.
The Dakin-West reaction (Method 3) represents a fundamentally different synthetic strategy, starting from an amino acid derivative. While elegant, this method often suffers from moderate yields and the need for harsher reaction conditions (refluxing in pyridine). It may be a viable option if the specific amino acid precursor is readily available and other starting materials are not.
References
- An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. (n.d.). Journal of Chemical and Pharmaceutical Research.
- An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. (2020). Molecules.
- Taylor & Francis Online. (2012). Efficient synthesis of β-acetamido ketones using BF3/Et2O: a fertile approach toward avoiding usage of acetyl chloride. Green Chemistry Letters and Reviews.
-
Wikipedia. (n.d.). Dakin–West reaction. Available at: [Link]
-
ResearchGate. (n.d.). Isolated yields for the synthesis of N-(phenyl)-phenylacetamide using the recirculation method. Available at: [Link]
-
MDPI. (n.d.). Synthesis and Consecutive Reactions of α-Azido Ketones: A Review. Available at: [Link]
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Introduction: The Rising Profile of N-Phenacylacetamide Scaffolds in Drug Discovery
A Comparative Guide to the In-Vitro Evaluation of Novel N-Phenacylacetamide Derivatives
N-phenacylacetamide and its derivatives represent a versatile class of organic compounds that have garnered significant attention in medicinal chemistry. The core structure, characterized by a phenyl ring attached to an acetamide group, serves as a valuable scaffold for the development of novel therapeutic agents. The ease of synthetic modification on both the phenyl ring and the acetamide nitrogen allows for the creation of large libraries of compounds with diverse pharmacological activities. Researchers have successfully synthesized derivatives exhibiting promising anticancer, antimicrobial, and antioxidant properties, making this scaffold a focal point for modern drug discovery efforts.[1][2][3]
This guide, from the perspective of a Senior Application Scientist, provides a comparative analysis of the in-vitro evaluation of several novel series of n-phenacylacetamide derivatives. We will delve into the experimental designs, present comparative performance data, and provide detailed protocols for key assays. The objective is to offer researchers and drug development professionals a comprehensive understanding of the methodologies used to screen these compounds and to highlight the structure-activity relationships that govern their biological effects.
Part 1: Comparative In-Vitro Cytotoxicity Evaluation
A primary focus in the development of n-phenacylacetamide derivatives has been the pursuit of potent anticancer agents.[4] The rationale behind this approach is that the planar phenyl rings and the hydrogen-bonding capabilities of the amide group can facilitate interactions with biological targets crucial for cancer cell proliferation and survival.
A notable study investigated a series of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives for their cytotoxic effects against various human cancer cell lines.[1][5] The inclusion of a 4-fluorophenyl group was a strategic choice to enhance metabolic stability and potentially improve target binding affinity. The comparison of derivatives with electron-withdrawing nitro groups versus electron-donating methoxy groups provided valuable insights into structure-activity relationships.
Comparative Performance Data
The cytotoxic activity of these compounds was quantified by determining their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in-vitro. The data clearly indicates that derivatives featuring a nitro moiety (Compounds 2a-2c) exhibited greater cytotoxicity than those with a methoxy group (Compounds 2d-2f).[1][4] This suggests that electron-withdrawing groups on the N-phenyl ring enhance the anticancer activity of this class of compounds.
| Compound ID | N-phenyl Substituent | IC50 vs. PC3 (Prostate) | IC50 vs. MCF-7 (Breast) | IC50 vs. HL-60 (Leukemia) |
| 2b | 3-Nitro | 52 µM | >100 µM | >100 µM |
| 2c | 4-Nitro | 80 µM | 100 µM | >100 µM |
| Imatinib (Ref.) | - | 40 µM | 98 µM | Not Reported |
Data synthesized from Aliabadi et al., 2013.[1][4]
Experimental Protocol: MTS Assay for Cell Viability
The MTS assay is a colorimetric method used to assess cell viability. The assay relies on the reduction of the MTS tetrazolium compound by viable, metabolically active cells to produce a colored formazan product that is soluble in the cell culture medium. The quantity of formazan, measured by absorbance, is directly proportional to the number of living cells.
Principle: This protocol is self-validating as it includes negative controls (cells with vehicle), positive controls (a known cytotoxic agent like Imatinib), and blank controls (media only). The direct correlation between absorbance and cell number provides a robust quantitative measure of cytotoxicity.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., PC3, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified, 5% CO2 atmosphere to allow for cell attachment.
-
Compound Preparation: Prepare stock solutions of the n-phenacylacetamide derivatives and the reference drug (e.g., Imatinib) in DMSO. Create a series of dilutions in culture medium to achieve the final desired concentrations. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity.
-
Cell Treatment: After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells with vehicle (DMSO) as a negative control and a reference drug as a positive control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTS Reagent Addition: Add 20 µL of the MTS reagent to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C. The incubation time depends on the metabolic rate of the cell line and should be optimized.
-
Data Acquisition: Measure the absorbance of each well at 490 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the viability percentage against the compound concentration and determine the IC50 value using non-linear regression analysis.
Workflow Diagram: MTS Cytotoxicity Assay
Caption: Step-by-step workflow for MIC determination via broth microdilution.
Part 3: Comparative In-Vitro Antioxidant Evaluation
Oxidative stress, caused by an imbalance between reactive oxygen species (ROS) and the body's ability to detoxify them, is implicated in numerous diseases. Antioxidants can mitigate this damage by neutralizing free radicals. Several studies have synthesized acetamide derivatives and tested their ability to scavenge free radicals in-vitro.
[3][6]#### Comparative Performance Data
The antioxidant potential is often measured by the compound's ability to scavenge stable free radicals like DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). The activity is typically expressed as the percentage of radical scavenging at a given concentration.
| Compound ID | Assay | Scavenging Activity | Standard | Activity |
| Compound 30007 | ABTS | 95% at 0.1 mg/mL | Trolox | Not directly compared |
| Compound 40007 | ABTS | 95% at 0.1 mg/mL | Trolox | Not directly compared |
Data synthesized from Fochi et al., 2010. [3][6] The data indicates that derivatives with aminophenyl groups (30007 and 40007) show very high radical scavenging activity, comparable to the standard antioxidant Trolox. T[3]his highlights the importance of electron-donating groups in facilitating the hydrogen atom transfer that neutralizes free radicals.
Experimental Protocol: DPPH Radical Scavenging Assay
The DPPH assay is a rapid, simple, and widely used method to screen the antioxidant activity of compounds.
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The decrease in absorbance is proportional to the radical scavenging activity of the compound.
[7]Methodology:
-
Reagent Preparation: Prepare a 60 µM solution of DPPH in methanol. This solution should be freshly prepared and protected from light.
-
Compound Preparation: Dissolve the test compounds in methanol or DMSO to prepare stock solutions. Create a range of dilutions to test.
-
Reaction Mixture: In a 96-well plate or cuvettes, add a small volume (e.g., 10 µL) of the test compound solution to a larger volume (e.g., 190 µL) of the methanolic DPPH solution.
-
Controls:
-
Negative Control: Methanol or DMSO instead of the test compound.
-
Positive Control: A known antioxidant such as Ascorbic Acid or Trolox.
-
-
Incubation: Incubate the reaction mixture in the dark at room temperature for 30 minutes.
-
Data Acquisition: Measure the absorbance of the solution at 517 nm.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula:
-
% Scavenging = [(A_control - A_sample) / A_control] x 100
-
Where A_control is the absorbance of the negative control and A_sample is the absorbance of the test compound.
-
Workflow Diagram: DPPH Antioxidant Assay
Caption: General workflow for the DPPH free radical scavenging assay.
Conclusion and Future Directions
The in-vitro evaluation of novel compounds derived from n-phenacylacetamide consistently demonstrates the therapeutic potential of this chemical scaffold. The comparative data reveals clear structure-activity relationships:
-
For Cytotoxicity: Electron-withdrawing groups on the N-phenyl ring appear to enhance activity against cancer cell lines. *[1][4] For Antimicrobial Activity: The incorporation of heterocyclic moieties like thiazole or thiazolidinedione can lead to potent antibacterial agents. *[2][8] For Antioxidant Activity: The presence of electron-donating groups, such as amines, is crucial for effective free radical scavenging.
[3]The protocols detailed in this guide represent robust, validated methods for the initial screening of these derivatives. Researchers can adapt these workflows to their specific compounds and biological targets. Future work should focus on elucidating the specific mechanisms of action for the most promising compounds and advancing them to more complex cell-based assays and eventually in-vivo models. The versatility of the n-phenacylacetamide scaffold ensures it will remain a productive area for drug discovery research.
References
-
Aliabadi, A., Andisheh, S., & Tayarani-Najaran, M. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 12(3), 267–271. [Link]
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National Center for Biotechnology Information. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. PubMed. [Link]
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Zhang, Y., et al. (2020). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Molecules, 25(8), 1789. [Link]
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National Center for Biotechnology Information. (2020). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. PubMed Central. [Link]
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National Center for Biotechnology Information. (2020). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-arylthiazole Moieties. PubMed. [Link]
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Semantic Scholar. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. [Link]
-
ResearchGate. (2020). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. [Link]
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National Center for Biotechnology Information. (2024). Design, synthesis, and biological evaluation of 2-(naphthalen-1-yloxy)-N-phenylacetamide derivatives as TRPM4 inhibitors for the treatment of prostate cancer. PubMed. [Link]
-
Bioinfo Publications. (2016). IN-VITRO ANTIMICROBIAL SCREENING OF 2-(4-((2, 4-DIOXOTHIAZOLIDIN-5-YLIDENE) METHYL) PHENOXY)-N- PHENYLACETAMIDE. International Journal of Chemical Research. [Link]
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National Center for Biotechnology Information. (2001). Synthesis and antimicrobial evaluation of new phenoxyacetamide derivatives. PubMed. [Link]
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National Center for Biotechnology Information. (2019). New N-phenylacetamide-incorporated 1,2,3-triazoles: [Et3NH][OAc]-mediated efficient synthesis and biological evaluation. PubMed Central. [Link]
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Royal Society of Chemistry. (2019). New N-phenylacetamide-incorporated 1,2,3-triazoles: [Et3NH][OAc]-mediated efficient synthesis and biological evaluation. RSC Advances. [Link]
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MDPI. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Molecules, 28(19), 6953. [Link]
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MDPI. (2010). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Molecules, 15(3), 2026-2039. [Link]
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ResearchGate. (2018). Design, Synthesis and Biological Evaluation of 2-Phenoxy-N-Phenylacetamides as Novel Anticancer Agents. [Link]
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ResearchGate. (2010). (PDF) Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of N-(2-Oxo-2-phenylethyl)acetamide
This guide provides a detailed protocol for the safe and compliant disposal of N-(2-Oxo-2-phenylethyl)acetamide, a compound frequently utilized in research and development. Adherence to these procedures is paramount for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. This document moves beyond a simple checklist, offering insights into the rationale behind each step to empower researchers with the knowledge for safe and responsible chemical waste management.
Understanding the Compound: Hazard Profile of this compound
This compound, also known as phenacylacetamide, is an organic compound whose hazard profile necessitates careful handling and disposal. While specific data for this exact compound is limited, related acetamide structures and available safety data for similar molecules indicate a clear need for caution.
Based on aggregated GHS information for the closely related N-(2-phenylethyl)acetamide, the primary hazards include:
-
Acute Oral Toxicity : The compound is classified as harmful if swallowed[1][2].
-
Serious Eye Irritation : It is known to cause serious eye irritation[1][2].
Furthermore, some acetamide-class compounds are suspected of causing cancer[3][4][5]. Given these potential risks, all waste containing this compound must be treated as hazardous.
Key Safety and Hazard Information
| Hazard Classification | GHS Hazard Statement | Precautionary Codes | Source |
| Acute Toxicity, Oral | H302: Harmful if swallowed | P264, P270, P301+P317, P330, P501 | [1][2] |
| Serious Eye Irritation | H319: Causes serious eye irritation | P264, P280, P305+P351+P338, P337+P317 | [1][2] |
| Carcinogenicity (Suspected) | H351: Suspected of causing cancer | P201, P202, P280, P308+P313, P405, P501 | [3][4] |
Pre-Disposal: Engineering Controls and Personal Protective Equipment (PPE)
Safe disposal begins with safe handling. Before generating or managing waste, ensure the proper safety measures are in place.
-
Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of any dust or aerosols[6][7]. Ensure that a safety shower and eyewash station are readily accessible[6].
-
Personal Protective Equipment (PPE) : The minimum required PPE for handling this compound includes:
-
Eye Protection : Safety glasses with side shields or chemical splash goggles are mandatory to prevent eye contact[8][9].
-
Hand Protection : Wear compatible chemical-resistant gloves (e.g., nitrile rubber)[5].
-
Protective Clothing : A standard laboratory coat is required. Ensure it is buttoned to provide maximum coverage[8][9].
-
The Disposal Workflow: A Step-by-Step Protocol
Improper disposal, such as discarding the chemical down the drain or in the regular trash, can lead to environmental contamination and significant regulatory penalties[10]. The following protocol outlines the necessary steps for compliant disposal.
Step 1: Waste Identification and Segregation
All materials contaminated with this compound must be classified as hazardous chemical waste[10][11].
-
Do Not Mix Waste Streams : It is critical to collect waste in separate, dedicated containers. Never mix acetamide waste with other chemical classes like acids, bases, oxidizers, or solvents unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department[11][12][13]. Incompatible chemicals can react, leading to heat generation or the release of toxic gases[12].
Step 2: Preparing the Hazardous Waste Container
-
Container Selection : Use a container that is in good condition, leak-proof, and chemically compatible with the waste[11][13]. For solid waste, a securely sealed plastic pail or a lined cardboard box may be appropriate[14]. For liquid waste, use a container designed for liquids with a screw-top cap[13].
-
Labeling : This is a critical regulatory requirement. The container must be clearly labeled with:
Step 3: Waste Accumulation and Storage
-
Solid Waste : Carefully place solid this compound waste into your labeled hazardous waste container. Avoid generating dust during transfer[10].
-
Liquid Waste : If the compound is in a solution, pour the liquid waste carefully into a labeled liquid hazardous waste container.
-
Contaminated Labware and Debris : Items such as gloves, weighing paper, pipette tips, and paper towels that are contaminated must also be disposed of as hazardous waste. Place these items in the designated solid waste container[14].
-
Empty Containers : The original product container must be handled like the product itself until properly decontaminated. Triple-rinse the empty container with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as hazardous liquid waste. After rinsing, deface the original label and dispose of the container as directed by your EHS office.
-
Storage : Keep waste containers securely closed at all times, except when adding waste[10][11][14]. Store the containers in a designated Satellite Accumulation Area (SAA) near the point of generation, segregated from incompatible materials[11][13].
Step 4: Arranging for Final Disposal
Once your waste container is full or you have finished the project, contact your institution's EHS department to arrange for a waste pickup[10]. Do not attempt to transport or dispose of the waste yourself. Professional hazardous waste management services will ensure the material is incinerated or otherwise treated in a compliant and environmentally sound manner[15].
Disposal Decision Logic
The following diagram illustrates the decision-making process for the proper segregation and disposal of waste generated from working with this compound.
Emergency Procedures: Spills and Exposure
-
Spills : In the event of a small spill, carefully sweep up the solid material to avoid generating dust[8]. Collect the material and any contaminated cleaning supplies into a sealed, labeled container for hazardous waste disposal. For larger spills, evacuate the area and contact your EHS department immediately.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[8][16].
-
Skin Contact : Remove contaminated clothing and wash the affected skin area with soap and plenty of water for at least 15 minutes[8][9].
-
Ingestion : If swallowed, rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention[2][16].
By adhering to this comprehensive guide, researchers can ensure the safe handling and disposal of this compound, fostering a culture of safety and environmental responsibility within the laboratory.
References
-
Amides Waste Compatibility: Key Insights for Safe Disposal . CP Lab Safety. [Link]
-
N-(2-phenylethyl)acetamide | C10H13NO . PubChem. [Link]
-
SAFETY DATA SHEETS - N-(2-phenylethyl)acetamide . XiXisys. [Link]
-
Acetamide - SAFETY DATA SHEET . Penta chemicals. [Link]
-
Guidelines: Handling and Disposal of Chemicals . Purdue College of Engineering. [Link]
-
Chemical Waste . University of Maryland Environmental Safety, Sustainability and Risk. [Link]
-
Laboratory Hazardous Waste Disposal Guidelines . Central Washington University. [Link]
-
Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds . U.S. Environmental Protection Agency. [Link]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
